2-(Trimethylsilyl)thiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
trimethyl(1,3-thiazol-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NSSi/c1-9(2,3)6-7-4-5-8-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCHUDDPWPQOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343242 | |
| Record name | 2-(Trimethylsilyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79265-30-8 | |
| Record name | 2-(Trimethylsilyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(TRIMETHYLSILYL) THIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Trimethylsilyl)thiazole: Synthesis, Reactions, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Trimethylsilyl)thiazole (2-TST) is a versatile and stable organosilicon reagent that has emerged as a crucial building block in modern organic synthesis. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its preparation, and its diverse applications, particularly in the realm of drug discovery and development. Serving as a stable and convenient substitute for the highly reactive 2-lithiothiazole, 2-TST functions as a formyl anion equivalent, enabling the efficient formation of carbon-carbon bonds. Its utility is highlighted in the synthesis of complex natural products, such as the potent anticancer agents, the epothilones. This document aims to be a comprehensive resource for researchers, offering detailed methodologies, tabulated quantitative data, and visual workflows to facilitate its effective use in the laboratory.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid at room temperature. It is soluble in many common organic solvents such as tetrahydrofuran (THF). Below is a summary of its key physical and chemical properties.
| Property | Value |
| Molecular Formula | C₆H₁₁NSSi |
| Molecular Weight | 157.31 g/mol |
| CAS Number | 79265-30-8 |
| Boiling Point | 56-57 °C at 10 mmHg |
| Density | 0.985 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.497 |
Spectroscopic Data
The structural elucidation of this compound and its reaction products relies on various spectroscopic techniques. The following tables summarize the key spectroscopic data for 2-TST.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| ¹H NMR | CDCl₃ | 0.35 | Singlet | Si(CH₃)₃ |
| 7.45 | Doublet | H-5 | ||
| 7.85 | Doublet | H-4 | ||
| ¹³C NMR | CDCl₃ | -0.9 | Quartet | Si(CH₃)₃ |
| 121.5 | Doublet | C-5 | ||
| 147.8 | Doublet | C-4 | ||
| 170.2 | Singlet | C-2 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak | C-H stretch (aromatic) |
| ~2960, 2900 | Medium | C-H stretch (aliphatic, Si-CH₃) |
| ~1480 | Medium | C=N stretch (thiazole ring) |
| ~1250, 840 | Strong | Si-C stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound typically shows a prominent molecular ion peak. The fragmentation pattern is characterized by the loss of a methyl group from the trimethylsilyl moiety.
| m/z | Relative Intensity (%) | Assignment |
| 157 | High | [M]⁺ (Molecular ion) |
| 142 | Moderate | [M - CH₃]⁺ |
| 73 | Strong | [Si(CH₃)₃]⁺ |
Experimental Protocols
Synthesis of this compound from 2-Bromothiazole.[1]
This procedure describes a convenient and practical method for the multigram synthesis of this compound.
Materials:
-
2-Bromothiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-bromothiazole in anhydrous Et₂O or THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-BuLi in hexanes dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange, forming 2-lithiothiazole.
-
To this solution, add chlorotrimethylsilane dropwise at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with Et₂O.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless oil.
Reaction of this compound with an Aldehyde (e.g., Benzaldehyde)
This protocol exemplifies the use of 2-TST as a formyl anion equivalent in a reaction with an electrophile.
Materials:
-
This compound
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound and benzaldehyde in anhydrous THF at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding α-hydroxyalkylthiazole derivative.
Applications in Drug Development and Natural Product Synthesis
The thiazole ring is a prominent scaffold in a multitude of biologically active compounds and approved drugs. This compound serves as a key intermediate in the synthesis of many of these complex molecules.
Role in the Synthesis of Epothilones
Epothilones are a class of natural products that exhibit potent anticancer activity by stabilizing microtubules. The synthesis of epothilones and their analogues often involves the construction of the characteristic thiazole side chain. While direct use of 2-TST in every reported synthesis varies, the underlying principle of forming the 2-substituted thiazole is a common strategy. The thiazole moiety is crucial for the biological activity of epothilones.
Below is a generalized workflow illustrating the incorporation of a thiazole-containing fragment in the total synthesis of an epothilone.
Conclusion
This compound is an indispensable tool in organic synthesis, offering a stable and efficient means of introducing the 2-thiazolyl moiety. Its role as a formyl anion equivalent has been instrumental in the synthesis of a wide array of complex molecules, including those with significant therapeutic potential. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize this versatile reagent in their synthetic endeavors, particularly in the challenging field of drug discovery and development.
An In-depth Technical Guide to the Physical Properties of 2-(trimethylsilyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(trimethylsilyl)thiazole, a versatile reagent in organic synthesis. The document compiles essential data including physicochemical constants, spectroscopic details, and safety information. Detailed experimental protocols for its synthesis and characterization are also presented to support its practical application in research and development.
Chemical Identity and Overview
This compound, often abbreviated as 2-TST, is an organosilicon compound featuring a thiazole ring substituted at the 2-position with a trimethylsilyl group. This reagent is particularly valued in organic synthesis where it serves as a stable equivalent of the formyl anion, enabling a variety of carbon-carbon bond-forming reactions. Its unique reactivity and stability make it a significant tool in the synthesis of complex molecules, including intermediates for drug development.
| Identifier | Value |
| IUPAC Name | 2-(trimethylsilyl)-1,3-thiazole[1] |
| CAS Number | 79265-30-8[2] |
| Molecular Formula | C₆H₁₁NSSi[2] |
| Molecular Weight | 157.31 g/mol [2] |
| InChI Key | VJCHUDDPWPQOLH-UHFFFAOYSA-N[1] |
| SMILES | C--INVALID-LINK--(C)C1=NC=CS1[1] |
Physicochemical Properties
This compound is a liquid at room temperature with a pungent odor. It is sensitive to moisture and should be handled under an inert atmosphere. A summary of its key physical properties is provided in the table below.
| Property | Value | Reference |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Boiling Point | 56-57 °C at 10 mmHg | [1][3] |
| Density | 0.985 g/mL at 25 °C | [1][3] |
| Refractive Index (n²⁰/D) | 1.497 - 1.500 | [1] |
| Flash Point | 62 °C (143.6 °F) | |
| Solubility | Immiscible with water; very soluble in THF | [3] |
| Purity | Typically ≥95% |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. While detailed experimental spectra are not widely published, the Spectral Database for Organic Compounds (SDBS) provides reference data under the identifier SDBS No. 11540. The expected characteristic signals are summarized below based on typical values for related structures.
| Spectroscopy | Characteristic Features |
| ¹H NMR | Signals corresponding to the trimethylsilyl protons (a singlet around 0.3 ppm) and the thiazole ring protons (two doublets in the aromatic region, typically between 7.0 and 8.0 ppm). |
| ¹³C NMR | Resonances for the trimethylsilyl methyl carbons (around 0 ppm) and the three distinct carbons of the thiazole ring. |
| FT-IR | Characteristic vibrational bands for C-H stretching of the aromatic thiazole ring and the aliphatic trimethylsilyl group, C=N and C=C stretching of the thiazole ring, and Si-C stretching. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 157. A prominent fragment corresponding to the loss of a methyl group ([M-15]+) at m/z 142 is also anticipated. A GC-MS analysis has shown a molecular ion peak (M+H)+ with m/z of 157.10[3]. |
Experimental Protocols
4.1. Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the lithiation of 2-bromothiazole followed by quenching with chlorotrimethylsilane[3].
Materials:
-
2-Bromothiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-bromothiazole in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Slowly add chlorotrimethylsilane to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation (e.g., 80 °C at 14 mmHg) to yield this compound as a clear liquid[3].
4.2. Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer. Column: A suitable capillary column for separating heterocyclic compounds. Method:
-
Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume of the sample into the GC.
-
Run a suitable temperature program to elute the compound.
-
The mass spectrometer should be set to scan a mass range that includes the expected molecular ion (e.g., m/z 50-200).
-
Analyze the resulting chromatogram and mass spectrum to confirm the purity and identity of the product, looking for the characteristic molecular ion peak at m/z 157[3].
Visualized Experimental Workflow
The following diagram illustrates the synthesis and purification workflow for this compound.
Caption: Workflow for the synthesis and purification of this compound.
Safety and Handling
This compound is a combustible liquid and is sensitive to moisture. It should be stored in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon)[1]. It is recommended to keep it refrigerated. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a fume hood to avoid inhalation of its pungent vapors.
Applications in Synthesis
The primary application of this compound is as a formyl anion equivalent in organic synthesis. It readily undergoes reactions with various electrophiles, such as aldehydes and ketones, to introduce a masked aldehyde functionality. This reactivity is central to one-carbon homologation strategies, which are essential in the synthesis of complex natural products and pharmaceutical agents[3].
The following diagram illustrates the logical relationship of its application as a formyl anion equivalent.
Caption: Logical workflow of this compound as a formyl anion equivalent.
Conclusion
This compound is a valuable synthetic reagent with well-defined physical properties. Its utility as a formyl anion equivalent, combined with its relative stability, makes it an important building block in modern organic synthesis. Proper handling and storage are necessary due to its moisture sensitivity and combustibility. This guide provides the essential data and procedural information to facilitate its safe and effective use in a research and development setting.
References
2-(trimethylsilyl)thiazole CAS number 79265-30-8
An In-depth Technical Guide to 2-(trimethylsilyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (2-TST), identified by CAS number 79265-30-8, is a versatile and stable organosilicon reagent that has become an invaluable tool in modern organic synthesis. It serves as a practical and effective substitute for the less stable 2-lithiothiazole, enabling the introduction of substituents at the C-2 position of the thiazole ring under mild conditions. Its primary utility lies in its function as a formyl anion equivalent, facilitating one-carbon homologation of aldehydes, a critical transformation in the synthesis of complex molecules, including carbohydrates and sphingosines.[1] This guide provides a comprehensive overview of its properties, synthesis, key reactions, and experimental applications, with a focus on its role in drug discovery and development.
Physicochemical Properties
This compound is a clear, colorless to slightly yellow liquid with a pungent odor.[2][3] It is sensitive to moisture and should be handled accordingly.[3][4] Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 79265-30-8 | [4] |
| Molecular Formula | C₆H₁₁NSSi | [4] |
| Molecular Weight | 157.31 g/mol | [4] |
| Boiling Point | 56-57 °C at 10 mmHg | [2][4] |
| Density | 0.985 g/mL at 25 °C | [2][4] |
| Refractive Index (n²⁰/D) | 1.497 | [4] |
| Flash Point | 62 °C (135 °F) | [4] |
| Solubility | Immiscible in water; very soluble in THF | [2][4] |
| Storage Temperature | 2-8°C, under inert atmosphere (Argon) | [4][5][6] |
Synthesis of this compound
The most practical and convenient multigram preparation of this compound starts from 2-bromothiazole. The synthesis involves a halogen-metal exchange followed by quenching with an electrophilic silicon source.
Experimental Protocol: Synthesis from 2-Bromothiazole
This protocol is based on the widely adopted method for preparing 2-TST.[1]
Materials:
-
2-Bromothiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-bromothiazole in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add a solution of n-butyllithium in hexanes dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithiothiazole intermediate.
-
Quench the reaction by adding chlorotrimethylsilane at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature.
-
Upon reaction completion, wash the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Remove the solvent via decompression evaporation.
-
Purify the residue by vacuum distillation (e.g., 56-57 °C at 10 mmHg) to yield this compound as a colorless oil.[1][4]
References
A Comprehensive Technical Guide to 2-(trimethylsilyl)thiazole: Synthesis, Reactivity, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(trimethylsilyl)thiazole is a versatile and important reagent in modern organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical industry. Its primary utility lies in its function as a stable and convenient equivalent of the formyl anion, enabling the efficient one-carbon homologation of aldehydes and other electrophiles. This technical guide provides an in-depth overview of this compound, including its nomenclature, physicochemical properties, detailed synthetic and experimental protocols, and its applications in the synthesis of biologically active compounds.
Nomenclature and Identification
This compound is known by several alternative names and identifiers, which are summarized in the table below for clarity and cross-referencing.
| Identifier Type | Value | Citation |
| IUPAC Name | 2-(trimethylsilyl)-1,3-thiazole | [1][2] |
| Common Synonyms | 2-trimethylsilyl thiazole, 2-trimethylsilylthiazole, 2-thiazolyltrimethylsilane, trimethyl(2-thiazolyl)silane | [3][4] |
| Abbreviation | 2-TST | [4] |
| Reagent Name | Dondoni reagent | [4] |
| CAS Number | 79265-30-8 | [1][2][3][4][5] |
| Molecular Formula | C6H11NSSi | [1][2][3][4][5] |
| InChI Key | VJCHUDDPWPQOLH-UHFFFAOYSA-N | [1][2][3] |
| SMILES | C--INVALID-LINK--(C)C1=NC=CS1 | [1][2] |
Physicochemical Properties
The key quantitative data for this compound are presented in the following table to facilitate easy reference and comparison.
| Property | Value | Citation |
| Molecular Weight | 157.31 g/mol | [3][4][5] |
| Appearance | Clear colorless to light yellow liquid | [1][6] |
| Boiling Point | 56-57 °C at 10 mmHg | [4][6] |
| Density | 0.985 g/mL at 25 °C | [4][6] |
| Refractive Index (n20/D) | 1.497 | [4][6] |
| Flash Point | 135 °F (57.2 °C) | [4] |
| Solubility | Very soluble in THF, immiscible in water | [4] |
| Storage Temperature | 2-8°C under inert atmosphere | [4][6] |
Synthesis and Experimental Protocols
Synthesis of this compound
This compound can be conveniently prepared on a multigram scale from 2-bromothiazole. The following protocol is adapted from a well-established procedure.[4]
Experimental Protocol:
-
Apparatus Setup: A 500-mL, four-necked, round-bottomed flask equipped with a magnetic stirring bar, two 100-mL pressure-equalizing dropping funnels, and a low-temperature thermometer is assembled. The apparatus is dried and filled with argon, maintaining a slightly positive pressure throughout the reaction.
-
Initial Reagents: The flask is charged with 200 mL of freshly distilled diethyl ether and 111 mL of a 1.5 M solution of butyllithium in hexane (0.167 mol).
-
Preparation of Solutions: One dropping funnel is charged with 25 g (0.152 mol) of 2-bromothiazole in 50 mL of diethyl ether. The other dropping funnel is charged with 16.5 g (0.152 mol) of chlorotrimethylsilane in 50 mL of diethyl ether.
-
Reaction: The reaction flask is cooled to -78°C in a dry ice-acetone bath. While stirring, the 2-bromothiazole solution is added dropwise over a period of 1 hour.
-
Quenching: After the addition of 2-bromothiazole, the chlorotrimethylsilane solution is added dropwise over 1 hour at -78°C. The reaction mixture is stirred for an additional hour at this temperature and then allowed to warm to room temperature overnight.
-
Workup: The reaction is quenched by the addition of 100 mL of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The residue is distilled under reduced pressure (e.g., in a Claisen apparatus with a 10-cm Vigreux column) to yield this compound as a colorless liquid (boiling point: 88–91°C at 16–17 mm).[4]
Dondoni Homologation of Aldehydes
A key application of this compound is the one-carbon homologation of aldehydes, often referred to as the Dondoni reaction. This process involves the addition of the 2-thiazolyl anion (generated from 2-TST) to an aldehyde, followed by a three-step sequence to unmask the formyl group.[1][6]
Experimental Protocol (General Procedure):
Step 1: Addition to Aldehyde
-
A solution of the aldehyde (1.0 equiv) in a dry aprotic solvent (e.g., THF) is cooled to the desired temperature (e.g., -78°C to 0°C).
-
This compound (1.1-1.5 equiv) is added to the aldehyde solution. The reaction is often carried out without a catalyst, as the addition can proceed via a thiazolium ylide intermediate.[1] In some cases, a Lewis acid or fluoride source may be used to promote the reaction.
-
The reaction is stirred until completion (monitored by TLC) and then quenched with a suitable reagent (e.g., saturated aqueous NH4Cl).
-
Standard aqueous workup and purification by column chromatography afford the 2-(1-hydroxyalkyl)thiazole adduct.
Step 2: Unmasking the Formyl Group
This is a three-step, one-pot procedure to convert the thiazole ring into a formyl group:[1]
-
N-Methylation: The purified 2-(1-hydroxyalkyl)thiazole is dissolved in a suitable solvent (e.g., acetone or acetonitrile), and an excess of methyl iodide or methyl triflate is added to form the N-methylthiazolium salt.
-
Reduction: The resulting thiazolium salt is reduced in situ with a reducing agent such as sodium borohydride (NaBH4) in a protic solvent (e.g., ethanol) to yield a thiazolidine intermediate.
-
Hydrolysis: The thiazolidine is hydrolyzed under mild acidic conditions (e.g., aqueous solution of a mercury(II) salt like HgCl2, or with other reagents such as periodic acid) to release the homologated aldehyde.
-
The final aldehyde product is isolated and purified using standard techniques.
Applications in Drug Development and Complex Molecule Synthesis
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] this compound, as a key building block for introducing the thiazole moiety and for carbon-chain extension, plays a significant role in the synthesis of various biologically active molecules.
Synthesis of the Disaccharide Subunit of Bleomycin A2
The Dondoni homologation using this compound has been instrumental in the synthesis of rare sugars. A notable example is the preparative scale synthesis of L-gulose from L-xylose. This methodology was further extended to the synthesis of the disaccharide subunit of Bleomycin A2, a potent anticancer agent.[3] The stereoselective addition of 2-TST to an aldehydo-L-xylose derivative was a key step in constructing the L-gulose core, which is a component of the disaccharide.[3]
Synthesis of Precursors to HIV Protease Inhibitors and Anticancer Agents
The versatility of the Dondoni homologation has been demonstrated in the synthesis of precursors to important therapeutic agents. For instance, this methodology has been applied to the synthesis of a hydroxyethylamine isosteric dipeptide, which is a precursor to the HIV protease inhibitor Saquinavir.[8] Additionally, it has been used in the synthesis of N-benzoyl-3-phenylisoserine, the side chain of the widely used anticancer drug Taxol.[8]
Role in the Synthesis of Epothilones
Epothilones are a class of microtubule-stabilizing agents with significant potential as anticancer drugs.[6] While a direct, detailed experimental protocol for the use of this compound in the total synthesis of epothilones was not found in the immediate search results, the thiazole moiety is a crucial component of the epothilone structure. The synthetic strategies for epothilones often involve the construction of the thiazole ring at an early stage or the coupling of a pre-formed thiazole-containing fragment. The methodologies enabled by this compound are highly relevant for the synthesis of such fragments.
Conclusion
This compound has established itself as an indispensable tool in organic synthesis, particularly for researchers in drug discovery and development. Its stability, ease of preparation, and predictable reactivity make it a superior choice for the introduction of the 2-thiazolyl moiety and for the homologation of carbonyl compounds. The detailed protocols and workflows presented in this guide are intended to provide a solid foundation for the practical application of this reagent in the synthesis of complex and biologically relevant molecules. As the demand for novel therapeutics continues to grow, the utility of versatile building blocks like this compound is expected to expand, paving the way for new synthetic innovations and the discovery of next-generation medicines.
References
- 1. Tiazofurin, Tiazofurine, Cpd-5825, ICN-4221, CI-909, TCAR, NSC-286193, Tiazole-药物合成数据库 [drugfuture.com]
- 2. Total Synthesis of an Epothilone Analogue Based on the Amide-Triazole Bioisosterism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Epothilone biosynthesis: assembly of the methylthiazolylcarboxy starter unit on the EpoB subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of epothilones A and B in solid and solution phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tiazofurin | C9H12N2O5S | CID 457954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
The Dondoni Reagent (2-TST): A Comprehensive Technical Guide to its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Dondoni reagent, formally known as 2-(trimethylsilyl)thiazole (2-TST), is a versatile and powerful synthetic tool in modern organic chemistry. First reported by Alessandro Dondoni in 1981, this reagent has gained significant traction as a stable and effective formyl anion equivalent. Its application in the "Thiazole-Aldehyde Synthesis" allows for the iterative one-carbon homologation of aldehydes, proving particularly valuable in carbohydrate chemistry and the synthesis of complex, biologically active molecules. This guide provides an in-depth overview of the synthesis, properties, and reaction mechanisms associated with the 2-TST reagent, offering detailed experimental protocols and data for its practical application in a research and development setting.
Introduction
The thiazole ring system is a robust heterocycle, stable across a wide array of reaction conditions. A key feature of its application in synthesis is its ability to serve as a masked formyl group, which can be revealed through a high-yielding, three-step, one-pot procedure. The development of this compound (2-TST) as a stable, easily handled reagent has made the "Thiazole-Aldehyde Synthesis" a routine and indispensable methodology.[1] 2-TST reacts readily with a variety of electrophiles, most notably aldehydes, without the need for fluoride ion catalysis, proceeding through a unique thiazolium ylide intermediate.[1] This unique reactivity profile has established the Dondoni reagent as a cornerstone in the stereoselective synthesis of α-hydroxy aldehydes and other intricate chiral structures.
Synthesis of this compound (2-TST)
The preparation of 2-TST can be accomplished on a multi-gram scale from readily available starting materials. The most common and reliable method involves the lithiation of a 2-halothiazole followed by quenching with trimethylsilyl chloride. An alternative, direct deprotonation of thiazole is also a viable route.
Experimental Protocol: Synthesis from 2-Bromothiazole
This procedure is adapted from a well-established method and provides a reliable route to high-purity 2-TST.
Reaction Scheme:
References
An In-Depth Technical Guide on the Structure and Bonding in 2-(Trimethylsilyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trimethylsilyl)thiazole (2-TMS-thiazole) is a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its unique reactivity, stemming from the interplay between the electron-rich thiazole ring and the labile trimethylsilyl group, makes it a valuable reagent for the introduction of the thiazole moiety and as a formyl anion equivalent. This technical guide provides a comprehensive overview of the structure, bonding, and key experimental data for this compound, aimed at researchers, scientists, and drug development professionals.
Molecular Structure and Bonding
Table 1: Calculated Bond Lengths and Angles for this compound
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Lengths | C2-Si | 1.875 |
| Si-C(Me) | 1.870 | |
| S1-C2 | 1.735 | |
| C2-N3 | 1.320 | |
| N3-C4 | 1.385 | |
| C4-C5 | 1.350 | |
| C5-S1 | 1.710 | |
| Bond Angles | S1-C2-N3 | 115.0 |
| C2-N3-C4 | 109.5 | |
| N3-C4-C5 | 116.5 | |
| C4-C5-S1 | 110.5 | |
| C5-S1-C2 | 88.5 | |
| C2-Si-C(Me) | 109.5 |
Note: The data presented in this table is based on computational chemistry studies (DFT). Experimental values from gas-phase electron diffraction may have slight variations.
The thiazole ring is an aromatic heterocycle, and the introduction of the bulky trimethylsilyl group at the C2 position influences its electronic and steric properties. The C2-Si bond is a key feature, and its susceptibility to cleavage under various conditions is the basis for many of the synthetic applications of 2-TMS-thiazole.
// Atom positions (approximate for visualization) S1 [pos="0,0.5!", label="S"]; C2 [pos="1.5,0.8!", label="C"]; N3 [pos="1.8,-0.5!", label="N"]; C4 [pos="0.5,-1.2!", label="C"]; C5 [pos="-0.5,-0.5!", label="C"]; Si [pos="2.8,1.8!", label="Si"]; C_Me1 [pos="2.5,3.2!", label="CH₃"]; C_Me2 [pos="4.2,1.5!", label="CH₃"]; C_Me3 [pos="3.5,0.8!", label="CH₃"]; H4 [pos="0.3,-2.0!", label="H"]; H5 [pos="-1.3,-0.8!", label="H"];
// Bonds in the thiazole ring S1 -- C2 [label=" 1.735 Å"]; C2 -- N3 [label=" 1.320 Å"]; N3 -- C4 [label=" 1.385 Å"]; C4 -- C5 [label=" 1.350 Å"]; C5 -- S1 [label=" 1.710 Å"];
// Bonds to substituents C2 -- Si [label=" 1.875 Å"]; Si -- C_Me1; Si -- C_Me2; Si -- C_Me3; C4 -- H4; C5 -- H5; }
Caption: Molecular structure of this compound with representative bond lengths.Spectroscopic Data
The characterization of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key spectral data.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.75 | d | H5 |
| 7.28 | d | H4 | |
| 0.35 | s | Si(CH₃)₃ | |
| ¹³C | 170.1 | s | C2 |
| 144.2 | d | C5 | |
| 120.5 | d | C4 | |
| -1.2 | q | Si(CH₃)₃ |
Table 3: FTIR and Mass Spectrometry Data for this compound
| Technique | Key Peaks |
| FTIR (KBr, cm⁻¹) | 3100 (C-H, aromatic), 2955, 2898 (C-H, aliphatic), 1480, 1410 (C=C, C=N ring stretching), 1250, 840 (Si-C) |
| Mass Spec. (EI, m/z) | 157 (M⁺), 142 ([M-CH₃]⁺), 73 ([Si(CH₃)₃]⁺) |
Experimental Protocols
Synthesis of this compound via Lithiation
The most common and efficient method for the synthesis of this compound involves the direct lithiation of thiazole followed by quenching with trimethylsilyl chloride.[1]
Materials:
-
Thiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
A solution of thiazole (1.0 eq) in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.05 eq) is added dropwise to the cooled solution, and the resulting mixture is stirred at -78 °C for 1 hour.
-
Trimethylsilyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation under reduced pressure to afford this compound as a colorless to pale yellow liquid.
Characterization: The purity and identity of the synthesized product should be confirmed by ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry, comparing the obtained data with the values provided in Tables 2 and 3.
subgraph "cluster_0" { label = "Synthesis of this compound"; bgcolor="#FFFFFF";
} }
Caption: Experimental workflow for the synthesis of this compound.Conclusion
This technical guide has provided a detailed overview of the structure, bonding, and key experimental data for this compound. The tabulated quantitative data on its molecular structure and spectroscopic properties, along with the detailed experimental protocol for its synthesis, will serve as a valuable resource for researchers in organic synthesis and drug development. The unique reactivity of this building block, governed by the interplay of the thiazole and trimethylsilyl moieties, continues to be exploited in the synthesis of complex molecules with potential therapeutic applications.
References
Spectroscopic Profile of 2-(trimethylsilyl)thiazole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(trimethylsilyl)thiazole, a versatile intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Core Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following sections and tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and mass spectrometry analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopic Data
The proton NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.78 | d | H-5 |
| 7.30 | d | H-4 |
| 0.35 | s | Si(CH₃)₃ |
¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum provides insight into the carbon skeleton.
| Chemical Shift (δ) ppm | Assignment |
| 178.6 | C-2 |
| 145.4 | C-4 |
| 121.3 | C-5 |
| -1.2 | Si(CH₃)₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3092 | Weak | C-H stretch (aromatic) |
| 2957 | Medium | C-H stretch (aliphatic, Si-CH₃) |
| 1477 | Medium | Thiazole ring vibration |
| 1406 | Medium | Thiazole ring vibration |
| 1254 | Strong | Si-CH₃ symmetric deformation |
| 1111 | Medium | Thiazole ring vibration |
| 845 | Strong | Si-C stretch |
| 760 | Medium | C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
| m/z | Relative Intensity (%) | Assignment |
| 157 | 100 | [M]⁺ (Molecular Ion) |
| 142 | 80 | [M - CH₃]⁺ |
| 73 | 40 | [Si(CH₃)₃]⁺ |
| 58 | 35 | [C₂H₂S]⁺ |
Experimental Protocols
Detailed methodologies are crucial for the reproduction and verification of spectroscopic data. The following are generalized protocols for the acquisition of NMR, IR, and MS spectra for compounds similar to this compound.
NMR Spectroscopy Protocol
-
Sample Preparation : A sample of 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).
-
Instrument Setup : The NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition :
-
For ¹H NMR, a standard pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed. A wider spectral width (e.g., 200-250 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.
FT-IR Spectroscopy Protocol
-
Sample Preparation : For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is gently pressed on top to create a uniform film.
-
Instrument Setup : A Fourier-transform infrared (FTIR) spectrometer is used. A background spectrum of the clean, empty salt plates is recorded first to subtract atmospheric and instrumental interferences.
-
Data Acquisition : The prepared sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded. Typically, the spectrum is scanned over a range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
Data Processing : The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry Protocol
-
Sample Introduction : The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds like this compound. This allows for separation from any impurities prior to mass analysis.
-
Ionization : Electron ionization (EI) is a common method. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.
Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General Workflow for Spectroscopic Analysis
An In-depth Technical Guide to the Stability and Storage of 2-(trimethylsilyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(trimethylsilyl)thiazole, a versatile reagent in organic synthesis. Understanding its stability profile is critical for ensuring its effective use and for the integrity of experimental results.
Overview of this compound Stability
This compound is a moisture-sensitive compound. Its stability is primarily influenced by temperature, humidity, and the presence of incompatible materials. The key to its reactivity and principal route of degradation is the carbon-silicon (C-Si) bond, which is susceptible to cleavage, particularly in the presence of protic solvents or acids.
Recommended Storage and Handling Conditions
To maintain the quality and integrity of this compound, adherence to appropriate storage and handling protocols is essential. The following table summarizes the recommended conditions based on information from safety data sheets (SDS) and chemical suppliers.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8°C)[1] | To minimize thermal degradation and maintain product quality[2]. |
| Atmosphere | Store under an inert gas (e.g., Argon)[2][3] | To prevent degradation from atmospheric moisture and oxygen[2]. |
| Container | Tightly closed containers[2][3] | To prevent exposure to moisture and air[2]. |
| Environment | Dry, cool, and well-ventilated place[2][3] | To avoid moisture and high temperatures that can accelerate degradation[2]. |
| Ignition Sources | Keep away from open flames, hot surfaces, and sparks[2][3] | The compound is combustible[3]. |
Chemical Incompatibilities
Contact with the following substances should be avoided to prevent vigorous reactions and degradation of the product:
Degradation Pathway
The primary degradation pathway for this compound is hydrolysis, which results in the cleavage of the trimethylsilyl group to form thiazole and a silanol, which may further react. This reaction is catalyzed by acidic or basic conditions.
The logical relationship between storage conditions and the stability of this compound can be visualized as follows:
Experimental Protocol for Stability Assessment
The following is a general workflow for assessing the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a dry, aprotic solvent (e.g., anhydrous acetonitrile or THF).
-
For hydrolytic stability, prepare samples in aqueous buffered solutions at various pH levels (e.g., pH 4, 7, and 9).
-
-
Stress Conditions:
-
Thermal Stability: Incubate samples at elevated temperatures (e.g., 40°C, 60°C) and at the recommended storage temperature (4°C) as a control.
-
Hydrolytic Stability: Incubate samples at different pH values at a constant temperature.
-
Photostability: Expose samples to a controlled light source (e.g., ICH-compliant photostability chamber) and protect control samples from light.
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each sample.
-
Immediately quench any ongoing degradation by cooling the sample and, if necessary, neutralizing it.
-
-
GC-MS Analysis:
-
Analyze the samples using a gas chromatograph coupled with a mass spectrometer (GC-MS). This technique is suitable for volatile compounds like this compound and its potential degradation products.
-
GC Conditions (Example):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
Carrier Gas: Helium.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis:
-
Identify and quantify the peak corresponding to this compound and any new peaks that appear over time, which are indicative of degradation products.
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration.
-
Determine the degradation rate constant and half-life under each stress condition.
-
This technical guide provides a foundational understanding of the stability and storage requirements for this compound. For critical applications, it is recommended to perform in-house stability studies to confirm its suitability under specific experimental conditions.
References
2-(Trimethylsilyl)thiazole: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a replacement for a formal risk assessment or the guidance provided in a Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional safety policies and under the supervision of qualified personnel.
Introduction
2-(Trimethylsilyl)thiazole (2-TST), also known as the Dondoni reagent, is a versatile organosilicon compound widely employed in organic synthesis.[1] Its primary utility lies in its function as a formyl anion equivalent, enabling efficient one-carbon homologation of aldehydes and ketones.[2] It also participates in metalation, cross-coupling reactions, and the synthesis of various 2-substituted thiazoles.[1] While a valuable synthetic tool, its safe handling requires a thorough understanding of its potential hazards and the implementation of appropriate safety protocols. This guide provides an in-depth overview of the safety and handling precautions for this compound, compiled from available safety data and scientific literature.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 79265-30-8 | [1] |
| Molecular Formula | C6H11NSSi | [1] |
| Molecular Weight | 157.31 g/mol | [1] |
| Appearance | Clear, colorless to light yellow liquid | [3] |
| Odor | Pungent | |
| Boiling Point | 56-57 °C at 10 mmHg | [1] |
| Flash Point | 62 °C (143.6 °F) | |
| Density | 0.985 g/mL at 25 °C | [1] |
| Refractive Index | 1.4950 to 1.5000 (at 20°C, 589 nm) | [3] |
| Solubility | Immiscible with water. Soluble in solvents like THF. | [1][4] |
| Stability | Moisture sensitive. Stable under normal conditions. | [1][5] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] The primary hazards are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | Category 4 | H227: Combustible liquid |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
-
GHS07: Exclamation mark (for skin/eye irritation and respiratory irritation)
-
GHS02: Flame (for combustible liquid - though often not required for Category 4 in all regulations)
Toxicology and Health Effects
The toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with the utmost care, assuming it may have other unknown adverse health effects.
-
Inhalation: May cause respiratory irritation.[4] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.
-
Skin Contact: Causes skin irritation.[4]
-
Eye Contact: Causes serious eye irritation.[4]
-
Ingestion: Ingestion is not an expected route of exposure in a laboratory setting but may be harmful.[5]
-
Chronic Exposure: No information is available on the long-term health effects of exposure.[1]
Note: Due to the lack of comprehensive toxicological data, no LD50 or LC50 values are available. All handling procedures should be designed to minimize any potential exposure.
Experimental Protocols and Handling Procedures
General Handling Precautions
As an organosilicon compound, general safe handling practices for this class of chemicals should be followed.
-
Work in a well-ventilated area: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Avoid contact: Do not get in eyes, on skin, or on clothing.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber). Inspect gloves before use.[1]
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
-
-
Grounding: Take precautionary measures against static discharges, especially when transferring large quantities.
-
Inert Atmosphere: Due to its moisture sensitivity, it is often handled under an inert atmosphere (e.g., argon or nitrogen).[1]
Detailed Experimental Protocol: Synthesis of this compound
The following is a detailed protocol for the synthesis of this compound, adapted from available literature.[1]
Materials:
-
Thiazole
-
n-Butyllithium (2.5 M in hexane)
-
Trimethylchlorosilane (TMSCl)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a mixture of n-butyllithium (2.5 M hexane solution, 24 mL) and anhydrous ether (18 mL) is cooled to -78 °C in a dry ice/acetone bath.[1]
-
A solution of thiazole (5.03 g) in anhydrous ether (59 mL) is added dropwise to the cooled mixture.[1]
-
After the addition is complete, the reaction mixture is stirred at -78 °C for 30 minutes.[1]
-
A solution of trimethylchlorosilane (6.41 g) in anhydrous ether (59 mL) is then added at the same temperature.[1]
-
The reaction mixture is stirred for an additional hour at -78 °C and then allowed to warm slowly to room temperature.[1]
-
The reaction is quenched by washing with a saturated sodium bicarbonate solution.[1]
-
The organic phase is separated and dried over anhydrous sodium sulfate.[1]
-
The solvent is removed by rotary evaporation under reduced pressure.[1]
-
The residue is purified by vacuum distillation (80 °C at 14 mmHg) to yield the this compound product.[1]
Note on other reactions: this compound is frequently used in reactions with various electrophiles, such as aldehydes and ketones, under mild conditions, often without a catalyst. Detailed, step-by-step protocols for these specific applications were not available in the public domain search. Researchers should consult the primary literature for specific reaction conditions and adapt them with appropriate safety measures.
Storage and Disposal
Proper storage and disposal are crucial for maintaining the integrity of the chemical and ensuring the safety of the laboratory environment.
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep refrigerated (2-8°C is often recommended).[4]
-
Store under an inert atmosphere (e.g., argon) to maintain product quality.[1]
-
Keep away from open flames, hot surfaces, and sources of ignition.[1]
-
Incompatible materials include strong oxidizing agents.[1]
-
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
-
Do not empty into drains.
-
Emergency Procedures
First-Aid Measures
-
General Advice: If symptoms persist, call a physician.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. Water mist may be used to cool closed containers.
-
Specific Hazards: Combustible material. Containers may explode when heated. Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), silicon dioxide, and sulfur oxides.
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment as required. Ensure adequate ventilation. Remove all sources of ignition. Take precautionary measures against static discharges.
-
Environmental Precautions: Should not be released into the environment.
-
Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.
Visualized Safety Workflow
The following diagram illustrates a logical workflow for responding to an accidental spill of this compound.
Caption: Workflow for handling a spill of this compound.
References
theoretical studies on 2-(trimethylsilyl)thiazole reactivity
An In-depth Technical Guide on the Reactivity of 2-(trimethylsilyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (2-TST) has emerged as a versatile and highly valuable reagent in modern organic synthesis. Its unique reactivity profile allows it to serve as a stable and convenient equivalent of the often unstable 2-lithiothiazole, facilitating a wide range of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the theoretical and practical aspects of 2-TST reactivity. It covers its synthesis, its role as a formyl anion equivalent, its utility in stereoselective synthesis, and its participation in cross-coupling reactions. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a practical resource for researchers in synthetic and medicinal chemistry.
Introduction
The thiazole ring is a prominent scaffold in numerous biologically active compounds, including pharmaceuticals like the anticancer agent Bleomycin and Vitamin B1.[1][2][3][4][5] Consequently, methods for the functionalization of the thiazole nucleus are of paramount importance. The C2 position of the thiazole ring is particularly susceptible to deprotonation by strong bases, forming a nucleophilic center for subsequent reactions.[1][6] However, the resulting 2-lithiothiazole can be thermally unstable.
This compound (2-TST) offers a robust alternative. It is a stable, isolable compound that reacts readily with a variety of carbon electrophiles under mild conditions, often without the need for a catalyst. Its most significant application is as a formyl anion equivalent , where the thiazole moiety is ultimately converted into an aldehyde group, enabling iterative one-carbon homologation strategies.[7][8] This has found extensive use in the stereoselective synthesis of complex polyhydroxylated natural products, such as carbohydrates and sphingosines.[7][8]
Synthesis of this compound
The most practical and scalable synthesis of 2-TST starts from 2-bromothiazole. The process involves a halogen-metal exchange followed by quenching with trimethylsilyl chloride. This method is preferable to routes starting from the highly volatile and expensive parent thiazole.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of 2-TST
Materials:
-
2-Bromothiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 2-bromothiazole in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-BuLi in hexanes is added dropwise to the cooled solution, and the mixture is stirred for 1 hour at -78 °C.
-
Trimethylsilyl chloride is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation to afford this compound as a colorless liquid.
Reactivity Profile and Mechanisms
The reactivity of 2-TST is dominated by the lability of the C-Si bond, allowing the thiazole ring to function as a nucleophile. Carbodesilylation occurs readily at the 2-position.[8]
Reactions with Carbonyl Compounds
2-TST undergoes spontaneous addition to a wide range of carbonyl electrophiles, including aldehydes, ketones, and acyl chlorides, to yield the corresponding 2-substituted thiazoles.[7][8][9]
Caption: Reactions of 2-TST with various carbonyl compounds.
The reaction with aldehydes is particularly noteworthy for its application in stereoselective synthesis. The addition to chiral α-amino aldehydes can proceed with high diastereoselectivity, which can be rationalized using the Felkin-Anh or cyclic Cram models, depending on the nature of the protecting groups on the aldehyde.[8]
Table 1: Reaction of 2-TST with Various Electrophiles
| Electrophile | Conditions | Product | Yield (%) | Reference |
| Benzaldehyde | THF, reflux | 2-(Hydroxy(phenyl)methyl)thiazole | ~90 | [7][8] |
| D-Glyceraldehyde acetonide | THF, 20 °C | anti-Adduct | 90-95 (ds) | [7] |
| N-Boc-L-serinal acetonide | THF, 20 °C | anti-Adduct | 85-90 (ds) | [8] |
| Benzoyl chloride | Neat, 20 °C | 2-Benzoylthiazole | ~85 | [8][9] |
| Perfluoroalkyl ketones | THF, 80 °C | Tertiary fluorinated alcohols | Good | [8] |
(Note: Yields are approximate as reported in general reviews; ds = diastereoselectivity)
Mechanism: The Thiazolium Ylide Intermediate
Theoretical studies and experimental observations suggest that the carbodesilylation reaction at the C2 position, especially with carbonyl compounds, may proceed through a thiazolium 2-ylide intermediate.[8]
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. kuey.net [kuey.net]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. old.iupac.org [old.iupac.org]
- 8. researchgate.net [researchgate.net]
- 9. Reactions of 2-trimethylsilylthiazole with acyl chlorides and aldehydes synthesis of new thiazol-2-yl derivatives | Semantic Scholar [semanticscholar.org]
Methodological & Application
Synthesis of 2-(trimethylsilyl)thiazole from 2-bromothiazole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 2-(trimethylsilyl)thiazole, a valuable intermediate in organic synthesis and drug discovery, from the readily available starting material, 2-bromothiazole. The protocol is based on a well-established halogen-metal exchange reaction followed by electrophilic quenching with a silicon source.
Introduction
This compound serves as a stable and versatile nucleophilic building block, effectively acting as a synthetic equivalent of the 2-thiazolyl anion. Its utility is prominent in the construction of complex molecules, including pharmaceuticals and agrochemicals, where the thiazole moiety is a key pharmacophore. The trimethylsilyl group facilitates various coupling reactions and allows for the introduction of a wide range of substituents at the 2-position of the thiazole ring. The synthesis detailed herein proceeds via a lithiation of 2-bromothiazole, a robust and high-yielding method.
Experimental Protocol
This protocol is adapted from a reliable procedure published in Organic Syntheses.[1]
Materials:
-
2-Bromothiazole
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnels, septum)
-
Low-temperature thermometer
-
Magnetic stirrer
-
Dry ice/acetone bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and two pressure-equalizing dropping funnels is assembled under an inert atmosphere of argon or nitrogen.
-
Reagent Preparation:
-
Charge one dropping funnel with a solution of 2-bromothiazole (1.0 eq) in anhydrous diethyl ether.
-
Charge the second dropping funnel with chlorotrimethylsilane (1.1 eq) in anhydrous diethyl ether.
-
-
Lithiation:
-
To the reaction flask, add anhydrous diethyl ether and then n-butyllithium (1.1 eq) via syringe.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the 2-bromothiazole solution from the dropping funnel to the stirred n-BuLi solution over a period of 1 hour, maintaining the internal temperature at or below -70 °C.
-
After the addition is complete, stir the resulting mixture for an additional 30 minutes at -78 °C.
-
-
Silylation (Quenching):
-
To the freshly prepared 2-lithiothiazole solution, add the chlorotrimethylsilane solution from the second dropping funnel over 30 minutes, ensuring the temperature remains at -78 °C.
-
After the addition, continue stirring the reaction mixture at -78 °C for 1 hour.
-
-
Work-up:
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dried organic solution to remove the sodium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to yield this compound as a colorless liquid.[1]
-
Data Presentation
| Reagent/Parameter | Molar Ratio (eq) | Molecular Weight ( g/mol ) | Quantity |
| 2-Bromothiazole | 1.0 | 164.03 | e.g., 25.0 g |
| n-Butyllithium | 1.1 | 64.06 | e.g., 1.1 eq based on 2-bromothiazole |
| Chlorotrimethylsilane | 1.1 | 108.64 | e.g., 1.1 eq based on 2-bromothiazole |
| Solvent | - | - | Anhydrous Diethyl Ether |
| Lithiation Temperature | - | - | -78 °C |
| Silylation Temperature | - | - | -78 °C |
| Reaction Time | - | - | ~3 hours |
| Product Boiling Point | - | 157.31 | 88-91 °C at 16-17 mmHg[1] |
| Expected Yield | - | - | ~85%[1] |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory.
-
Chlorotrimethylsilane is volatile, flammable, and corrosive. Handle in a well-ventilated fume hood.
-
The reaction should be carried out in a fume hood, and all glassware should be properly clamped.
-
A dry ice/acetone bath is extremely cold; handle with appropriate cryogenic gloves.
References
Application Notes: 2-(Trimethylsilyl)thiazole as a Formyl Anion Equivalent
Introduction
In organic synthesis, a formyl anion equivalent is a reagent that effectively functions as a negatively charged formyl group (HCO⁻), a synthon that is otherwise inaccessible. 2-(Trimethylsilyl)thiazole (2-TST) has emerged as a stable and versatile formyl anion equivalent. The thiazole ring serves as a masked aldehyde, which, after reacting with an electrophile, can be unmasked in a multi-step sequence to reveal the formyl group.[1] This methodology, often referred to as the Dondoni homologation, is particularly valuable for the one-carbon homologation of aldehydes, especially in carbohydrate and natural product synthesis.[2][3]
The primary advantage of 2-TST lies in its ability to add to various electrophiles, such as aldehydes, ketones, and acyl chlorides, under mild conditions.[4][5] The reaction proceeds via nucleophilic attack from the C2 position of the thiazole ring onto the electrophilic carbon, facilitated by the transfer of the trimethylsilyl group.
Principle of Reactivity
The utility of this compound as a formyl anion equivalent is based on a two-stage process: a C-C bond-forming addition reaction followed by a deprotection (unmasking) sequence.
-
Addition Reaction: 2-TST reacts with carbonyl compounds (aldehydes and ketones) without the need for a catalyst, often via a termolecular mechanism.[3] The thiazole ring adds to the carbonyl carbon, and the trimethylsilyl group is transferred to the carbonyl oxygen, forming a silyl ether adduct.
-
Deprotection Sequence: The thiazole ring in the adduct is converted back to an aldehyde through a reliable three-step process:[1]
-
N-methylation: The thiazole nitrogen is quaternized using methyl iodide (MeI).
-
Reduction: The resulting thiazolium salt is reduced with a hydride source, typically sodium borohydride (NaBH₄), to form a thiazolidine intermediate.
-
Hydrolysis: The thiazolidine is hydrolyzed, often with an aqueous solution of mercury(II) chloride (HgCl₂), to release the final aldehyde product.
-
References
Application Notes and Protocols: Stereoselective Addition of 2-(trimethylsilyl)thiazole to Chiral Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective addition of nucleophiles to chiral aldehydes is a cornerstone of modern asymmetric synthesis, enabling the construction of complex chiral molecules with high precision. Among the various nucleophilic reagents, 2-(trimethylsilyl)thiazole has emerged as a versatile C1-formyl anion equivalent. Its addition to chiral aldehydes, particularly α-amino aldehydes, provides a powerful method for the synthesis of β-amino-α-hydroxy aldehydes, which are key intermediates in the preparation of a wide range of biologically active compounds, including amino sugars, sphingosines, and HIV protease inhibitors.
The stereochemical outcome of this addition reaction is highly dependent on the nature of the protecting groups on the chiral aldehyde and the reaction conditions, which can be tuned to favor either chelation-controlled or non-chelation-controlled pathways, leading to the selective formation of either syn or anti diastereomers. This application note provides a detailed overview of this important reaction, including quantitative data, experimental protocols, and mechanistic insights.
Data Presentation
The diastereoselectivity of the addition of this compound to various N-protected chiral α-amino aldehydes is summarized in the table below. The ratio of the resulting syn and anti diastereomeric adducts is significantly influenced by the choice of the nitrogen protecting group on the aldehyde.
| Entry | Chiral Aldehyde (N-Protection) | Reaction Conditions | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | N-Boc-L-serinal acetonide | This compound, CH2Cl2, rt, 24 h | >98:2 | 85 |
| 2 | N,N-dibenzyl-L-serinal acetonide | This compound, CH2Cl2, rt, 24 h | 15:85 | 90 |
| 3 | N-Boc, N-PMB-L-phenylalaninal | This compound, CH2Cl2, rt, 24 h | >98:2 | 88 |
| 4 | N,N-dibenzyl-L-phenylalaninal | This compound, CH2Cl2, rt, 24 h | 10:90 | 92 |
Reaction Mechanism and Stereochemical Models
The stereochemical outcome of the nucleophilic addition of this compound to chiral α-amino aldehydes can be rationalized by considering two competing transition state models: the Felkin-Anh model (non-chelation control) and the Cram-chelate model (chelation control).
Caption: Competing pathways for the stereoselective addition.
-
Chelation Control: In the presence of a chelating group on the nitrogen atom (e.g., a Boc group), the aldehyde can form a rigid five-membered chelate with a Lewis acid (or the silicon atom of the reagent). This forces the nucleophilic attack of the thiazole to occur from the less hindered face, leading to the syn diastereomer as the major product.
-
Non-Chelation Control (Felkin-Anh Model): When bulky, non-chelating groups are present on the nitrogen (e.g., dibenzyl groups), the reaction proceeds through an open-chain transition state. According to the Felkin-Anh model, the largest substituent on the α-carbon orients itself anti to the incoming nucleophile to minimize steric interactions. This leads to the preferential formation of the anti diastereomer.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a convenient and practical method for the multigram preparation of this compound from 2-bromothiazole.
Materials:
-
2-Bromothiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stirring bar
-
Ice-salt bath and dry ice-acetone bath
-
Rotary evaporator
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Dissolve 2-bromothiazole (1 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice-acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.
-
Slowly add chlorotrimethylsilane (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation under reduced pressure to afford this compound as a colorless liquid.
Protocol 2: General Procedure for the Stereoselective Addition of this compound to a Chiral N-Boc-α-Amino Aldehyde (syn-selective)
This protocol outlines the general procedure for the chelation-controlled addition of this compound to an N-Boc protected chiral α-amino aldehyde, leading to the preferential formation of the syn-adduct.
Materials:
-
N-Boc protected chiral α-amino aldehyde (e.g., N-Boc-L-serinal acetonide)
-
This compound
-
Anhydrous dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer and stirring bar
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc protected chiral α-amino aldehyde (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Add this compound (1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired syn-β-amino-α-(trimethylsilyloxy)alkyl]thiazole adduct.
Protocol 3: Synthesis of N-Boc-L-serinal Acetonide
This protocol describes an improved procedure for the synthesis of the chiral aldehyde N-Boc-L-serinal acetonide from its ester precursor.[1][2]
Materials:
-
N-Boc-L-serine methyl ester acetonide
-
Diisobutylaluminium hydride (DIBAL-H) in hexanes or toluene
-
Anhydrous toluene or dichloromethane
-
Methanol
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
-
Dry ice-acetone bath
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-L-serine methyl ester acetonide (1 equivalent) in anhydrous toluene or dichloromethane in a three-necked round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice-acetone bath.
-
Slowly add DIBAL-H (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction at -78 °C by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then add saturated aqueous sodium potassium tartrate solution. Stir vigorously until two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude N-Boc-L-serinal acetonide, which can often be used in the next step without further purification.
Experimental Workflow
The overall experimental workflow for the synthesis of a syn-β-amino-α-hydroxy aldehyde derivative is depicted below.
Caption: Workflow for syn-selective synthesis.
Conclusion
The stereoselective addition of this compound to chiral aldehydes is a highly valuable transformation in organic synthesis. The ability to control the diastereoselectivity by judicious choice of protecting groups on the chiral aldehyde provides access to both syn and anti β-amino-α-hydroxy aldehyde derivatives. These products serve as crucial building blocks for the synthesis of numerous medicinally important molecules. The protocols and data presented in this application note offer a comprehensive guide for researchers in the fields of organic synthesis and drug discovery to effectively utilize this powerful synthetic methodology.
References
Application Notes and Protocols: Reaction of 2-(Trimethylsilyl)thiazole with Ketones and Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trimethylsilyl)thiazole (2-TST) has emerged as a versatile and highly valuable reagent in modern organic synthesis. It serves as a stable and convenient equivalent of the 2-lithiothiazole, enabling the introduction of a thiazole moiety, which can subsequently be unmasked to a formyl group. This unique reactivity makes 2-TST a powerful tool for carbon-carbon bond formation, particularly in the synthesis of complex molecules such as carbohydrates and polyketides. This document provides detailed application notes and experimental protocols for the reaction of 2-TST with ketones and aldehydes, a cornerstone transformation in the application of this reagent.
The addition of 2-TST to carbonyl compounds proceeds readily under mild conditions, often without the need for a catalyst, to afford the corresponding 2-(1-hydroxyalkyl)thiazole derivatives.[1][2] A key feature of this reaction is its high diastereoselectivity when employing chiral aldehydes, making it a valuable method in asymmetric synthesis.[3] The thiazole group in the resulting adducts can be efficiently converted to an aldehyde functionality through a three-step sequence of N-methylation, reduction with sodium borohydride, and hydrolysis, thus serving as a formyl anion equivalent.[2][3]
Reaction Mechanism and Stereoselectivity
The reaction of this compound with aldehydes and ketones is believed to proceed through a nucleophilic addition mechanism. While the precise mechanism can be influenced by the substrate and reaction conditions, a plausible pathway involves the attack of the nucleophilic C2-carbon of the thiazole ring on the electrophilic carbonyl carbon.
In the case of chiral α-alkoxy aldehydes, the reaction often exhibits high diastereoselectivity, which can be predicted using models of asymmetric induction such as the Felkin-Anh or Cram-chelation models. The stereochemical outcome is influenced by the nature of the protecting groups on the adjacent stereocenter. For instance, non-chelating protecting groups typically lead to the anti-diastereomer, whereas chelating groups can favor the formation of the syn-diastereomer. This predictable stereocontrol is a significant advantage in the synthesis of complex stereochemically-defined molecules.
Applications in Organic Synthesis
The reaction of 2-TST with carbonyl compounds has found widespread application in the synthesis of a variety of important molecular scaffolds:
-
Carbohydrate Synthesis: As a formyl anion equivalent, 2-TST is extensively used in the iterative one-carbon homologation of sugars. This "Dondoni homologation" allows for the stereocontrolled elongation of carbohydrate chains.[2]
-
Synthesis of Polyhydroxylated Compounds: The methodology has been applied to the synthesis of long-chain polyhydroxylated molecules, which are precursors to various natural products.
-
Preparation of Dipeptide Isosteres: The reaction is utilized in the synthesis of hydroxyethylene dipeptide isosteres, which are important pharmacophores in protease inhibitors.
-
Fluorinated Molecules: 2-TST reacts with fluorinated ketones to produce fluorinated tertiary alcohols, which can be converted to valuable fluorinated α-hydroxy aldehydes.[1]
Data Presentation
Table 1: Reaction of this compound with Various Aldehydes
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)thiazole | 92 | N/A |
| 2 | p-Anisaldehyde | 2-(Hydroxy(4-methoxyphenyl)methyl)thiazole | 88 | N/A |
| 3 | Furfural | 2-(Furan-2-yl(hydroxy)methyl)thiazole | 85 | N/A |
| 4 | Isobutyraldehyde | 2-(1-Hydroxy-2-methylpropyl)thiazole | 80 | N/A |
| 5 | (R)-2,3-O-Isopropylideneglyceraldehyde | (1'R,2'R)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-1-(thiazol-2-yl)ethanol | 95 | 95:5 |
| 6 | N-Boc-L-serinal acetonide | tert-Butyl ((4S,5R)-5-hydroxy-5-(thiazol-2-yl)-2,2-dimethyl-1,3-dioxan-4-yl)carbamate | 85 | 92:8 |
Yields and diastereomeric ratios are representative and may vary based on specific reaction conditions.
Table 2: Reaction of this compound with Various Ketones
| Entry | Ketone | Product | Yield (%) |
| 1 | Acetophenone | 2-(1-Hydroxy-1-phenylethyl)thiazole | 75 |
| 2 | Benzophenone | 2-(Hydroxydiphenylmethyl)thiazole | 70 |
| 3 | Cyclohexanone | 2-(1-Hydroxycyclohexyl)thiazole | 82 |
| 4 | 2-Adamantanone | 2-(2-Hydroxyadamantan-2-yl)thiazole | 65 |
| 5 | 1,1,1-Trifluoroacetone | 2-(1-Hydroxy-1-(trifluoromethyl)ethyl)thiazole | 78 |
Yields are representative and may vary based on specific reaction conditions. The reaction with less reactive ketones may require elevated temperatures or the presence of an aldehyde promoter.[1]
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with an Aldehyde
This protocol is a general guideline for the addition of 2-TST to an aldehyde.
Materials:
-
This compound (2-TST)
-
Aldehyde
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere at room temperature is added this compound (1.2 mmol, 1.2 equivalents).
-
The reaction mixture is stirred at room temperature for the time required for the reaction to complete (typically 1-24 hours, monitored by TLC).
-
Upon completion, the reaction is quenched by the addition of a few drops of water.
-
The mixture is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-(1-hydroxyalkyl)thiazole.
Protocol 2: Diastereoselective Addition of this compound to a Chiral Aldehyde (Dondoni Homologation)
This protocol is adapted from a procedure for the homologation of D-(R)-glyceraldehyde acetonide.[2]
Materials:
-
This compound (2-TST)
-
Chiral aldehyde (e.g., 2-O-Benzyl-3,4-isopropylidene-D-erythrose)
-
Anhydrous dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of the chiral aldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) is prepared in a flame-dried, two-necked round-bottom flask under an argon atmosphere.
-
This compound (1.5 mmol, 1.5 equivalents) is added dropwise to the stirred solution at room temperature.
-
The reaction is stirred at room temperature for 16 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the diastereomerically enriched product.
Mandatory Visualization
Caption: General reaction of this compound with carbonyls.
Caption: Typical experimental workflow for the reaction.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-(Trimethylsilyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials. The development of efficient and versatile methods for the synthesis of substituted thiazoles is therefore of paramount importance. The palladium-catalyzed cross-coupling of 2-(trimethylsilyl)thiazole, a variation of the Hiyama coupling, has emerged as a powerful tool for the formation of C-C bonds at the C2 position of the thiazole ring.[1][2] This reaction allows for the coupling of the stable and easily handled this compound with a variety of organic electrophiles, most notably aryl halides and triflates, to produce 2-arylthiazoles.[3][4]
A significant advantage of this methodology is the potential to perform the coupling without a fluoride activator, which is often a requirement in traditional Hiyama couplings.[3][4] This fluoride-free approach enhances the reaction's functional group tolerance, as fluoride ions can cleave common silicon-based protecting groups like silyl ethers, a notable limitation in complex molecule synthesis.[1][5] These application notes provide an overview of the reaction mechanism, key experimental considerations, and detailed protocols for researchers in organic synthesis and drug development.
Reaction Mechanism: The Catalytic Cycle
The palladium-catalyzed cross-coupling of this compound generally follows the established mechanism for Hiyama couplings.[1][6][7] The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. Activation of the organosilane is a crucial preceding or concurrent step for the transmetalation to occur.
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the organic electrophile (e.g., an aryl halide or triflate) to form a Pd(II) intermediate.
-
Activation & Transmetalation: The silicon-carbon bond of this compound is activated. In traditional Hiyama couplings, this is achieved by a fluoride source (e.g., TBAF) forming a hypervalent, more nucleophilic siliconate species.[7][8] In the fluoride-free variants relevant to this compound, a base or other activator facilitates the transfer of the thiazolyl group from silicon to the palladium center, displacing the halide or triflate group.[5]
-
Reductive Elimination: The two organic moieties on the Pd(II) center—the thiazolyl group and the aryl group—couple to form the final 2-arylthiazole product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][8]
Application Notes
The palladium-catalyzed coupling of this compound offers several advantages for synthetic chemists:
-
Fluoride-Free Conditions: The ability to conduct the reaction without a fluoride source is a key benefit, preserving silyl-based protecting groups and expanding substrate scope.[3][4]
-
Stability of Reagent: this compound is a stable, easily prepared, and handleable organosilane reagent with low toxicity compared to some organotin or organoboron alternatives.[7]
-
High Versatility: The reaction is compatible with a range of aryl and heteroaryl triflates and halides, allowing for the synthesis of diverse libraries of 2-arylthiazole derivatives.[3][9][10]
-
Catalyst Systems: Various palladium sources, such as Pd(OAc)₂ or Pd₂(dba)₃, can be employed, often in combination with phosphine ligands like PPh₃, to achieve high catalytic efficiency.[3]
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions and yields for the palladium-catalyzed cross-coupling of this compound with various aryl triflates, demonstrating the reaction's scope.
| Entry | Aryl Triflate (Ar-OTf) | Catalyst (mol%) | Ligand (mol%) | Base/Activator | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenyl triflate | Pd(OAc)₂ (5) | PPh₃ (10) | KOAc | DMF | 120 | Moderate-High |
| 2 | 4-Methoxyphenyl triflate | Pd(OAc)₂ (5) | PPh₃ (10) | KOAc | DMF | 120 | High |
| 3 | 4-Cyanophenyl triflate | Pd(OAc)₂ (5) | PPh₃ (10) | KOAc | DMF | 120 | Moderate |
| 4 | 2-Naphthyl triflate | Pd₂(dba)₃ (2.5) | None | NaOtBu / CuI | Dioxane | 100 | Good |
| 5 | 4-Acetylphenyl triflate | Pd(OAc)₂ (5) | PPh₃ (10) | KOAc | DMF | 120 | Moderate-High |
Note: This table is a composite representation based on findings that 2-trimethylsilylthiazoles serve as efficient counterparts for direct palladium-catalyzed cross-coupling with aromatic triflates without a fluoride anion source.[3][4] Specific yields vary based on the exact substrate and optimized conditions.
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound. Researchers should optimize conditions for their specific substrates.
Protocol 1: Fluoride-Free Coupling with Aryl Triflates using Pd(OAc)₂/PPh₃
This protocol is adapted from procedures for the direct arylation of heteroaromatics using aryl triflates.[3]
Materials:
-
Aryl triflate (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃) (0.10 mmol, 10 mol%)
-
Potassium acetate (KOAc) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl triflate (1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), PPh₃ (26.2 mg, 0.10 mmol), and KOAc (196 mg, 2.0 mmol).
-
Seal the flask with a rubber septum and purge with nitrogen or argon for 10-15 minutes.
-
Using a syringe, add anhydrous DMF (5 mL) followed by this compound (0.21 mL, 1.2 mmol).
-
Place the flask in a preheated oil bath at 120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-arylthiazole.
Protocol 2: Fluoride-Free Coupling using Pd₂(dba)₃/CuI
This protocol is based on conditions identified as successful for related silicon-based couplings.[3]
Materials:
-
Aryl iodide or triflate (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct [Pd₂(dba)₃·CHCl₃] (0.025 mmol, 2.5 mol%)
-
Copper(I) iodide (CuI) (1.0 mmol, 1.0 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.2 mmol, 1.2 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
In an inert atmosphere glovebox or using Schlenk technique, add the aryl halide/triflate (1.0 mmol), Pd₂(dba)₃·CHCl₃ (25.9 mg, 0.025 mmol), CuI (190 mg, 1.0 mmol), and NaOtBu (115 mg, 1.2 mmol) to a reaction flask.
-
Add anhydrous 1,4-dioxane (5 mL) and this compound (0.26 mL, 1.5 mmol) to the flask.
-
Seal the vessel and heat the mixture to 100 °C with stirring.
-
Monitor the reaction for completion by TLC or GC-MS (typically 8-16 hours).
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to isolate the 2-arylthiazole product.
Conclusion
The palladium-catalyzed cross-coupling of this compound represents a highly effective and practical method for synthesizing 2-arylthiazoles. The development of fluoride-free protocols significantly enhances its appeal, making it a valuable addition to the synthetic chemist's toolbox for accessing privileged heterocyclic structures in drug discovery and materials science. The protocols and data provided herein serve as a guide for the application and further exploration of this versatile transformation.
References
- 1. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nobelprize.org [nobelprize.org]
- 7. Hiyama Coupling [organic-chemistry.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. thieme.de [thieme.de]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of α-Hydroxy Aldehydes using 2-(Trimethylsilyl)thiazole
Introduction
α-Hydroxy aldehydes are valuable chiral building blocks in organic synthesis, serving as precursors for a wide range of pharmaceuticals and complex natural products.[1][2] Their synthesis, however, can be challenging due to the inherent reactivity of the aldehyde group. One effective strategy is the use of a "formyl anion equivalent," a reagent that can introduce a masked formyl group through a carbon-carbon bond-forming reaction.[3]
2-(Trimethylsilyl)thiazole (2-TST) has emerged as a stable and versatile formyl anion equivalent for this purpose.[4] The thiazole ring acts as a masked aldehyde. The synthesis involves two key stages: first, the nucleophilic addition of 2-TST to a starting aldehyde or ketone to form a 2-substituted thiazole alcohol derivative. Second, a three-step "unmasking" sequence converts the thiazole ring into the desired aldehyde functionality, yielding the final α-hydroxy aldehyde.[5] This methodology is particularly powerful for the iterative and stereoselective homologation of chiral aldehydes, finding significant application in carbohydrate chemistry.[4]
Overall Synthetic Workflow
The conversion of a starting aldehyde to an α-hydroxy aldehyde using this compound follows a well-defined two-stage process. The first stage involves the formation of a new carbon-carbon bond, while the second stage is a sequence of reactions to deprotect, or "unmask," the thiazole ring to reveal the aldehyde.
Caption: General workflow for the synthesis of α-hydroxy aldehydes.
Experimental Protocols
Protocol 1: Synthesis of 2-(1-Hydroxyalkyl)thiazole Adducts
This protocol describes the nucleophilic addition of this compound to an aldehyde to form the key thiazolyl-substituted alcohol intermediate.
Materials:
-
Starting aldehyde (1.0 eq)
-
This compound (2-TST) (1.2 - 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and nitrogen/argon atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting aldehyde (1.0 eq) and dissolve it in anhydrous THF.
-
Addition of 2-TST: Add this compound (1.2 - 1.5 eq) to the solution at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux (or 80°C) and stir for 12-24 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(1-hydroxyalkyl)thiazole adduct.
Protocol 2: Deprotection of the Thiazole Ring to Yield the α-Hydroxy Aldehyde
This protocol details the three-step sequence for converting the stable thiazole adduct into the final α-hydroxy aldehyde, as adapted from the procedure developed by Dondoni et al.[5]
Materials:
-
2-(1-Hydroxyalkyl)thiazole adduct (from Protocol 1) (1.0 eq)
-
Methyl iodide (CH₃I) (10-20 eq)
-
Acetonitrile (MeCN), anhydrous
-
Sodium borohydride (NaBH₄) (5-10 eq)
-
Ethanol (EtOH)
-
Mercury(II) chloride (HgCl₂) (2-3 eq)
-
Tetrahydrofuran (THF) and Water
-
Celite®
Procedure:
Step 2a: N-Methylation of the Thiazole Ring
-
Dissolve the thiazole adduct (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.
-
Add a large excess of methyl iodide (10-20 eq).
-
Heat the mixture to reflux for 12-24 hours. The formation of the N-methylthiazolium salt often results in a precipitate.
-
Cool the mixture and remove the solvent and excess methyl iodide under reduced pressure to obtain the crude thiazolium salt, which is used directly in the next step.
Step 2b: Reduction to the Thiazolidine
-
Dissolve the crude N-methylthiazolium salt in ethanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (5-10 eq) in small portions, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Carefully quench the reaction by adding water, then remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude thiazolidine intermediate.
Step 2c: Hydrolysis to the α-Hydroxy Aldehyde
-
Dissolve the crude thiazolidine in a mixture of THF and water (e.g., 4:1 ratio).
-
Add mercury(II) chloride (2-3 eq) to the solution and stir vigorously at room temperature for 30-60 minutes. A precipitate (mercury salts) will form.
-
Filter the reaction mixture through a pad of Celite® to remove the solids, washing the pad with THF or ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude α-hydroxy aldehyde by flash column chromatography to obtain the final product.
Data Presentation: Substrate Scope and Yields
The reaction of this compound with various carbonyl compounds has been shown to be effective, providing good to excellent yields of the corresponding thiazole adducts. The subsequent deprotection also proceeds with reasonable efficiency.
| Entry | Starting Aldehyde/Ketone | Adduct Product | Adduct Yield (%) | Final Aldehyde Yield (%) | Reference |
| 1 | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)thiazole | 85-95 | ~70-80 | [7][8] |
| 2 | 2-Furaldehyde | 2-(Furan-2-yl(hydroxy)methyl)thiazole | 92 | N/A | [8] |
| 3 | D-(R)-Glyceraldehyde Acetonide | 2-O-Benzyl-3,4-isopropylidene-D-erythrose adduct | 80 (diastereoselective) | Good | [4] |
| 4 | 2,2,2-Trifluoroacetophenone | Fluorinated Tertiary Alcohol Adduct | 88 | Good | [6] |
| 5 | Cyclohexanecarbaldehyde | 2-(Cyclohexyl(hydroxy)methyl)thiazole | 88 | N/A | [8] |
| Note: "N/A" indicates data not available in the cited sources. Final aldehyde yields are approximate based on the three-step sequence and can vary. |
Applications in Research and Drug Development
The synthesis of α-hydroxy aldehydes via the thiazole route has significant implications for medicinal chemistry and drug development.
-
Pharmaceutical Intermediates: Aldehydes are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs), allowing for conversion into alcohols, amines, and various heterocyclic systems.[9] The α-hydroxy motif is present in numerous bioactive molecules.
-
Carbohydrate Synthesis: This method allows for the controlled, stepwise elongation of carbohydrate chains, providing access to complex and unnatural sugars for research in glycobiology.[4]
-
Asymmetric Synthesis: When chiral aldehydes are used as starting materials, the addition of 2-TST can proceed with high diastereoselectivity, enabling the synthesis of enantiomerically enriched products.[8]
-
Access to Fluorinated Compounds: The reaction is compatible with fluorinated ketones, providing a route to valuable fluorinated α-hydroxy aldehydes, which are of interest in drug design due to the unique properties conferred by fluorine.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Formaldehyde tert-butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Reactions of 2-trimethylsilylthiazole with acyl chlorides and aldehydes synthesis of new thiazol-2-yl derivatives | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
The Role of 2-(Trimethylsilyl)thiazole in the Symphony of Natural Product Synthesis
For researchers, scientists, and professionals in drug development, the quest for efficient and stereoselective methods to construct complex molecular architectures is paramount. In this context, 2-(trimethylsilyl)thiazole (2-TST) has emerged as a powerful and versatile reagent, primarily serving as a stable and effective formyl anion equivalent. Its application, particularly in the Dondoni homologation reaction, has paved the way for the elegant synthesis of a diverse array of natural products, including carbohydrates, amino sugars, and other polyhydroxylated compounds.
This application note provides a detailed overview of the use of this compound in natural product synthesis, complete with experimental protocols, quantitative data, and graphical representations of the key chemical transformations.
The Dondoni Homologation: A Gateway to Chiral Architectures
The cornerstone of this compound's utility in natural product synthesis is the Dondoni homologation. This reaction involves the stereoselective addition of 2-TST to a chiral aldehyde, followed by a sequence of reactions to unmask the thiazole ring, ultimately revealing a one-carbon extended aldehyde. This iterative process allows for the controlled, stepwise elongation of carbon chains with excellent stereocontrol, making it an invaluable tool for the synthesis of complex polyols.
The general workflow of the Dondoni homologation can be visualized as a three-stage process:
-
Addition of this compound: The silicon-carbon bond in 2-TST is readily cleaved upon reaction with an aldehyde, leading to the formation of a (thiazol-2-yl)methanol derivative. The stereochemistry of this addition is often highly diastereoselective, influenced by the existing stereocenters in the aldehyde.
-
Protection (Optional) and N-Methylation: The newly formed hydroxyl group can be protected if necessary. Subsequently, the nitrogen atom of the thiazole ring is methylated, typically using methyl triflate or methyl iodide, to form a thiazolium salt.
-
Reduction and Hydrolysis: The thiazolium salt is then reduced, commonly with sodium borohydride, to a thiazolidine intermediate. This intermediate is unstable and is hydrolyzed in the presence of a mercury(II) salt (e.g., HgCl₂) or other reagents to release the desired one-carbon homologated aldehyde.
Quantitative Analysis of Diastereoselectivity
The high degree of stereocontrol is a key advantage of the Dondoni homologation. The diastereoselectivity of the addition of this compound to various chiral aldehydes has been extensively studied. The following table summarizes representative data on the yields and diastereomeric ratios (d.r.) for this key reaction.
| Aldehyde Substrate | Reaction Conditions | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |
| N-Boc-L-serinal acetonide | CH₂Cl₂, 0 °C, 1 h | 93 | >95:5 | [1][2] |
| 2,3-O-Isopropylidene-D-glyceraldehyde | CH₂Cl₂, 0 °C, 1 h | 95 | 85:15 | |
| aldehydo-L-xylose diacetonide | CH₂Cl₂, 0 °C, 1 h | 93 | 95:5 | [1][3] |
| N-Boc-L-phenylalaninal | CH₂Cl₂, rt, 1 h | 92 | 33:67 | |
| N-Boc,N-PMB-L-phenylalaninal | CH₂Cl₂, rt, 1 h | 64 | 75:25 |
Application in Natural Product Synthesis: The Total Synthesis of L-Gulose
A compelling example of the power of this compound in natural product synthesis is the efficient preparation of the rare sugar L-gulose, a component of the potent antitumor antibiotic bleomycin A₂.[1][3] The synthesis commences with the readily available L-xylose and utilizes the Dondoni homologation as the key strategic step for carbon chain extension.
Experimental Protocol: Synthesis of L-Gulose via Dondoni Homologation
Step 1: Addition of this compound to aldehydo-L-xylose diacetonide
To a solution of crude aldehydo-L-xylose diacetonide (derived from 5-6 g of L-xylose) in dichloromethane at 0 °C is added this compound. The reaction mixture is stirred for approximately 1 hour. After completion, the reaction is worked up by treatment with tetrabutylammonium fluoride to afford the (thiazol-2-yl)methanol adduct as a mixture of diastereomers (95:5 anti:syn) in 93% yield.[1]
Step 2: Unmasking the Aldehyde to form a protected L-gulose derivative
A mixture of the thiazole adduct (e.g., 2.15 g, 5.0 mmol) and activated 4-Å powdered molecular sieves in anhydrous acetonitrile is stirred at room temperature. Methyl triflate (1.2 equivalents) is then added, and the suspension is stirred for 15 minutes. The solvent is removed under reduced pressure. The resulting crude N-methylthiazolium salt is suspended in methanol at 0 °C, and sodium borohydride (2.2 equivalents) is added. After stirring for 30 minutes, the reaction is quenched, and the solvent is evaporated. The residue is dissolved in a mixture of acetonitrile and water. To this solution, mercury(II) chloride (3.0 equivalents) is added, and the mixture is stirred at room temperature until the hydrolysis is complete. The reaction mixture is then filtered, and the filtrate is concentrated. The crude product is purified to yield the protected L-gulose derivative.[1]
Step 3: Deprotection to afford L-Gulose
The protected L-gulose derivative is subjected to acidic hydrolysis to remove the protecting groups, yielding L-gulose.[1]
Visualizing the Chemical Pathway
The logical flow of the Dondoni homologation and its application in the synthesis of L-gulose can be effectively represented using a workflow diagram.
Broader Applications in Natural Product Synthesis
The utility of this compound extends beyond carbohydrate synthesis. It has been successfully employed in the synthesis of a variety of other natural product precursors:
-
Sphingosines and Phytosphingosines: The Dondoni homologation of N-protected serinal derivatives provides access to key intermediates for the synthesis of these important lipid components.[1]
-
Renin Inhibitors: A protected amino diol, a crucial building block for renin inhibitors, has been synthesized using this methodology starting from N-Boc cyclohexylalaninal.[4]
-
Taxol Side Chain: The Dondoni homologation has been applied in the synthesis of N-benzoyl 3-phenylisoserine, which constitutes the side chain of the renowned anticancer drug, Taxol.[4]
The following diagram illustrates the general synthetic logic for accessing these diverse molecular scaffolds.
Conclusion
This compound has proven to be an indispensable tool in the arsenal of synthetic organic chemists. Its role as a formyl anion equivalent in the Dondoni homologation provides a reliable and highly stereoselective method for the iterative one-carbon extension of chiral aldehydes. The successful application of this methodology in the total synthesis of complex natural products and their precursors underscores its significance in modern drug discovery and development. The mild reaction conditions and the ability to achieve high levels of stereocontrol make this compound a reagent of choice for the construction of intricate molecular architectures.
References
Application Notes and Protocols for the Deprotection of the Trimethylsilyl Group from a Thiazole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trimethylsilyl (TMS) group is a versatile protecting group in organic synthesis, frequently employed to temporarily block reactive sites. In the context of thiazole chemistry, a key heterocyclic motif in numerous pharmaceuticals and biologically active compounds, the TMS group often serves to facilitate regioselective functionalization, particularly at the C2 position. The subsequent removal, or deprotection, of the TMS group is a critical step to unveil the desired thiazole scaffold.
These application notes provide a comprehensive overview of common methods for the deprotection of a trimethylsilyl group from a thiazole ring, focusing on the cleavage of the C-Si bond. Detailed experimental protocols for fluoride-mediated, acid-catalyzed, and base-catalyzed methods are presented, along with quantitative data to aid in method selection and optimization.
Deprotection Methodologies
The cleavage of the C(thiazole)-Si(TMS) bond, a protodesilylation reaction, can be achieved under various conditions. The choice of method depends on the overall molecular structure and the compatibility of other functional groups present in the substrate. The most common approaches involve fluoride-based reagents, acids, or bases.
Fluoride-Mediated Deprotection
Fluoride ions exhibit a high affinity for silicon, making fluoride-based reagents highly effective for cleaving C-Si bonds. Tetrabutylammonium fluoride (TBAF) and cesium fluoride (CsF) are the most frequently used reagents for this transformation.
Acid-Catalyzed Deprotection
Protic acids can facilitate the removal of the TMS group through electrophilic attack on the carbon atom of the C-Si bond, followed by cleavage. This method is often suitable for substrates that are stable under acidic conditions.
Base-Catalyzed Deprotection
Certain bases can promote the deprotection of the TMS group. This approach is particularly useful for substrates sensitive to acidic or fluoride-containing reagents. A notable example is the use of potassium trimethylsilanolate (KOTMS) in the presence of a proton source like water.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes quantitative data for various methods used in the deprotection of 2-trimethylsilylthiazole. This allows for a direct comparison of reaction conditions and efficiencies.
| Reagent/Catalyst | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TBAF (1 M in THF) | THF | Room Temp. | 2 | ~95 | General Protocol |
| CsF | DMF | 60 | 4 | High | General Protocol |
| HCl (conc.) | Methanol | Room Temp. | 1 | ~90 | General Protocol |
| K₂CO₃ | Methanol | Reflux | 6 | Moderate | [1] |
| KOTMS | DMSO/H₂O | 70 | 1 | >90 | [2] |
Note: Yields are approximate and can vary depending on the specific substrate and reaction scale. "General Protocol" refers to widely accepted laboratory procedures for similar transformations.
Experimental Protocols
Protocol 1: Fluoride-Mediated Deprotection using TBAF
This protocol describes a general procedure for the deprotection of 2-trimethylsilylthiazole using tetrabutylammonium fluoride (TBAF).
Materials:
-
2-Trimethylsilylthiazole
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-trimethylsilylthiazole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the TBAF solution (1.1 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Acid-Catalyzed Deprotection using Hydrochloric Acid
This protocol outlines the deprotection of 2-trimethylsilylthiazole using concentrated hydrochloric acid in methanol.
Materials:
-
2-Trimethylsilylthiazole
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-trimethylsilylthiazole (1.0 eq) in methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated HCl (e.g., 2-3 drops) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or GC-MS. The reaction is generally complete within 1 hour.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of methanol).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography if required.
Protocol 3: Base-Catalyzed Deprotection using Potassium Carbonate
This protocol details the deprotection of 2-trimethylsilylthiazole using potassium carbonate in methanol.[1]
Materials:
-
2-Trimethylsilylthiazole
-
Methanol
-
Potassium Carbonate (K₂CO₃)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-trimethylsilylthiazole (1.0 eq) in methanol, add potassium carbonate (1.5 eq).
-
Heat the mixture to reflux and stir for 6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution to yield the crude product.
-
Purify by flash chromatography if necessary.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the deprotection process and the general signaling pathway for fluoride-mediated desilylation.
Caption: Experimental workflow for TMS deprotection.
Caption: Fluoride-mediated TMS deprotection pathway.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for One-Pot Synthesis Involving 2-(Trimethylsilyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the one-pot synthesis of 2-substituted thiazoles utilizing 2-(trimethylsilyl)thiazole (2-TST). This versatile reagent serves as a stable and convenient equivalent of the 2-lithiothiazole anion, enabling the efficient formation of carbon-carbon bonds at the C-2 position of the thiazole ring under mild conditions. The resulting 2-substituted thiazoles are valuable scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.
Introduction
Thiazole and its derivatives are prominent heterocyclic compounds in numerous clinically approved drugs and biologically active agents, demonstrating anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The one-pot synthesis strategy offers significant advantages by minimizing intermediate isolation and purification steps, thereby improving efficiency and reducing waste. This compound has emerged as a key reagent in this context, reacting readily with a variety of carbon electrophiles without the need for a catalyst. A particularly noteworthy application is in the stereoselective homologation of aldehydes, a process known as the Dondoni reaction, which is instrumental in the synthesis of complex carbohydrates and natural products.[5]
Applications in Drug Development
The thiazole moiety is a privileged scaffold in medicinal chemistry. The functionalization at the 2-position through one-pot synthesis with 2-TST allows for the generation of diverse libraries of compounds for biological screening. For instance, certain thiazole derivatives have been identified as inhibitors of fascin, a protein associated with cancer cell migration and metastasis.[6][7][8] The ability to readily introduce various substituents facilitates structure-activity relationship (SAR) studies to optimize potency and selectivity against biological targets.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Acylthiazoles via Reaction of this compound with Acyl Chlorides
This protocol describes the general procedure for the one-pot synthesis of 2-acylthiazoles.
Materials:
-
This compound (2-TST)
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of this compound (1.0 eq) in an anhydrous solvent under an inert atmosphere, add the respective acyl chloride (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the time indicated in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by quenching with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-acylthiazole.
Protocol 2: One-Pot Synthesis of 2-(α-Hydroxyalkyl)thiazoles via Reaction of this compound with Aldehydes (Dondoni Homologation)
This protocol outlines the general procedure for the one-pot reaction of 2-TST with aldehydes to generate 2-(α-hydroxyalkyl)thiazoles.
Materials:
-
This compound (2-TST)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the aldehyde (1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gentle heating (as specified in Table 2) until the reaction is complete, as monitored by TLC.
-
The reaction is typically worked up by the addition of a mild acid or water to effect desilylation.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the 2-(α-hydroxyalkyl)thiazole.
Data Presentation
The following tables summarize the quantitative data for the one-pot synthesis of 2-substituted thiazoles using this compound with various electrophiles.
Table 1: One-Pot Synthesis of 2-Acylthiazoles
| Entry | Acyl Chloride | Solvent | Time (h) | Yield (%) |
| 1 | Benzoyl chloride | Et₂O | 2 | 85 |
| 2 | Acetyl chloride | THF | 1 | 78 |
| 3 | Cinnamoyl chloride | THF | 3 | 82 |
| 4 | Pivaloyl chloride | THF | 24 | 75 |
Data compiled from various sources and represent typical yields.
Table 2: One-Pot Synthesis of 2-(α-Hydroxyalkyl)thiazoles
| Entry | Aldehyde | Conditions | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | Benzaldehyde | THF, rt, 24h | 92 | - |
| 2 | Isobutyraldehyde | Neat, rt, 12h | 88 | - |
| 3 | 2,3-O-Isopropylidene-D-glyceraldehyde | THF, rt | 95 | 92:8 |
| 4 | N-Boc-L-serinal acetonide | THF, rt | - | 85:15 |
Data compiled from various sources and represent typical yields and selectivities.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the general one-pot workflow for the synthesis of 2-substituted thiazoles from this compound.
Signaling Pathway Inhibition
Thiazole derivatives have been shown to target various signaling pathways implicated in disease. The diagram below depicts a simplified model of how a synthesized thiazole derivative might inhibit a cancer-related pathway.
References
- 1. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orientjchem.org [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modification and biological evaluation of thiazole derivatives as novel inhibitors of metastatic cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Industrial Scale-Up Synthesis and Utilization of 2-(Trimethylsilyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the industrial-scale synthesis of 2-(trimethylsilyl)thiazole and its application as a key intermediate in pharmaceutical manufacturing. The protocols outlined below are based on established laboratory procedures and have been adapted to reflect common industrial practices and scale-up considerations.
Introduction
This compound (2-TST) is a versatile heterocyclic organosilicon compound that serves as a crucial building block in organic synthesis. In the pharmaceutical industry, it is highly valued as a formyl anion equivalent, enabling the efficient one-carbon homologation of aldehydes and ketones. This reactivity is particularly significant in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) such as the antiretroviral drug Ritonavir.[1][2][3] The trimethylsilyl group at the 2-position of the thiazole ring facilitates deprotonation at this position, allowing for subsequent nucleophilic addition to electrophiles. The thiazole ring can then be unmasked to reveal a formyl group under mild conditions.
This document provides detailed protocols for the multi-kilogram scale synthesis of this compound and its subsequent use in a representative industrial application.
Scale-Up Synthesis of this compound
The industrial production of this compound is typically achieved through the silylation of 2-lithiothiazole, which is generated in situ from either thiazole or 2-bromothiazole. The following protocol describes a representative batch process for a multi-kilogram scale synthesis.
Experimental Protocol: Multi-Kilogram Synthesis of this compound
Materials and Equipment:
-
Reactors: Glass-lined or stainless steel reactors equipped with mechanical stirring, temperature control (cooling/heating jackets), and inert gas (nitrogen or argon) blanketing.
-
Addition Funnels: Calibrated addition funnels or metered pumps for controlled addition of reagents.
-
Quench Tank: A separate vessel for safely quenching the reaction.
-
Filtration and Drying Equipment: Filter press or centrifuge, and a vacuum dryer.
-
Distillation Unit: Fractional distillation apparatus for purification.
Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (kmol) |
| 2-Bromothiazole | 3034-53-5 | 164.02 | 16.4 | 0.10 |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 28.2 (44 L) | 0.11 |
| Trimethylchlorosilane (TMSCl) | 75-77-4 | 108.64 | 12.0 | 0.11 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 150 | - |
| Saturated aq. Sodium Bicarbonate | 144-55-8 | 84.01 | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Procedure:
-
Reactor Preparation: The main reactor is rendered inert by purging with dry nitrogen. Anhydrous tetrahydrofuran (100 kg) is charged into the reactor.
-
Cooling: The reactor contents are cooled to -78 °C using a suitable cooling system (e.g., liquid nitrogen or a cryogenic unit).
-
Lithiation: A 2.5 M solution of n-butyllithium in hexanes (44 L, 0.11 kmol) is added to the reactor at a rate that maintains the internal temperature below -70 °C.
-
Addition of 2-Bromothiazole: 2-Bromothiazole (16.4 kg, 0.10 kmol) dissolved in anhydrous THF (50 kg) is added dropwise to the reactor over a period of 2-3 hours, ensuring the temperature remains below -70 °C. The mixture is stirred for an additional hour at -78 °C after the addition is complete.
-
Silylation: Trimethylchlorosilane (12.0 kg, 0.11 kmol) is added to the reaction mixture at a rate that keeps the temperature below -70 °C. The reaction is then allowed to slowly warm to room temperature and stirred overnight.
-
Quenching: The reaction mixture is carefully transferred to a quench tank containing a stirred solution of saturated aqueous sodium bicarbonate.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., methyl tert-butyl ether). The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by fractional vacuum distillation.
-
Packaging and Storage: The purified this compound is collected, analyzed for purity, and stored under an inert atmosphere in a cool, dry place.
Process Workflow:
Scale-Up Considerations and Safety
-
Exothermic Reactions: The lithiation and silylation steps are highly exothermic. Precise temperature control is critical to prevent runaway reactions and ensure product quality.[4]
-
Reagent Handling: n-Butyllithium is a pyrophoric reagent and must be handled under a strict inert atmosphere. All equipment must be thoroughly dried before use.
-
Cryogenic Conditions: Maintaining temperatures at -78 °C on a large scale requires specialized cooling systems.
-
Work-up: The quenching of the reaction should be performed carefully and in a controlled manner to manage the exotherm and gas evolution.
-
Waste Disposal: The aqueous waste and solvent waste must be disposed of in accordance with environmental regulations.
Application in Pharmaceutical Synthesis: A Case Study
This compound is a key intermediate in the synthesis of various pharmaceuticals. One notable example is its use in the construction of a key fragment of the HIV protease inhibitor, Ritonavir. In this context, it acts as a masked formyl group that is introduced into a precursor molecule.
Representative Protocol: Acylation of this compound
This protocol illustrates the reaction of this compound with an acyl chloride, a common transformation in the synthesis of more complex thiazole derivatives.
Materials and Equipment:
-
Similar to the synthesis protocol, with appropriate reactor sizes for the desired scale.
Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (kmol) |
| This compound | 79265-30-8 | 157.31 | 15.7 | 0.10 |
| Phenylacetyl Chloride | 103-80-0 | 154.61 | 15.5 | 0.10 |
| Anhydrous Dichloromethane | 75-09-2 | 84.93 | 150 | - |
| Triethylamine | 121-44-8 | 101.19 | 11.1 | 0.11 |
| Hydrochloric Acid (1 M aq.) | 7647-01-0 | 36.46 | As needed | - |
| Saturated aq. Sodium Bicarbonate | 144-55-8 | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
Reactor Setup: An inert reactor is charged with this compound (15.7 kg, 0.10 kmol) and anhydrous dichloromethane (100 kg).
-
Cooling: The mixture is cooled to 0 °C.
-
Addition of Acyl Chloride: Phenylacetyl chloride (15.5 kg, 0.10 kmol) dissolved in anhydrous dichloromethane (50 kg) is added dropwise, maintaining the temperature at 0-5 °C.
-
Addition of Base: Triethylamine (11.1 kg, 0.11 kmol) is added slowly to the reaction mixture. The reaction is then allowed to warm to room temperature and is stirred for 4-6 hours.
-
Work-up: The reaction is quenched by the addition of 1 M aqueous hydrochloric acid. The organic layer is separated, washed sequentially with saturated aqueous sodium bicarbonate and brine, and then dried over anhydrous magnesium sulfate.
-
Isolation: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography if necessary.
Logical Relationship of Reaction:
Data Summary
The following table summarizes typical process parameters for the industrial-scale synthesis of this compound. Please note that these values are representative and may vary depending on the specific equipment and process optimizations of a given manufacturing site.
| Parameter | Value | Unit | Notes |
| Synthesis of this compound | |||
| Batch Size (based on 2-Bromothiazole) | 16.4 | kg | |
| Reaction Temperature (Lithiation) | -78 to -70 | °C | Critical for selectivity and safety |
| Reaction Time (Total) | 24 - 30 | hours | Includes addition, reaction, and work-up |
| Typical Yield | 85 - 95 | % | Based on 2-bromothiazole |
| Product Purity (Post-distillation) | > 98 | % (GC) | |
| Acylation Reaction | |||
| Batch Size (based on 2-TST) | 15.7 | kg | |
| Reaction Temperature | 0 - 25 | °C | |
| Reaction Time | 6 - 8 | hours | |
| Typical Yield | 90 - 98 | % | |
| Product Purity (Crude) | > 95 | % (HPLC) |
Conclusion
The scale-up synthesis of this compound is a well-established industrial process that requires careful control of reaction conditions, particularly temperature, due to the use of highly reactive organometallic reagents. Its application as a formyl anion equivalent provides an efficient and versatile method for the introduction of a one-carbon unit in the synthesis of complex pharmaceutical intermediates. The protocols and considerations outlined in these application notes are intended to provide a foundational understanding for researchers and professionals involved in the development and scale-up of synthetic routes utilizing this valuable reagent.
References
- 1. WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 2. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 3. CN111393329A - Preparation method of ritonavir and lopinavir intermediate - Google Patents [patents.google.com]
- 4. catsci.com [catsci.com]
Application Notes and Protocols: 2-(Trimethylsilyl)thiazole in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2-(trimethylsilyl)thiazole as a versatile building block in the synthesis of bioactive molecules. This document includes key reaction protocols, quantitative data from representative cross-coupling reactions, and visualizations of relevant biological pathways and experimental workflows.
Introduction
The thiazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and natural products exhibiting diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound has emerged as a valuable and versatile reagent for the introduction of the thiazole ring system into complex molecules. Its stability and reactivity in various palladium-catalyzed cross-coupling reactions, such as Hiyama and Stille couplings, make it an attractive tool for drug discovery and development. This document outlines specific applications and detailed methodologies for employing this compound in the synthesis of bioactive compounds.
Key Applications of this compound
This compound serves as a robust nucleophilic partner in palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds with a variety of electrophiles. This approach has been successfully applied to the synthesis of various bioactive molecules and their core structures.
Palladium-Catalyzed Cross-Coupling with Aryl Triflates
A significant application of this compound is its direct cross-coupling with aryl triflates. This reaction proceeds efficiently under palladium catalysis without the need for a fluoride activator, which is often required in Hiyama couplings. This fluoride-free condition enhances the functional group tolerance of the reaction, making it suitable for complex molecule synthesis.
Table 1: Palladium-Catalyzed Cross-Coupling of this compound with Various Aryl Triflates [1]
| Entry | Aryl Triflate | Product | Yield (%) |
| 1 | Phenyl triflate | 2-Phenylthiazole | 95 |
| 2 | 4-Methoxyphenyl triflate | 2-(4-Methoxyphenyl)thiazole | 92 |
| 3 | 4-Chlorophenyl triflate | 2-(4-Chlorophenyl)thiazole | 89 |
| 4 | 4-Nitrophenyl triflate | 2-(4-Nitrophenyl)thiazole | 75 |
| 5 | 2-Naphthyl triflate | 2-(2-Naphthyl)thiazole | 91 |
| 6 | 4-Biphenylyl triflate | 2-(4-Biphenylyl)thiazole | 85 |
| 7 | 4-tert-Butylphenyl triflate | 2-(4-tert-Butylphenyl)thiazole | 93 |
Experimental Protocols
General Procedure for Palladium-Catalyzed Cross-Coupling of this compound with Aryl Triflates[1]
This protocol provides a general method for the synthesis of 2-arylthiazoles from this compound and aryl triflates.
Materials:
-
This compound (1.2 equiv)
-
Aryl triflate (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Triphenylphosphine (PPh₃, 0.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add palladium(II) acetate (0.05 equiv), triphenylphosphine (0.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the aryl triflate (1.0 equiv) and this compound (1.2 equiv) to the flask.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture at 80 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylthiazole.
Application in the Synthesis of Bioactive Scaffolds
While a direct, complete synthesis of a marketed drug starting from this compound is not prominently featured in the reviewed literature, its utility is clearly demonstrated in the efficient construction of the 2-arylthiazole core, which is a key pharmacophore in many bioactive molecules. The following sections detail the biological relevance of molecules containing this scaffold and the signaling pathways they modulate.
Melatonin Receptor Agonists
The 2-arylthiazole scaffold is of interest in the design of agonists for melatonin receptors (MT1 and MT2), which are G-protein coupled receptors (GPCRs) involved in regulating circadian rhythms, sleep, and mood.
Activation of MT1 and MT2 receptors by an agonist initiates a cascade of intracellular signaling events. Both receptors couple to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity. The MT1 receptor can also couple to Gq proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium.
Tubulin Polymerization Inhibitors: The Case of Taltobulin
Taltobulin (HTI-286) is a potent synthetic analogue of the natural product hemiasterlin and acts as a microtubule-destabilizing agent. Although the documented synthesis of taltobulin does not directly involve this compound, the thiazole ring is a key structural feature in many other tubulin inhibitors. Understanding the mechanism of action of compounds like taltobulin provides insight into the biological targets of thiazole-containing molecules.
Taltobulin binds to the Vinca domain of β-tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of 2-substituted thiazoles, which are important structural motifs in a variety of bioactive molecules. The palladium-catalyzed cross-coupling reactions of this compound, particularly with aryl triflates, offer a reliable and high-yielding method for the construction of these key building blocks under mild, fluoride-free conditions. The application of these synthetic strategies provides a powerful tool for medicinal chemists in the design and development of novel therapeutics targeting a range of biological pathways. Further exploration of the reactivity of this compound in other coupling reactions and its application in the total synthesis of complex natural products will continue to expand its utility in drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Dondoni Reaction with 2-(Trimethylsilyl)thiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Dondoni reaction with 2-(trimethylsilyl)thiazole (2-TST).
Frequently Asked Questions (FAQs)
Q1: What is the Dondoni reaction and why is this compound (2-TST) used?
The Dondoni reaction is a powerful method for one-carbon homologation of aldehydes, essentially adding a formyl group equivalent to an aldehyde to create a new α-hydroxy aldehyde. This compound (2-TST) serves as a stable and convenient masked formyl anion equivalent.[1] The thiazole ring can be readily converted to an aldehyde in a subsequent step.
Q2: What is the general mechanism of the Dondoni reaction with 2-TST?
The reaction proceeds through a special mechanism involving a thiazolium ylide intermediate and does not require fluoride ion catalysis.[1] The silicon group is transferred from the carbon to the oxygen of the aldehyde, and a new carbon-carbon bond is formed between the thiazole ring and the aldehyde's carbonyl carbon.
Q3: Are there any common side reactions that can lead to low yields?
Yes, while the reaction is generally robust, side reactions can occur. When using ketones as substrates instead of aldehydes, the formation of silyl enol ethers has been observed.[2][3] With certain sensitive substrates, such as some β-lactam aldehydes, cleavage of the β-lactam ring can be a competing reaction.
Q4: How does the purity of 2-TST affect the reaction yield?
The purity of this compound is crucial for achieving high yields. Impurities can interfere with the reaction, leading to the formation of byproducts and a decrease in the desired product. It is recommended to use freshly distilled or highly pure 2-TST for best results.
Q5: Can this reaction be performed on a large scale?
Yes, the Dondoni reaction using 2-TST has been successfully used for multigram scale synthesis, particularly in the homologation of carbohydrates.[2]
Troubleshooting Guide for Low Yields
Low yields in the Dondoni reaction with 2-TST can often be traced back to a few key areas. This guide provides a systematic approach to troubleshooting these issues.
Problem 1: Low or No Product Formation
Possible Causes & Solutions:
-
Poor Quality of this compound (2-TST):
-
Solution: Use freshly distilled 2-TST. If preparing it yourself, ensure the purification is thorough. Commercial 2-TST should be from a reputable supplier and stored under anhydrous conditions.
-
-
Presence of Moisture:
-
Solution: The reaction is sensitive to moisture. Ensure all glassware is oven-dried or flame-dried before use and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). Solvents should be anhydrous.
-
-
Inactive Aldehyde:
-
Solution: The purity of the aldehyde is critical. Purify the aldehyde by distillation or recrystallization before use. Aldehydes can oxidize to carboxylic acids on storage, so using a fresh or recently purified sample is recommended.
-
-
Suboptimal Reaction Temperature:
-
Solution: The reaction is often carried out at room temperature or with gentle heating. For less reactive aldehydes, a higher temperature may be required. However, excessive heat can lead to decomposition. Monitor the reaction by TLC to find the optimal temperature for your specific substrate.
-
-
Incorrect Stoichiometry:
-
Solution: Typically, a slight excess of 2-TST (1.1 to 1.5 equivalents) is used. Ensure accurate measurement of both the aldehyde and 2-TST.
-
Problem 2: Formation of Multiple Products/Byproducts
Possible Causes & Solutions:
-
Side Reactions of the Aldehyde:
-
Solution: Aldehydes can undergo self-condensation or other side reactions. Adding the aldehyde slowly to the solution of 2-TST can sometimes minimize these unwanted reactions.
-
-
Reaction with Other Functional Groups:
-
Solution: If your substrate contains other electrophilic functional groups, they may compete with the aldehyde. Protection of these groups may be necessary before carrying out the Dondoni reaction.
-
-
Decomposition of Product or Starting Material:
-
Solution: If the reaction is run for too long or at too high a temperature, the desired product or starting materials may decompose. Monitor the reaction progress by TLC and quench the reaction once the starting aldehyde is consumed.
-
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions:
-
Co-elution of Product and Unreacted 2-TST:
-
Solution: If the product and 2-TST have similar polarities, purification by column chromatography can be challenging. Ensure the reaction goes to completion to minimize unreacted 2-TST. A carefully selected solvent system for chromatography is essential.
-
-
Product Instability on Silica Gel:
-
Solution: Some α-hydroxy thiazole adducts can be sensitive to the acidic nature of silica gel. In such cases, consider using neutral or basic alumina for chromatography, or try to purify by recrystallization if the product is a solid.
-
-
Emulsion Formation during Workup:
-
Solution: During the aqueous workup, emulsions can form, leading to product loss. Using brine (saturated NaCl solution) to wash the organic layer can help to break emulsions.
-
Data Presentation
The yield of the Dondoni reaction is influenced by the substrate, solvent, and reaction temperature. The following tables provide a summary of reported yields under different conditions.
Table 1: Influence of Aldehyde Substrate on Reaction Yield
| Aldehyde Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| D-(R)-Glyceraldehyde Acetonide | Dichloromethane | Room Temp | 96 | [4] |
| Benzaldehyde | THF | Room Temp | High (not specified) | [2] |
| N-Boc-L-phenylalaninal | Dichloromethane | Room Temp | ~80 (syn) | [2] |
| 4-Oxoazetidine-2-carbaldehyde | Dichloromethane | Not specified | Good | [1] |
| Alkyl/Aryl Perfluoroalkyl Ketones | THF | 80 | Varies (side products) | [2][3] |
Table 2: Effect of Reaction Conditions on Yield
| Aldehyde | Solvent | Temperature (°C) | Stoichiometry (2-TST:Aldehyde) | Yield (%) | Reference |
| D-(R)-Glyceraldehyde Acetonide | Dichloromethane | Room Temp | ~1:1 | 96 | [4] |
| N-Boc-L-serinal acetonide | Dichloromethane | Room Temp | Not specified | 85-90 (anti) | [2] |
| O-benzyl-NH-Boc-L-serinal | Dichloromethane | -30 | Not specified | 80 (syn) | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound (2-TST)
This protocol is adapted from Organic Syntheses.[4]
Materials:
-
2-Bromothiazole
-
n-Butyllithium (in hexanes)
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, four-necked flask under an argon atmosphere, add anhydrous diethyl ether and a solution of n-butyllithium in hexanes.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of 2-bromothiazole in anhydrous diethyl ether to the cooled reaction mixture over 1 hour.
-
Stir the mixture for an additional 20 minutes at -78 °C.
-
Add chlorotrimethylsilane dropwise over 30 minutes and continue stirring for 1 hour at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid (yields typically around 85%).[4]
Protocol 2: General Procedure for the Dondoni Reaction
This is a general protocol and may require optimization for specific substrates.
Materials:
-
Aldehyde
-
This compound (2-TST)
-
Anhydrous dichloromethane (or other suitable solvent)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, two-necked flask under an argon atmosphere, add the aldehyde and anhydrous dichloromethane.
-
Add this compound (1.1-1.5 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the aldehyde.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Visualizations
Dondoni Reaction Mechanism
Caption: Simplified mechanism of the Dondoni reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
References
Technical Support Center: Reactions of 2-(Trimethylsilyl)thiazole with Enolizable Ketones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(trimethylsilyl)thiazole in reactions with enolizable ketones. The following information is designed to help you identify and mitigate common side reactions to improve the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in reactions with ketones?
A1: this compound serves as a formyl anion equivalent. In the presence of a catalyst or under thermal conditions, it can generate a nucleophilic thiazolium-2-ylide, which then attacks the electrophilic carbonyl carbon of the ketone. This reaction is a key step in various carbon-carbon bond-forming reactions, including those analogous to the Stetter reaction.
Q2: What are the most common side reactions observed when reacting this compound with enolizable ketones?
A2: The most prevalent side reaction is the formation of silyl enol ethers from the enolizable ketone.[1] Other potential side reactions, particularly in the context of thiazolium-catalyzed processes, include benzoin-type additions and aldol condensations, especially when aldehydes are present.[2]
Q3: What factors contribute to the formation of silyl enol ether byproducts?
A3: Silyl enol ether formation is influenced by several factors, including the basicity of the reaction medium, the steric hindrance of the base, and the reaction temperature. Strong, sterically hindered bases at low temperatures tend to favor the formation of the kinetic silyl enol ether, while weaker bases may lead to the thermodynamic product.[3]
Q4: Can the reaction conditions be modified to suppress the formation of side products?
A4: Yes, careful optimization of reaction conditions is crucial. This includes the choice of solvent, temperature, and base, as well as the order of addition of reagents. For instance, controlling the concentration of the enolate at any given time can help minimize side reactions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Acylated Product and a Significant Amount of Silyl Enol Ether Formation
Possible Causes:
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Presence of a Strong Base: The reaction conditions may be too basic, leading to the deprotonation of the enolizable ketone and subsequent trapping of the enolate by the trimethylsilyl group.
-
High Reaction Temperature: Elevated temperatures can favor the formation of the thermodynamically stable silyl enol ether.
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Slow Reaction with the Thiazolium Ylide: If the reaction between the thiazolium ylide and the ketone is slow, the competing silyl enol ether formation may become the dominant pathway.
Troubleshooting Steps:
-
Choice of Base: If a base is used, consider switching to a weaker or more sterically hindered base to disfavor proton abstraction from the ketone.
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Temperature Control: Perform the reaction at a lower temperature to favor the desired kinetic product over the thermodynamically favored silyl enol ether.
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Order of Addition: Add the enolizable ketone slowly to the reaction mixture containing the this compound to keep the concentration of the free ketone low.
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Use of an Aldehyde Promoter: In some cases, the addition of a catalytic amount of an electrophilic aldehyde can promote the desired reaction pathway.[1]
Issue 2: Formation of Benzoin-Type or Aldol-Type Byproducts
Possible Causes:
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Presence of Aldehydes: If the reaction is performed in the presence of aldehydes (either as a promoter or an impurity), benzoin condensation (1,2-addition) can compete with the desired 1,4-addition (Stetter-type reaction).[2]
-
Use of Aliphatic Aldehydes: Aliphatic aldehydes are prone to aldol condensation under basic conditions.
Troubleshooting Steps:
-
Purify Reagents: Ensure that all starting materials, especially the ketone and solvents, are free of aldehyde impurities.
-
Optimize Catalyst: For Stetter-type reactions, the choice of thiazolium salt catalyst can influence the ratio of 1,4- to 1,2-addition products. Triazolium salts are sometimes more effective than thiazolium salts in promoting the desired 1,4-addition.
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Control Reaction Time: Since the benzoin condensation is often reversible, while the Stetter reaction is not, longer reaction times may favor the formation of the more stable 1,4-addition product.[2][4]
Data Presentation
Table 1: Summary of Potential Side Reactions and Influencing Factors
| Side Reaction | Key Reactants Involved | Favorable Conditions | Suggested Mitigation Strategies |
| Silyl Enol Ether Formation | Enolizable Ketone, this compound | High basicity, High temperature | Use a weaker/sterically hindered base, Lower reaction temperature, Slow addition of the ketone |
| Benzoin-Type Addition | Ketone/Aldehyde, this compound | Presence of aldehydes | Purify reagents, Optimize catalyst, Adjust reaction time |
| Aldol Condensation | Enolizable Ketone, Aliphatic Aldehyde | Basic conditions | Avoid aliphatic aldehydes or use non-basic conditions if possible |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with an Enolizable Ketone to Minimize Silyl Enol Ether Formation
Materials:
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This compound (1.0 eq)
-
Enolizable Ketone (1.2 eq)
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Anhydrous, non-protic solvent (e.g., THF, Dioxane)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the this compound and the anhydrous solvent.
-
Cooling: Cool the solution to the desired temperature (start with 0 °C and adjust as needed based on reactivity and side product formation).
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Slow Addition of Ketone: Add the enolizable ketone dropwise to the stirred solution over a period of 30-60 minutes.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl).
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Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Purification of Products from 2-(Trimethylsilyl)thiazole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from reactions involving 2-(trimethylsilyl)thiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products from this compound reactions?
A1: The choice of purification technique depends on the properties of the desired product (e.g., polarity, solubility, crystallinity). The most common methods include:
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Flash Column Chromatography: Widely used for separating thiazole derivatives from starting materials and byproducts.[1]
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Recrystallization: An effective method for purifying solid products.[2][3]
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Acid-Base Extraction: Useful if the product has acidic or basic properties that differ from the impurities.
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Preparative High-Performance Liquid Chromatography (HPLC): Suitable for purifying complex mixtures or for isolating highly pure compounds.[4]
Q2: My reaction involves the removal of the trimethylsilyl (TMS) group. When should I perform this deprotection step?
A2: The timing of the deprotection depends on your synthetic strategy. You can either deprotect the TMS group in situ during the reaction work-up or after the initial purification of the silylated intermediate. Post-purification deprotection is often preferred as it can simplify the purification of the final, non-silylated product.
Q3: What are common byproducts in reactions with this compound, and how can I remove them?
A3: Common byproducts include unreacted this compound, the desilylated thiazole, and hexamethyldisiloxane (from TMS group cleavage). Unreacted starting materials can typically be removed by column chromatography. Hexamethyldisiloxane is volatile and can often be removed under high vacuum.
Q4: How can I monitor the progress of my reaction and the purity of my fractions during purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress and checking the purity of fractions from column chromatography.[5] Use a suitable solvent system and visualize the spots under UV light (254 nm).[5] For more quantitative analysis, HPLC can be employed.[6]
Q5: Is this compound stable during aqueous work-up?
A5: this compound can be sensitive to water and moisture, which can lead to the cleavage of the C-Si bond.[7] It is advisable to perform aqueous work-ups under neutral or slightly basic conditions and to minimize prolonged contact with water if the TMS group needs to remain intact.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Solution |
| Product is highly polar and sticking to the silica gel. | Add a small percentage of a more polar solvent like methanol or a modifier like triethylamine (for basic compounds) to your eluent system.[1] |
| Product is unstable on silica gel. | Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18). Alternatively, minimize the contact time with silica by using a shorter column and running it faster. |
| Improper solvent system selection. | Optimize the solvent system using TLC before running the column. Aim for an Rf value of 0.2-0.4 for your desired product. |
| Product co-elutes with a byproduct. | Try a different solvent system with different selectivity (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). If co-elution persists, consider an alternative purification method like recrystallization or preparative HPLC. |
Issue 2: Difficulty with Recrystallization
| Possible Cause | Solution |
| No crystals form upon cooling. | The solution may be too dilute. Evaporate some of the solvent and try cooling again. If that fails, try adding a small seed crystal of the pure compound or scratching the inside of the flask with a glass rod at the solvent line. |
| Oiling out instead of crystallization. | The boiling point of the solvent may be higher than the melting point of your compound, or the compound may have significant impurities. Try using a lower-boiling point solvent or a solvent mixture. Pre-purifying the crude product by a quick filtration through a silica plug can also help. |
| Poor recovery of the product. | The compound may be too soluble in the chosen solvent at room temperature. Use a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[2] Consider placing the solution in an ice bath or freezer to maximize crystal formation.[2] |
| Crystals are colored or impure. | If the solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution before the filtration step to adsorb the colored impurities.[2] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography for Thiazole Derivatives
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Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., a low polarity mixture like 95:5 hexane:ethyl acetate).
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Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
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Elution: Start eluting with the low-polarity solvent system, gradually increasing the polarity (e.g., from 5% to 20% ethyl acetate in hexane) based on TLC analysis of the fractions.[1]
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of a Solid Thiazole Product
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Solvent Selection: Choose a solvent in which your product is highly soluble when hot but poorly soluble when cold.[2] Common solvents include ethanol, methanol, hexane, or mixtures like ethanol/water.[2][3]
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[2]
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Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[2]
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Crystallization: Allow the clear filtrate to cool slowly to room temperature to form large, pure crystals. Further cooling in an ice bath can maximize the yield.[2]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
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Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven.
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Thiazole Derivatives
| Compound Polarity | Typical Eluent System | Notes |
| Low to Medium | Hexane/Ethyl Acetate (gradient) | A versatile system for many neutral thiazole derivatives.[1] |
| Medium to High | Dichloromethane/Methanol (gradient) | Effective for more polar compounds. A small amount of methanol (1-10%) is often sufficient.[1] |
| Basic Compounds | Hexane/Ethyl Acetate with 1% Triethylamine | The triethylamine helps to prevent streaking on the TLC and column. |
| Acidic Compounds | Hexane/Ethyl Acetate with 1% Acetic Acid | The acetic acid can improve peak shape for acidic products. |
Mandatory Visualizations
Caption: General workflow for the purification of products from chemical reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 4. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and M… [ouci.dntb.gov.ua]
- 7. gelest.com [gelest.com]
optimizing reaction conditions for 2-(trimethylsilyl)thiazole additions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for 2-(trimethylsilyl)thiazole additions to electrophiles, particularly carbonyl compounds.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction involving this compound? A1: this compound (2-TST) serves as a stable and convenient equivalent of a 2-lithiothiazole or 2-thiazolyl anion.[1] It readily reacts with various carbon electrophiles, such as aldehydes and ketones, in a nucleophilic addition reaction to form 2-substituted thiazoles.[1][2] This process is valuable for introducing the thiazole moiety, which can later be converted into a formyl group, providing a method for acyl anion addition.[3]
Q2: What is the general mechanism of the addition to carbonyls? A2: The reaction proceeds via nucleophilic attack of the C2 carbon of the this compound onto the electrophilic carbonyl carbon. The trimethylsilyl group is transferred to the carbonyl oxygen, resulting in a silylated carbinol. The reaction can occur spontaneously, sometimes requiring heat, without the need for a catalyst.[3]
Q3: Are catalysts or promoters required for this reaction? A3: While the addition can proceed spontaneously, particularly with reactive electrophiles, certain conditions can improve reaction rates and yields.[3] For less reactive ketones, the addition of a catalytic amount (e.g., 0.1 equivalents) of an electrophilic aldehyde, such as 2-fluorobenzaldehyde, has been shown to promote the reaction.[3] Lewis acids may also be considered to activate the carbonyl electrophile, although this is not always necessary.
Q4: What are the typical reaction conditions (solvents, temperature)? A4: Reaction conditions can vary based on the reactivity of the electrophile. For additions to perfluoroalkyl ketones, the reaction has been performed in THF at 80°C.[3] The synthesis of 2-TST itself is typically carried out in diethyl ether at low temperatures (-78°C) before warming to room temperature.[1] The choice of solvent is critical, as unsuitable solvents like DMF, toluene, or dioxane can lead to sharp declines in yield for related thiazole syntheses.[4]
Q5: How is the thiazole adduct typically converted to the final product? A5: A key application of this reaction is the "thiazolyl-to-formyl deblocking" sequence, which converts the 2-substituted thiazole into an aldehyde. This multi-step process involves:
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N-methylation: The thiazole nitrogen is quaternized using an alkylating agent like methyl iodide in acetonitrile.[1]
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Reduction: The resulting thiazolium salt is reduced, typically with sodium borohydride (NaBH₄) in methanol, to form a thiazolidine intermediate.
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Hydrolysis: The thiazolidine is hydrolyzed under mild acidic or metal-catalyzed conditions (e.g., using silver nitrate) to unmask the aldehyde functional group.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the addition of this compound to carbonyl compounds.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Low reactivity of the carbonyl electrophile (e.g., hindered ketone).2. Suboptimal reaction temperature.3. Impure 2-TST reagent.4. Inappropriate solvent choice. | 1. Add a catalytic amount (0.1 equiv.) of a highly electrophilic aldehyde (e.g., 2-fluorobenzaldehyde) to promote the reaction.[3]2. Increase the reaction temperature, for example, to 80°C in THF.[3]3. Re-purify the 2-TST by distillation before use.[1]4. Use a suitable aprotic solvent like THF or diethyl ether.[1][3] |
| Formation of Side Products | 1. Silyl enol ether formation, especially with enolizable ketones.[3]2. Decomposition of starting materials or products at high temperatures. | 1. Optimize reaction temperature and time to favor the desired 1,2-addition product.2. Run the reaction at the lowest effective temperature. Ensure the reaction is conducted under an inert atmosphere (e.g., argon) to prevent degradation.[1] |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials.2. Contamination with side products like silyl enol ethers. | 1. Use standard aqueous workup procedures (e.g., saturated sodium bicarbonate solution) to remove unreacted reagents.[1]2. Purify the crude product using column chromatography on silica gel. |
| Issues with Thiazolyl-to-Formyl Deblocking | 1. Incomplete N-methylation of the thiazole ring.2. Inefficient reduction of the thiazolium salt.3. Problems during the final hydrolysis step. | 1. Ensure N-methylation is complete by monitoring the reaction by TLC. Use a sufficient excess of methyl iodide and allow for adequate reflux time (e.g., 24 hours).[1]2. Use fresh sodium borohydride for the reduction step.3. Ensure the correct reagents and conditions are used for hydrolysis (e.g., silver nitrate solution). |
Experimental Protocols
Protocol 1: Synthesis of this compound (2-TST)
This protocol is adapted from a procedure published in Organic Syntheses.[1]
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Apparatus Setup: Assemble a dry, four-necked, round-bottomed flask equipped with a magnetic stirrer, two dropping funnels, and a low-temperature thermometer under a positive pressure of argon.
-
Initial Charging: Charge the flask with anhydrous diethyl ether (200 mL) and a 1.5 M solution of butyllithium in hexane (111 mL, 0.167 mol). Cool the flask to -78°C using a dry ice-acetone bath.
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Lithiation: Add a solution of 2-bromothiazole (25 g, 0.152 mol) in diethyl ether (50 mL) dropwise over 1 hour while maintaining the temperature at -78°C. Stir for an additional 20 minutes.
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Silylation: Add a solution of chlorotrimethylsilane (16.5 g, 0.152 mol) in diethyl ether (50 mL) dropwise over 30 minutes. Continue stirring at -78°C for 1 hour.
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Workup: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of sodium bicarbonate (200 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (200 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Distill the residue under vacuum (bp 88–91°C at 16–17 mm) to yield this compound as a colorless liquid.[1]
Protocol 2: General Procedure for the Addition of 2-TST to a Ketone
This is a generalized protocol based on reported reactions.[3]
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Reaction Setup: In a dry, argon-flushed flask, dissolve the ketone (1.0 mmol) in anhydrous THF (10 mL).
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Addition of 2-TST: Add this compound (1.2 mmol, 1.2 equiv.) to the solution.
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Promotion (if necessary): If the ketone is unreactive, add 2-fluorobenzaldehyde (0.1 mmol, 0.1 equiv.).
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Heating: Heat the reaction mixture to 80°C and monitor its progress using TLC.
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Workup and Deprotection: Upon completion, cool the reaction to room temperature. Add a suitable desilylating agent (e.g., TBAF or mild acid) and stir until the silyl ether is cleaved.
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Purification: Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Visualizations
Workflow and Decision Making
References
preventing desilylation during 2-(trimethylsilyl)thiazole reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(trimethylsilyl)thiazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of preventing premature desilylation during your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of unintentional desilylation of this compound during a reaction?
A1: The primary cause of unintentional desilylation is the presence of nucleophiles or protic sources that can cleave the carbon-silicon (C-Si) bond. The most common culprits are strong bases, fluoride ions, and acidic conditions, which can lead to the formation of thiazole as a byproduct, thereby reducing the yield of your desired 2-substituted trimethylsilylthiazole product. The C-Si bond at the 2-position of the thiazole ring is particularly susceptible to cleavage due to the electron-withdrawing nature of the nitrogen atom in the ring.
Q2: I am observing significant desilylation during the metalation of this compound before adding my electrophile. How can I prevent this?
A2: This is a common issue, often arising from the choice of base and the reaction conditions. To minimize desilylation during metalation, consider the following:
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Choice of Base: Strong, nucleophilic bases like n-butyllithium (n-BuLi) can attack the silicon atom, leading to desilylation. Milder, non-nucleophilic bases are recommended. Lithium amides, such as lithium diisopropylamide (LDA) or lithium diethylamide, can be effective alternatives. Hauser bases, like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), are also excellent choices for regioselective metalation with reduced side reactions.
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Temperature Control: Perform the metalation at low temperatures, typically -78 °C, to minimize side reactions, including desilylation.
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Anhydrous Conditions: Ensure all your reagents and solvents are strictly anhydrous. Any moisture can act as a proton source, leading to protodesilylation of the metalated intermediate.
Q3: My cross-coupling reaction (e.g., Suzuki, Stille, Negishi) is causing loss of the trimethylsilyl group. What conditions should I use to preserve it?
A3: Desilylation during cross-coupling reactions is often promoted by the additives used, particularly fluoride ions in Stille couplings. To avoid this:
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Fluoride-Free Conditions: For Stille couplings, avoid using fluoride salts like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) as activators if you wish to retain the TMS group. Copper(I) salts can be used as promoters for the cross-coupling of arylsilanes without the need for a fluoride ion activator.
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Choice of Catalyst and Ligands: Utilize a palladium catalyst and ligand system that is efficient under mild conditions. For instance, palladium acetate with a phosphine ligand like XPhos can be effective.
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Base Selection: Use a non-nucleophilic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of stronger, more nucleophilic bases.
Troubleshooting Guides
Problem 1: Low yield of the desired 2-substituted-5-(trimethylsilyl)thiazole with significant formation of the desilylated byproduct.
This issue commonly occurs during the synthesis of 2-substituted-5-(trimethylsilyl)thiazoles, which often involves metalation of a 5-silylated thiazole derivative at the 2-position.
| Potential Cause | Recommended Solution | Rationale |
| Use of a strong, nucleophilic base (e.g., n-BuLi) | Switch to a milder, non-nucleophilic base such as lithium diisopropylamide (LDA) or a Hauser base (e.g., TMPMgCl·LiCl). | Strong alkyllithium bases can attack the silicon atom, causing C-Si bond cleavage. Milder amide bases are less nucleophilic and favor proton abstraction. |
| Reaction temperature is too high | Maintain a low reaction temperature, ideally -78 °C, during the metalation and addition of the electrophile. | Lower temperatures decrease the rate of side reactions, including desilylation. |
| Presence of moisture | Ensure all glassware is oven-dried, and solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). | Water can act as a proton source, leading to protodesilylation of the lithiated intermediate. |
Problem 2: Complete or partial desilylation during a fluoride-mediated reaction on another part of the molecule.
If your multi-step synthesis requires a fluoride-mediated deprotection of another silyl group (e.g., a silyl ether), the TMS group on the thiazole ring may also be cleaved.
| Potential Cause | Recommended Solution | Rationale |
| High reactivity of the fluoride source | Use a milder fluoride source or stoichiometric amounts of the reagent. Consider using a buffered fluoride source like triethylamine trihydrofluoride (Et₃N·3HF). | Reagents like TBAF are very potent and can cleave even more stable silyl groups. Milder reagents or careful control of stoichiometry can provide better selectivity. |
| Prolonged reaction time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired transformation is complete. | Extended exposure to fluoride ions increases the likelihood of cleaving the thiazole-TMS bond. |
| TMS group is too labile | If possible, consider using a bulkier and more stable silyl group, such as a triisopropylsilyl (TIPS) group, if the TMS group is not required for a specific downstream reaction. | Bulkier silyl groups are sterically more hindered and generally more stable towards cleavage. |
Experimental Protocols
Protocol 1: Metalation of this compound with Minimal Desilylation
This protocol describes a general procedure for the lithiation of 2-position of a thiazole ring while another position is silylated, followed by quenching with an electrophile, aiming to minimize desilylation.
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Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M).
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Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
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Addition of Base: Slowly add a solution of lithium diethylamide (1.1 eq) in THF to the reaction mixture. Stir the solution at -78 °C for 1 hour.
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Addition of Electrophile: Add the electrophile (1.2 eq) neat or as a solution in anhydrous THF.
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Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.
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Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
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Work-up: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary
The following table summarizes the expected outcomes of using different bases for the metalation of a silylated thiazole, based on analogous reactions with silylated heterocycles.
| Base | Typical Temperature | Expected Yield of Silylated Product | Expected Desilylation |
| n-Butyllithium (n-BuLi) | -78 °C | Moderate to Low | High |
| Lithium Diisopropylamide (LDA) | -78 °C | Good | Low to Moderate |
| Lithium Diethylamide | -78 °C | Good to High | Low |
| TMPMgCl·LiCl | -78 °C to 0 °C | High | Very Low |
Visualizations
Caption: Troubleshooting workflow for preventing desilylation.
Caption: Factors influencing the outcome of this compound reactions.
Technical Support Center: Stereoselective 2-(Trimethylsilyl)thiazole Additions
Welcome to the technical support center for troubleshooting stereoselectivity in 2-(trimethylsilyl)thiazole additions. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during these reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical stereochemical outcome of the addition of this compound to chiral α-alkoxy aldehydes?
A1: The addition of this compound to chiral α-alkoxy aldehydes, such as D-(R)-glyceraldehyde acetonide, is generally highly anti-diastereoselective, often with a diastereomeric selectivity (ds) of ≥ 95%.[1] This outcome is predicted by the Felkin-Anh model of asymmetric induction.
Q2: How do protecting groups on the chiral aldehyde influence the stereoselectivity?
A2: Protecting groups play a crucial role in directing the stereochemical outcome. Bulky, non-chelating protecting groups, like in N-Boc-L-serinal acetonide, tend to favor anti addition products in line with the Felkin-Anh model, with diastereoselectivities around 85-90%.[2] In contrast, protecting groups capable of chelation or hydrogen bonding, such as an O-benzyl group in combination with an N-Boc group, can lead to a reversal of selectivity, favoring syn addition products with diastereoselectivities around 80%.[2] This is often explained by a transition state that deviates from the standard Felkin-Anh model, such as a proton-bridged cyclic Cram model.[2]
Q3: What is the role of this compound in this reaction?
A3: this compound serves as a stable and convenient synthetic equivalent of a formyl anion.[1] After its stereoselective addition to an aldehyde, the thiazole ring can be readily unmasked to reveal a formyl group, thus achieving a one-carbon homologation of the original aldehyde.
Troubleshooting Guide
Issue 1: Poor Diastereoselectivity
Q: My reaction is showing poor diastereoselectivity. What are the potential causes and how can I improve it?
A: Poor diastereoselectivity can stem from several factors related to the substrate, reaction conditions, and reagents.
Possible Causes & Solutions:
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Inappropriate Protecting Group: The choice of protecting group on your chiral aldehyde is critical.
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For anti selectivity: Employ bulky, non-chelating protecting groups. Acetonides are a good example that promotes Felkin-Anh control.
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For syn selectivity: Use smaller, potentially chelating protecting groups. However, this may require the presence of a suitable Lewis acid to enforce a chelation-controlled transition state. Without a chelating metal, even smaller protecting groups might still follow the Felkin-Anh model, leading to a mixture of diastereomers.
-
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Reaction Temperature: Temperature can significantly impact selectivity.
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Generally, lower reaction temperatures (e.g., -78 °C) lead to higher diastereoselectivity by favoring the transition state with the lowest activation energy. If you are running your reaction at a higher temperature, try cooling it down.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry.
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Non-coordinating solvents like dichloromethane are often used to favor the Felkin-Anh model.[1] More coordinating solvents like THF could potentially interfere with or promote chelation, depending on the substrate and other reagents present. It is advisable to screen different solvents if you are observing poor selectivity.
-
-
Lewis Acid Additives: The presence or absence of a Lewis acid can switch the stereochemical outcome.
-
To enhance Felkin-Anh (anti) selectivity: Avoid Lewis acids, or use a non-chelating Lewis acid like BF₃·OEt₂.
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To promote chelation-control (syn) selectivity: Use a chelating Lewis acid such as MgBr₂, ZnBr₂, or TiCl₄, especially when your substrate has a chelating moiety (e.g., an α-alkoxy or α-amino group with a suitable protecting group).
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Issue 2: Inconsistent Stereochemical Outcome (Batch-to-Batch Variation)
Q: I am observing inconsistent diastereomeric ratios between different batches of the same reaction. What could be the reason?
A: Inconsistent results are often due to subtle variations in reaction setup and reagent quality.
Possible Causes & Solutions:
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Moisture Contamination: Traces of water can affect the performance of both the organolithium reagents (if generating 2-lithiothiazole in situ) and Lewis acids. Ensure all glassware is rigorously dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen).
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Purity of Reagents: The purity of the aldehyde, this compound, and any additives is paramount. Impurities in the aldehyde can lead to side reactions and lower selectivity.
-
Temperature Control: Inconsistent temperature control, especially during the addition of reagents, can lead to variable selectivity. Ensure your cooling bath maintains a stable temperature throughout the reaction.
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Rate of Addition: The rate at which the this compound solution is added to the aldehyde can sometimes influence selectivity. A slow, dropwise addition at low temperature is generally recommended.
Data on Stereoselectivity
The following tables summarize the diastereoselectivity observed in the addition of this compound to various chiral aldehydes, highlighting the influence of protecting groups.
Table 1: Influence of Aldehyde Protecting Group on Diastereoselectivity
| Aldehyde Substrate | Protecting Group Type | Major Diastereomer | Diastereomeric Selectivity (ds) |
| D-(R)-Glyceraldehyde acetonide | Bulky, non-chelating | anti | ≥ 95%[1] |
| N-Boc-L-Serinal acetonide | Bulky, non-chelating | anti | 85-90%[2] |
| N-Boc-L-Threoninal acetonide | Bulky, non-chelating | anti | 85-90%[2] |
| O-Benzyl-NH-Boc-L-Serinal | Potentially H-bonding | syn | 80%[2] |
| NH-Boc-L-Phenylalaninal | Potentially H-bonding | syn | 80%[2] |
Experimental Protocols
General Procedure for the anti-Selective Addition of this compound to a Chiral α-Alkoxy Aldehyde
This protocol is adapted from the synthesis of (1R)-2,3-Di-O-isopropylidene-1-(2-thiazolyl)-D-glycitol.[1]
Materials:
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Chiral α-alkoxy aldehyde (e.g., D-glyceraldehyde acetonide)
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This compound
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Dichloromethane (anhydrous)
-
Argon or Nitrogen gas
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Dry ice/acetone bath
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a low-temperature thermometer under an inert atmosphere (argon or nitrogen).
-
Charging the Flask: Charge the flask with a solution of the chiral aldehyde in anhydrous dichloromethane.
-
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.
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Preparation of Reagent Solution: In the dropping funnel, prepare a solution of this compound in anhydrous dichloromethane.
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Addition: Add the this compound solution dropwise to the stirred solution of the aldehyde over a period of 1-2 hours, maintaining the internal temperature at -78 °C.
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Reaction Monitoring: After the addition is complete, continue stirring at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired diastereomer.
Visual Guides
Stereochemical Models
The stereochemical outcome of nucleophilic additions to chiral aldehydes can often be predicted by considering the Felkin-Anh and chelation-controlled models.
Caption: Felkin-Anh model predicting anti-addition.
Caption: Chelation-control model predicting syn-addition.
Experimental Workflow
Caption: General experimental workflow for the addition.
References
Technical Support Center: Managing Moisture Sensitivity of 2-(trimethylsilyl)thiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 2-(trimethylsilyl)thiazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive?
A1: this compound is a heterocyclic organosilicon compound used as a versatile intermediate in organic synthesis, notably as a formyl anion equivalent. Its moisture sensitivity stems from the presence of a silicon-carbon bond which is susceptible to cleavage by water through hydrolysis. This reaction is often catalyzed by acidic or basic conditions.
Q2: What are the primary degradation products of this compound upon exposure to moisture?
A2: The primary degradation products are thiazole and trimethylsilanol (TMS-OH). Trimethylsilanol can further undergo self-condensation to form hexamethyldisiloxane (HMDSO) and water. The presence of these byproducts can interfere with subsequent reactions and complicate product purification.
Q3: How should this compound be properly stored?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. It is recommended to store it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents, acids, and alcohols.[1]
Q4: What are the initial signs of degradation in a sample of this compound?
A4: Visual inspection may not always reveal degradation. However, a cloudy appearance or the presence of a precipitate could indicate hydrolysis. The most reliable method for assessing purity is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired product in a reaction. | Degradation of this compound due to moisture. | - Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.- Handle the reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).- Before use, verify the purity of the this compound using GC-MS or ¹H NMR. |
| Presence of unexpected byproducts in the reaction mixture. | Reaction of reagents with hydrolysis products (thiazole or siloxanes). | - Purify the this compound by distillation if degradation is suspected.- Analyze the crude reaction mixture by GC-MS or LC-MS to identify the byproducts and confirm if they correspond to derivatives of thiazole.- Refer to the analytical data provided in this guide to identify potential impurities. |
| Inconsistent reaction outcomes between different batches. | Variable purity of this compound due to improper storage or handling. | - Implement a strict protocol for handling and storage of the reagent.- Aliquot the reagent into smaller, single-use vials to minimize repeated exposure of the bulk container to the atmosphere.- Always cap the container tightly immediately after use. |
| Difficulty in purifying the final product. | Contamination with hexamethyldisiloxane (HMDSO). | - HMDSO is relatively volatile and can often be removed under high vacuum.- If co-eluting with the product during column chromatography, consider alternative solvent systems or purification techniques such as distillation or recrystallization if applicable. |
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
This protocol outlines the recommended procedure for safely handling this compound to minimize moisture exposure.
Materials:
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This compound in a sealed bottle
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Dry, argon or nitrogen-flushed Schlenk flask or round-bottom flask
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Oven-dried glassware (syringes, needles)
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Inert gas source (argon or nitrogen) with a manifold
-
Septa
Procedure:
-
Ensure all glassware is thoroughly dried in an oven at >120°C for at least 4 hours and allowed to cool under a stream of inert gas.
-
Place a septum over the neck of the reaction flask and flush with inert gas.
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Allow the bottle of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
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Using a dry syringe and needle, pierce the septum of the reagent bottle.
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Draw a small amount of inert gas into the syringe before drawing the desired volume of the liquid reagent.
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Quickly transfer the reagent to the reaction flask by piercing the septum.
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Remove the needle and immediately flush the reaction flask with inert gas.
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Clean the syringe and needle promptly with an appropriate dry solvent.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of this compound and detecting the presence of thiazole, a common degradation product.
Instrumentation and Conditions:
-
GC Column: Standard non-polar capillary column (e.g., DB-5ms, HP-5ms).
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Injector Temperature: 250°C
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Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
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Ramp: 10°C/min to 250°C.
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Hold at 250°C for 5 minutes.
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-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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MS Detector: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 35-300.
Sample Preparation:
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Prepare a dilute solution of this compound in an anhydrous solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
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Inject 1 µL of the solution into the GC-MS.
Data Analysis:
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This compound: Look for the molecular ion peak and characteristic fragmentation pattern.
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Thiazole: The presence of a peak corresponding to the molecular weight of thiazole (85.12 g/mol ) is a strong indicator of hydrolysis.
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Hexamethyldisiloxane (HMDSO): A common byproduct of trimethylsilanol condensation, which may also be present.
Protocol 3: Monitoring Degradation by ¹H NMR Spectroscopy
¹H NMR spectroscopy can be used to quickly assess the extent of hydrolysis by comparing the signals of this compound with those of thiazole.
Sample Preparation:
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Prepare a sample by dissolving a small amount of the compound in a deuterated aprotic solvent (e.g., CDCl₃, C₆D₆).
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Acquire the ¹H NMR spectrum.
Expected Chemical Shifts (in CDCl₃):
| Compound | Proton | Chemical Shift (ppm) |
| This compound | -Si(CH₃)₃ | ~0.4 |
| Thiazole ring protons | ~7.5-8.0 | |
| Thiazole | H2 | ~8.8 |
| H4 | ~7.9 | |
| H5 | ~7.3 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
The appearance and integration of the characteristic thiazole proton signals, particularly the downfield singlet for the H2 proton, relative to the trimethylsilyl peak, can provide a semi-quantitative measure of degradation.
Visualizations
References
Technical Support Center: Workup Procedures for 2-(Trimethylsilyl)thiazole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(trimethylsilyl)thiazole reactions. The following information is designed to address specific issues that may be encountered during the experimental workup and purification processes.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the trimethylsilyl (TMS) group on the thiazole ring?
The trimethylsilyl group at the 2-position of the thiazole ring acts as a removable activating group. It facilitates the deprotonation at the C2 position, allowing the thiazole to act as a nucleophile in reactions with various electrophiles, such as aldehydes and ketones.[1] Following the reaction, the TMS group can be easily removed.
Q2: My reaction with this compound is complete, but I am unsure about the best quenching method. What are my options?
The choice of quenching agent depends on the stability of your product and whether you intend to remove the TMS group in the same step.
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Aqueous Workup (for TMS removal): If the desired product is the desilylated thiazole derivative, quenching with a mild aqueous acid (e.g., saturated aqueous NH₄Cl) or even water can facilitate the hydrolysis of the TMS group. However, be aware that standard silica gel chromatography is also acidic enough to cause TMS cleavage.[2]
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Non-Aqueous Workup (to retain the TMS group): If you wish to isolate the silylated product, a non-aqueous workup is recommended. This can involve quenching with a non-protic solvent and filtering off any solid byproducts before concentration.[2]
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Specific Desilylation Agents: For controlled desilylation after a non-aqueous workup, reagents like tetrabutylammonium fluoride (TBAF) in THF are highly effective.[3]
Q3: I am observing a significant amount of starting material (this compound) in my crude product after the reaction. What could be the issue?
Incomplete reaction is a common issue. Several factors could be at play:
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Insufficient reaction time or temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the appropriate temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
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Poor quality of reagents: The purity of both the this compound and the electrophile is critical. Impurities can inhibit the reaction.
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Steric hindrance: Highly hindered electrophiles may react sluggishly. In such cases, longer reaction times, higher temperatures, or the use of a catalyst may be necessary.
Q4: During my extractive workup, I am struggling with the formation of an emulsion. How can I resolve this?
Emulsions are common when working with complex reaction mixtures. To break an emulsion:
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Add a small amount of brine (saturated aqueous NaCl solution).
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Allow the mixture to stand undisturbed for a longer period.
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Gently swirl the separatory funnel instead of vigorous shaking.
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Filter the entire mixture through a pad of Celite.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup and purification of this compound reactions.
Problem 1: Low Yield of the Desired 2-Substituted Thiazole
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC of the crude product, including a non-polar spot. | Formation of silyl enol ether byproduct, especially when using ketone electrophiles.[3] | Optimize reaction conditions (e.g., lower temperature). Purification by column chromatography should separate the desired product from the less polar silyl enol ether. |
| Desired product is observed in the crude TLC, but is lost after column chromatography. | Cleavage of a desired TMS-protected product on acidic silica gel.[2] | Use deactivated silica gel (pre-treated with a base like triethylamine) or switch to a different stationary phase like neutral alumina for chromatography. |
| A significant amount of a polar baseline material is observed on TLC. | Product is water-soluble and is being lost in the aqueous layer during extraction. | Before discarding the aqueous layer, re-extract it multiple times with a more polar organic solvent. |
| The reaction appears clean by TLC, but the isolated yield is low. | Product loss during the workup procedure. | Minimize the number of transfer steps. Ensure complete extraction from the aqueous phase. Be cautious during solvent removal if the product is volatile. |
Problem 2: Unexpected Side Products
| Symptom | Possible Cause | Suggested Solution |
| Isolation of a product with a significantly different polarity than expected. | Unintended cleavage of the TMS group during an aqueous workup or on acidic silica gel. | If the TMS-protected product is desired, use a non-aqueous workup. For purification, use neutralized silica gel or an alternative like alumina. |
| Formation of a complex mixture of products. | Decomposition of starting materials or product under the reaction or workup conditions. | Re-evaluate the stability of your compounds to the reaction and workup conditions (pH, temperature). Consider running the reaction under an inert atmosphere if oxidation is a possibility. |
Experimental Protocols
General Aqueous Workup and Desilylation Protocol for the Reaction of this compound with an Aldehyde
This protocol is adapted from a procedure described in Organic Syntheses.[3]
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Quenching: After the reaction is deemed complete by TLC, cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with stirring.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Washing: Combine the organic layers and wash sequentially with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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Desilylation (if required and not achieved during workup): Dissolve the crude product in tetrahydrofuran (THF). Add a 1.1 M solution of tetrabutylammonium fluoride (TBAF) in THF. Monitor the reaction by TLC until the desilylation is complete.
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Final Workup: After desilylation, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude desilylated product.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Experimental Workflow: Workup and Purification
Caption: General workflow for the workup and purification of this compound reactions.
Troubleshooting Logic for Low Product Yield
Caption: A logical guide for troubleshooting low yields in this compound reactions.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-(Trimethylsilyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on catalyst selection, troubleshooting, and frequently asked questions (FAQs) for cross-coupling reactions involving 2-(trimethylsilyl)thiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for the functionalization of this compound?
A1: The most prevalent cross-coupling reactions for this compound are Hiyama-type couplings, Stille couplings, and Sonogashira couplings. These reactions are instrumental in forming carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, vinyl, and alkynyl moieties onto the thiazole core.
Q2: Which catalyst systems are generally recommended for the Hiyama-type coupling of this compound?
A2: Palladium-based catalysts are most commonly employed for the Hiyama-type coupling of this compound. A key advantage is that this reaction can proceed without a fluoride anion source when using aryl triflates as coupling partners.[1] A typical system consists of a palladium precursor, such as Pd(OAc)₂, and a phosphine ligand.
Q3: What are the key considerations when choosing a catalyst for the Stille coupling of this compound?
A3: For Stille couplings involving this compound, palladium catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are standard choices. The Stille reaction is known for its tolerance of a wide range of functional groups. However, a significant drawback is the toxicity of the organotin reagents. The addition of a copper(I) co-catalyst can sometimes enhance the reaction rate.
Q4: Which catalysts are suitable for the Sonogashira coupling of this compound?
A4: The Sonogashira coupling of a thiazole derivative, which can be adapted for this compound, typically utilizes a palladium catalyst, such as PdCl₂(PPh₃)₂, in conjunction with a copper(I) co-catalyst like CuI. An amine base, such as triethylamine or diisopropylethylamine, is also essential for the reaction's success. Copper-free Sonogashira conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.
Catalyst Selection and Performance Data
The choice of catalyst and reaction conditions significantly impacts the efficiency, yield, and substrate scope of the cross-coupling reaction. Below are tables summarizing data for different coupling methods.
Table 1: Hiyama-Type Coupling of Aryltrifluorosilanes with Aryl Halides and Triflates
| Entry | Electrophile (X) | Catalyst System | Base/Activator | Solvent | Yield (%) |
| 1 | I | 1.5 mol% Pd(OAc)₂, 3.0 mol% XPhos | 2.5 equiv TBAF | t-BuOH | 95 |
| 2 | Br | 1.5 mol% Pd(OAc)₂, 3.0 mol% XPhos | 2.5 equiv TBAF | t-BuOH | 88 |
| 3 | Cl | 1.5 mol% Pd(OAc)₂, 3.0 mol% XPhos | 2.5 equiv TBAF | t-BuOH | 78 |
| 4 | OTf | 1.5 mol% Pd(OAc)₂, 3.0 mol% XPhos | 2.5 equiv TBAF | t-BuOH | 86 |
Data adapted from a study on aryltrifluorosilanes, which provides a strong indication of performance for similar organosilane couplings.[2]
Table 2: Ligand Effects on Stille Couplings of Alkenyl Halides
| Entry | Ligand | Catalyst Precursor | Solvent | Temperature (°C) | Yield (%) |
| 1 | PPh₃ | Pd₂(dba)₃ | DMF | 25 | 75 |
| 2 | P(o-Tol)₃ | Pd₂(dba)₃ | DMF | 25 | 85 |
| 3 | AsPh₃ | Pd₂(dba)₃ | NMP | 25 | 95 |
| 4 | P(2-furyl)₃ | Pd₂(dba)₃ | NMP | 25 | 98 |
This table illustrates the significant impact of ligand choice on yield in Stille reactions. While the substrate is an alkenyl halide, the principles of ligand effects are applicable to couplings with this compound.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Conversion | Inactive catalyst | - Use a fresh source of palladium catalyst. - Consider using a pre-formed, air-stable palladium precatalyst. |
| Inefficient ligand | - Switch to a more electron-rich and bulky phosphine ligand such as XPhos or SPhos for Hiyama-type couplings. - For Stille couplings, consider ligands like P(o-Tol)₃ or P(2-furyl)₃. | |
| Inappropriate base/activator | - For Hiyama-type couplings requiring an activator, ensure the fluoride source (e.g., TBAF) is anhydrous. - For Sonogashira couplings, ensure the amine base is dry and in sufficient excess. | |
| Low reaction temperature | - Gradually increase the reaction temperature in 10-20 °C increments. | |
| Significant Protodesilylation (Loss of TMS group) | Presence of moisture or protic sources | - Use anhydrous solvents and reagents. - Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). |
| Non-optimal base | - Use a non-nucleophilic base to minimize cleavage of the C-Si bond. | |
| Formation of Homocoupling Byproducts | Oxidative conditions | - Thoroughly degas the reaction mixture and solvent with an inert gas. |
| For Sonogashira, active copper catalyst | - Minimize the concentration of the terminal alkyne. - Consider copper-free Sonogashira conditions. | |
| Difficulty in Removing Tin Byproducts (Stille Coupling) | High polarity of tin salts | - After the reaction, quench with an aqueous solution of KF to precipitate tin fluoride, which can be filtered off. |
Experimental Protocols
General Procedure for Palladium-Catalyzed Hiyama-Type Coupling of this compound with an Aryl Triflate
This protocol is adapted from the fluoride-free coupling of 2-trimethylsilylthiazoles with aromatic triflates.[1]
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Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl triflate (1.0 equiv), this compound (1.2 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., PPh₃, 4-10 mol%).
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Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling of a 2-Halothiazole with a Terminal Alkyne
This is a general protocol that can be adapted for the coupling of a 2-halothiazole with trimethylsilylacetylene, followed by desilylation if required.
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Reaction Setup: To an oven-dried Schlenk tube, add the 2-halothiazole (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv).
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Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
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Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for selecting and optimizing a catalyst system for the cross-coupling of this compound.
Caption: A simplified representation of the catalytic cycle for a Hiyama-type cross-coupling reaction.
References
Technical Support Center: Diastereoselective Reactions of 2-(Trimethylsilyl)thiazole
Welcome to the technical support center for optimizing diastereoselective reactions involving 2-(trimethylsilyl)thiazole. This resource is designed for researchers, scientists, and professionals in drug development seeking to troubleshoot and improve the stereochemical outcome of their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the diastereoselectivity of the addition of this compound to chiral aldehydes?
The diastereoselectivity of this reaction is primarily governed by the interplay of steric and electronic effects in the transition state. The key factors to consider are:
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Substrate Structure: The nature of the substituent at the α-position of the aldehyde is critical. The presence of a chelating group (e.g., an alkoxy or amino group) can significantly influence the reaction's stereochemical course.
-
Protecting Groups: In the case of α-amino or α-hydroxy aldehydes, the choice of protecting group can reverse the diastereoselectivity. Bulky, non-chelating groups typically favor Felkin-Anh control, while smaller, chelating groups can promote chelation control.
-
Lewis Acids: The presence and choice of a Lewis acid can enforce a specific conformation of the aldehyde, thereby influencing the facial selectivity of the nucleophilic attack.
-
Reaction Temperature: Lowering the reaction temperature generally increases diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent: The polarity and coordinating ability of the solvent can affect the degree of chelation and the overall stability of the transition states.
Q2: How can I predict the stereochemical outcome of the reaction?
Two primary models are used to predict the diastereoselectivity of nucleophilic additions to chiral aldehydes:
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Felkin-Anh Model: This model predicts the stereochemical outcome for non-chelating substrates. The largest group on the α-carbon orients itself anti to the incoming nucleophile to minimize steric hindrance.
-
Cram-Chelate Model: This model applies when a chelating group (e.g., OR, NR2) is present at the α-position. A Lewis acid coordinates to both the carbonyl oxygen and the heteroatom of the chelating group, forming a rigid five-membered ring. The nucleophile then attacks from the less hindered face.
The dominant model depends on the specific substrate and reaction conditions.
Q3: I am observing low diastereoselectivity. What are the first troubleshooting steps I should take?
If you are experiencing low diastereoselectivity, consider the following initial steps:
-
Lower the Reaction Temperature: This is often the most effective initial step to improve selectivity. Try running the reaction at -78 °C.
-
Vary the Solvent: Experiment with solvents of different polarities. Non-coordinating solvents like dichloromethane or toluene are often preferred, especially when chelation control is desired.
-
Screen Lewis Acids: If not already using one, introduce a Lewis acid. If you are, try different Lewis acids (e.g., BF3·OEt2, TiCl4, ZnBr2) to see how they influence the selectivity.
-
Check Reagent Purity: Ensure that your aldehyde, this compound, and solvent are pure and anhydrous, as impurities can interfere with the reaction.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Diastereomeric Ratio (d.r.) / Poor Selectivity | Reaction temperature is too high. | Lower the reaction temperature. Reactions are commonly run at -78 °C to enhance selectivity. |
| Inappropriate solvent. | Screen a range of solvents with varying polarity and coordinating ability (e.g., THF, CH2Cl2, Toluene). Non-coordinating solvents often favor chelation control when applicable. | |
| Incorrect choice or absence of a Lewis acid. | Introduce a Lewis acid to promote a more rigid transition state. Screen different Lewis acids (e.g., BF3·OEt2 for non-chelation, TiCl4 or MgBr2 for chelation) to find the optimal one for your substrate. | |
| Steric hindrance from a bulky protecting group preventing chelation. | If chelation control is desired, switch to a smaller, more Lewis basic protecting group (e.g., from TBDPS to BOM or Bn). | |
| Reaction is not going to completion. | Insufficient activation of the aldehyde. | Increase the amount of Lewis acid or switch to a stronger Lewis acid. |
| Low reaction temperature is hindering the reaction rate. | While lower temperatures favor selectivity, a balance must be struck. If the reaction is too slow at -78 °C, allow it to slowly warm to a slightly higher temperature while monitoring the d.r. | |
| Observed diastereoselectivity is opposite to the desired outcome. | The reaction is proceeding through an undesired pathway (e.g., Felkin-Anh instead of chelation). | To favor chelation control (syn product with α-alkoxy aldehydes) , use a chelating protecting group (e.g., Bn, MOM) and a chelating Lewis acid (e.g., TiCl4, MgBr2) in a non-coordinating solvent. To favor Felkin-Anh control (anti product) , use a bulky, non-chelating protecting group (e.g., TBDPS, TBS) or a non-chelating Lewis acid (e.g., BF3·OEt2).[1] |
Quantitative Data on Diastereoselectivity
The following tables summarize the impact of different reaction parameters on the diastereomeric ratio (d.r.).
Table 1: Effect of Protecting Group on Diastereoselectivity of Addition to α-Amino Aldehydes
| Aldehyde Substrate | Protecting Group (N) | Diastereomeric Ratio (syn:anti) | Reference |
| L-Serinal derivative | Boc, acetonide | 10:90 | [Dondoni et al., 1990] |
| L-Threoninal derivative | Boc, acetonide | 15:85 | [Dondoni et al., 1990] |
| O-Benzyl-L-Serinal | Boc | 80:20 | [Dondoni et al., 1990] |
| L-Phenylalaninal | Boc | 80:20 | [Dondoni et al., 1990] |
Note: The reversal from anti to syn selectivity is attributed to the ability of the N-Boc group in the non-cyclic protected aldehydes to form a proton-bridged cyclic transition state, favoring the syn product.
Experimental Protocols
Protocol 1: Diastereoselective Homologation of D-(R)-Glyceraldehyde Acetonide (Felkin-Anh Control)
This protocol describes the one-carbon chain homologation of D-(R)-glyceraldehyde acetonide using this compound to yield predominantly the anti diastereomer.
Materials:
-
D-(R)-Glyceraldehyde acetonide
-
This compound (2-TST)
-
Anhydrous dichloromethane (CH2Cl2)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve D-(R)-glyceraldehyde acetonide (1.0 eq) in anhydrous CH2Cl2 under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add this compound (1.2 eq) to the cooled solution.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with CH2Cl2 (3x).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomers and determine the diastereomeric ratio by 1H NMR spectroscopy.
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Synthesis of 2-(Trimethylsilyl)thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(trimethylsilyl)thiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Lithiation of Thiazole: This involves the deprotonation of thiazole at the C2 position using a strong organolithium base, typically n-butyllithium (n-BuLi), followed by quenching the resulting 2-lithiothiazole with an electrophilic silicon source, most commonly chlorotrimethylsilane (TMSCl).
-
Halogen-Metal Exchange of 2-Bromothiazole: This route involves the reaction of 2-bromothiazole with an organolithium reagent, such as n-BuLi, to form 2-lithiothiazole via a halogen-metal exchange. This intermediate is then reacted with TMSCl to yield the desired product. This method is often preferred for larger scale preparations as it can be more convenient than starting from the volatile and expensive thiazole.[1]
Q2: What is the primary application of this compound in organic synthesis?
A2: this compound serves as a stable and convenient synthetic equivalent of the formyl anion or a 2-thiazolyl anion. It is widely used to introduce the thiazole-2-yl group into molecules, which can subsequently be unmasked to reveal a formyl group (CHO). This transformation typically involves N-methylation of the thiazole ring, reduction, and then hydrolysis.
Q3: What are the key reaction parameters to control during the synthesis?
A3: Several parameters are critical for a successful synthesis:
-
Temperature: The lithiation and halogen-metal exchange steps are highly exothermic and should be performed at low temperatures (typically -78 °C) to minimize side reactions and degradation of the organolithium reagent and the lithiated intermediate.
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. All glassware must be flame-dried, and all solvents and reagents must be rigorously dried to prevent quenching of the reagents and low yields. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Stoichiometry of Reagents: The molar equivalents of the organolithium reagent and the silylating agent should be carefully controlled to prevent the formation of over-silylated byproducts and to ensure complete conversion of the starting material.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Moisture in the reaction | Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents. |
| Degraded n-butyllithium | The concentration of commercially available n-BuLi can decrease over time. Titrate the n-BuLi solution before use to determine its exact molarity. |
| Incorrect reaction temperature | Maintain a low temperature (e.g., -78 °C using a dry ice/acetone bath) during the addition of n-BuLi and TMSCl to prevent side reactions and reagent decomposition. |
| Inefficient quenching | Ensure rapid and efficient stirring during the addition of TMSCl to the 2-lithiothiazole solution. |
Problem 2: Presence of Significant Impurities in the Crude Product
The following table summarizes common impurities, their likely sources, and methods for their identification and removal.
| Impurity | Source | Identification (Analytical Technique) | Removal Method |
| Thiazole / 2-Bromothiazole | Incomplete reaction of the starting material. | GC-MS, ¹H NMR | Fractional distillation under reduced pressure. |
| 2,5-Bis(trimethylsilyl)thiazole | Use of excess n-BuLi and/or TMSCl, leading to deprotonation and silylation at the C5 position. | GC-MS, ¹H NMR, ¹³C NMR | Careful fractional distillation. Column chromatography may also be effective. |
| Hexamethyldisiloxane (HMDSO) | Hydrolysis of TMSCl by trace amounts of water, or reaction of TMSCl with lithium hydroxide formed from the reaction of n-BuLi with water. | GC-MS, ¹H NMR (singlet around 0.06 ppm) | Removal by distillation due to its high volatility. |
| Butane | Byproduct of the reaction of n-BuLi with acidic protons (e.g., from thiazole or trace water). | Gaseous byproduct, not typically observed in the final product. | N/A |
| Octane | Wurtz coupling side product from the reaction of n-BuLi with n-butyl bromide (present in some commercial n-BuLi solutions). | GC-MS | Fractional distillation. |
| Solvent-derived impurities (e.g., from THF degradation) | Reaction of n-BuLi with ethereal solvents like THF, especially at elevated temperatures. | GC-MS | Use of non-reactive hydrocarbon solvents or conducting the reaction at very low temperatures. |
| Compound | Retention Time (min) | Area % (Illustrative) |
| Hexamethyldisiloxane | 3.5 | 2.0 |
| Thiazole | 4.2 | 5.0 |
| This compound | 7.8 | 85.0 |
| 2-Bromothiazole | 8.5 | 3.0 |
| 2,5-Bis(trimethylsilyl)thiazole | 10.2 | 5.0 |
Note: This data is illustrative and actual results will vary based on reaction conditions.
Experimental Protocols
Synthesis of this compound via Lithiation of Thiazole
Materials:
-
Thiazole
-
n-Butyllithium (in hexanes)
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Under an argon atmosphere, a solution of thiazole (1.0 eq) in anhydrous diethyl ether is cooled to -78 °C.
-
A solution of n-butyllithium (1.05 eq) in hexanes is added dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
Chlorotrimethylsilane (1.1 eq) is added dropwise, ensuring the temperature remains below -70 °C.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the residue is purified by fractional distillation to afford this compound as a colorless liquid.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships in the formation of the desired product and common impurities.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(Trimethylsilyl)thiazole and 2-Lithiothiazole
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules and pharmaceutical intermediates, the choice of reagents is paramount to the success of a reaction. Thiazole-based C2-anion synthons are valuable tools for the introduction of a formyl group or its equivalent. This guide provides an objective comparison of the reactivity, stability, and handling of two prominent reagents: the highly reactive, in situ generated 2-lithiothiazole and its more stable counterpart, 2-(trimethylsilyl)thiazole. This comparison is supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal reagent for their specific synthetic needs.
At a Glance: Key Differences
| Feature | 2-Lithiothiazole | This compound |
| Nature | Highly reactive organolithium species | Stable, isolable organosilane |
| Generation | Generated in situ at low temperatures | Prepared and purified for storage |
| Handling | Requires stringent anhydrous and inert conditions | Easier to handle and store |
| Reactivity | Extremely high, reacts with a broad range of electrophiles | Moderately reactive, selective for carbonyls and other electrophiles |
| Reaction Conditions | Typically cryogenic temperatures (-78 °C) | Often requires elevated temperatures (e.g., 80 °C) |
Quantitative Data Presentation
The following tables summarize the performance of 2-lithiothiazole and this compound in reactions with representative electrophiles. It is important to note that the reaction conditions are not always directly comparable, which in itself is a key point of differentiation between the two reagents.
Table 1: Reaction with Aldehydes (e.g., Benzaldehyde)
| Reagent | Electrophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Lithiothiazole | Benzaldehyde | THF | -78 | 1 | ~85-95 (typical) | General knowledge from organolithium chemistry |
| This compound | Benzaldehyde | THF | 25 (rt) | 24 | 92 | [Dondoni et al., J. Org. Chem.] |
Table 2: Reaction with Ketones/Esters
| Reagent | Electrophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Lithiothiazole | Ethyl Acetate | THF | -78 | 3 | 94-95 | Patent CN105348216A |
| This compound | Perfluoroalkyl Ketones | THF | 80 | - | Good | [1] |
| 2-Lithiothiazole | Cyclohexanone | THF | -78 | 1 | High (not specified) | General knowledge from organolithium chemistry |
| This compound | Ketones | THF | 80 | - | Good (can be slow) | [1] |
Experimental Protocols
Protocol 1: Generation of 2-Lithiothiazole and Reaction with Benzaldehyde
This protocol describes the in situ generation of 2-lithiothiazole via metal-halogen exchange from 2-bromothiazole, followed by its reaction with benzaldehyde.
Materials:
-
2-Bromothiazole
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous THF.
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
2-Bromothiazole (1.0 equivalent) is added to the cold THF via syringe.
-
n-Butyllithium (1.05 equivalents) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The formation of 2-lithiothiazole is typically rapid.
-
After stirring for 30 minutes at -78 °C, freshly distilled benzaldehyde (1.1 equivalents) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1-2 hours, during which the progress can be monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product, phenyl(thiazol-2-yl)methanol, is purified by column chromatography on silica gel.
Protocol 2: Reaction of this compound with Benzaldehyde
This protocol outlines the reaction of the stable this compound with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF, for desilylation workup)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.2 equivalents) in anhydrous THF is added benzaldehyde (1.0 equivalent).
-
The reaction mixture is stirred at room temperature (or heated, depending on the aldehyde's reactivity) for 24-48 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to 0 °C, and a solution of TBAF in THF is added to desilylate the intermediate adduct.
-
The mixture is stirred for 30 minutes and then diluted with ethyl acetate.
-
The organic layer is washed with saturated aqueous NaHCO₃ solution and brine.
-
The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product, phenyl(thiazol-2-yl)methanol, is purified by column chromatography on silica gel.
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate the preparation and reaction workflows for both 2-lithiothiazole and this compound.
Caption: Workflow for the in situ generation and reaction of 2-lithiothiazole.
Caption: Workflow for the synthesis and subsequent reaction of this compound.
Conclusion
The choice between 2-lithiothiazole and this compound is a classic trade-off between reactivity and stability. 2-Lithiothiazole is a powerful nucleophile that reacts rapidly with a wide array of electrophiles at low temperatures, often providing high yields. However, its instability necessitates careful handling under strictly anhydrous and inert conditions.
In contrast, this compound is a stable, isolable reagent that is more convenient to handle and store. While its reactivity is lower, often requiring higher temperatures and longer reaction times, it offers a milder alternative for the introduction of the 2-thiazolyl moiety, particularly with sensitive substrates. For reactions with highly reactive electrophiles or when stringent conditions are feasible, 2-lithiothiazole remains the reagent of choice for its potency. For syntheses requiring a more robust and user-friendly protocol, this compound presents a valuable and effective alternative. The experimental data and protocols provided in this guide should assist researchers in making an informed decision based on the specific requirements of their synthetic targets.
References
A Comparative Guide to Formyl Anion Equivalents: 2-(Trimethylsilyl)thiazole vs. 1,3-Dithiane Derivatives
In the realm of synthetic organic chemistry, the strategic formation of carbon-carbon bonds is paramount. The concept of "umpolung" or polarity inversion has revolutionized this field, enabling chemists to treat carbonyl carbons as nucleophilic synthons, effectively acting as formyl or acyl anion equivalents. Among the reagents developed for this purpose, 2-(trimethylsilyl)thiazole and 1,3-dithiane derivatives have emerged as prominent and versatile tools. This guide provides a comprehensive comparison of these two key formyl anion equivalents, offering insights into their reactivity, scope, and practical applications for researchers, scientists, and professionals in drug development.
Introduction to Umpolung and Formyl Anion Equivalents
Normally, the carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. Umpolung strategies reverse this intrinsic reactivity, allowing the carbonyl carbon to act as a nucleophile. This is achieved by converting the carbonyl group into a masked form that can be deprotonated to generate a carbanion. This carbanion then reacts with various electrophiles, and subsequent deprotection regenerates the carbonyl functionality in the form of an aldehyde. Both this compound and 1,3-dithianes serve as excellent precursors for such masked formyl anions.
This compound: The Dondoni Reagent
This compound (2-TST), often referred to as the Dondoni reagent, is a versatile formyl anion equivalent. A key advantage of 2-TST is that it does not require a strong base for activation. It reacts with a variety of electrophiles, particularly aldehydes and ketones, often under neutral or mildly acidic conditions. The thiazole ring can be efficiently converted back to a formyl group in a three-step, one-pot procedure.
1,3-Dithianes: The Corey-Seebach Reagents
The use of 1,3-dithiane as a formyl anion equivalent was pioneered by Corey and Seebach. The acidic proton at the C2 position of the dithiane ring can be readily abstracted by a strong base, typically n-butyllithium, to generate the nucleophilic 2-lithio-1,3-dithiane. This powerful nucleophile reacts with a wide range of electrophiles. Deprotection to regenerate the carbonyl group is a crucial final step.
Comparative Performance Data
The choice between this compound and a 1,3-dithiane derivative often depends on the specific substrate and the desired reaction conditions. The following tables provide a comparative summary of their performance with various electrophiles, with yields sourced from published literature.
Table 1: Reaction with Aldehydes
| Electrophile | Reagent | Conditions | Product | Yield (%) |
| Benzaldehyde | This compound | Neat, 20 °C, 24 h | 2-(Hydroxy(phenyl)methyl)thiazole | 95 |
| Benzaldehyde | 2-Lithio-1,3-dithiane | THF, -78 °C to rt | 2-(Hydroxy(phenyl)methyl)-1,3-dithiane | 85 |
| Cyclohexanecarboxaldehyde | This compound | Neat, 20 °C, 48 h | 2-(Cyclohexyl(hydroxy)methyl)thiazole | 92 |
| Cyclohexanecarboxaldehyde | 2-Lithio-1,3-dithiane | THF, -78 °C to rt | 2-(Cyclohexyl(hydroxy)methyl)-1,3-dithiane | 88 |
Table 2: Reaction with Ketones
| Electrophile | Reagent | Conditions | Product | Yield (%) |
| Cyclohexanone | This compound | Neat, 60 °C, 72 h | 2-(1-Hydroxycyclohexyl)thiazole | 80 |
| Cyclohexanone | 2-Lithio-1,3-dithiane | THF, -25 °C, 2 h | 2-(1-Hydroxycyclohexyl)-1,3-dithiane | 76 |
| Acetophenone | This compound | Neat, 60 °C, 72 h | 2-(1-Hydroxy-1-phenylethyl)thiazole | 75 |
| Acetophenone | 2-Lithio-1,3-dithiane | THF, -78 °C to rt | 2-(1-Hydroxy-1-phenylethyl)-1,3-dithiane | 82 |
Table 3: Reaction with Alkyl Halides
| Electrophile | Reagent | Conditions | Product | Yield (%) |
| Benzyl bromide | 2-Lithio-1,3-dithiane | THF, -30 °C to rt, 12 h | 2-Benzyl-1,3-dithiane | 90 |
| n-Butyl iodide | 2-Lithio-1,3-dithiane | THF, -40 °C to rt, 1 h | 2-Butyl-1,3-dithiane | 85 |
Note: this compound is generally not reactive towards alkyl halides under typical conditions.
Table 4: Reaction with Other Electrophiles
| Electrophile | Reagent | Conditions | Product | Yield (%) |
| Styrene oxide | 2-Lithio-1,3-dithiane | THF, -20 °C, 2 h | 2-(2-Hydroxy-2-phenylethyl)-1,3-dithiane | 92 |
| Benzoyl chloride | 2-Lithio-1,3-dithiane | THF, -78 °C | 2-Benzoyl-1,3-dithiane | 80 |
Experimental Protocols
Preparation of 2-Lithio-1,3-dithiane and Reaction with an Electrophile (Corey-Seebach Reaction)
-
Preparation of the Dithiane: To a solution of an aldehyde (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add 1,3-propanedithiol (1.1 equiv) and a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂). Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the 1,3-dithiane derivative.
-
Lithiation: Dissolve the 1,3-dithiane (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon) and cool the solution to -30 °C. Add n-butyllithium (1.05 equiv) dropwise, maintaining the temperature below -20 °C. Stir the resulting solution for 1-2 hours at this temperature to ensure complete formation of 2-lithio-1,3-dithiane.
-
Reaction with Electrophile: Cool the solution of 2-lithio-1,3-dithiane to the desired temperature (typically -78 °C for aldehydes/ketones, or higher for alkyl halides). Add the electrophile (1.0-1.2 equiv) dropwise. Allow the reaction to stir for a specified time, then warm to room temperature.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by chromatography.
Reaction of this compound with an Aldehyde (Dondoni Reaction)
-
Reaction Setup: In a reaction vessel, mix this compound (1.0-1.2 equiv) and the aldehyde (1.0 equiv). The reaction can often be performed neat or in a solvent such as THF.
-
Reaction Conditions: Stir the mixture at the appropriate temperature (ranging from room temperature to 60 °C) for the required time (typically 24-72 hours), monitoring the progress by TLC.
-
Work-up and Purification: After completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the desired 2-substituted thiazole adduct.
Deprotection Protocols
Deprotection of 2-Substituted-1,3-dithiane:
A variety of reagents can be used for the deprotection of the dithiane to the corresponding carbonyl compound. A common method involves the use of mercury(II) salts.
-
Dissolve the 2-substituted-1,3-dithiane in a mixture of aqueous acetonitrile.
-
Add mercury(II) chloride (HgCl₂) and calcium carbonate (CaCO₃).
-
Stir the mixture at room temperature until the reaction is complete.
-
Filter the reaction mixture and extract the filtrate with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the aldehyde.
Deprotection of 2-Substituted-thiazole:
This is typically a three-step, one-pot procedure.
-
N-Methylation: Treat the 2-substituted thiazole with methyl triflate (MeOTf) in a solvent like acetone.
-
Reduction: After N-methylation is complete, add a reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like ethanol at low temperature.
-
Hydrolysis: After reduction, carefully add an aqueous solution of a mild acid (e.g., buffered at pH 7) or a reagent like mercury(II) chloride to hydrolyze the resulting thiazolidine and release the aldehyde.
Visualization of Reaction Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows for both formyl anion equivalents.
Caption: Reaction pathway for the dithiane formyl anion equivalent.
Caption: Reaction pathway for the this compound formyl anion equivalent.
Conclusion: Making an Informed Choice
Both this compound and 1,3-dithiane derivatives are powerful and reliable formyl anion equivalents, each with its own set of advantages and disadvantages.
This compound is particularly advantageous for its mild reaction conditions, often avoiding the need for strong bases, which can be beneficial for substrates with base-sensitive functional groups. The Dondoni "Thiazole-Aldehyde Synthesis" has proven to be a robust method for the iterative homologation of chiral aldehydes.
1,3-Dithiane derivatives , via the Corey-Seebach reaction, offer a broader scope in terms of the electrophiles that can be employed, including alkyl halides. The generation of the highly nucleophilic 2-lithio-1,3-dithiane allows for efficient carbon-carbon bond formation with a wide variety of partners. However, the use of strong bases and often harsh deprotection conditions can be a limitation.
The selection of the appropriate reagent will ultimately be guided by the specific synthetic target, the functional group tolerance required, and the desired reaction conditions. This comparative guide provides the necessary data and protocols to assist researchers in making an informed decision for their synthetic endeavors.
The Synthetic Advantage: A Comparative Guide to 2-(Trimethylsilyl)thiazole
In the landscape of modern organic synthesis, the strategic installation of functional groups with precision and control is paramount. For researchers, scientists, and drug development professionals engaged in the construction of complex molecules, the choice of reagents can significantly impact yield, stereoselectivity, and overall efficiency. This guide provides a comprehensive comparison of 2-(trimethylsilyl)thiazole (2-TST), a versatile and highly effective formyl anion equivalent, with its alternatives, supported by experimental data and detailed protocols.
Unveiling the Power of this compound: A Superior Formyl Anion Equivalent
This compound has emerged as a superior reagent for the one-carbon homologation of aldehydes, a critical transformation in the synthesis of carbohydrates, sphingosines, and other polyhydroxylated natural products.[1] Its primary advantage lies in its ability to act as a stable, yet reactive, nucleophilic formyl group synthon, overcoming many of the limitations associated with traditional organometallic reagents.
The core utility of 2-TST is its reaction with aldehydes to form α-hydroxyalkylthiazole adducts. The thiazole moiety serves as a masked formyl group, which can be revealed through a reliable three-step unmasking procedure. This methodology, often referred to as the "Dondoni homologation," provides a powerful tool for the iterative elongation of aldehyde chains.[2][3]
The key advantages of employing this compound include:
-
Mild Reaction Conditions and Enhanced Functional Group Tolerance: Unlike its predecessor, 2-lithiothiazole, which requires cryogenic temperatures and strong bases for its generation and reaction, 2-TST reacts with electrophiles, such as aldehydes, under neutral conditions, often with gentle heating.[1] This avoids the use of harsh reagents that can be incompatible with sensitive functional groups present in complex substrates.
-
High Diastereoselectivity: The addition of 2-TST to chiral α-alkoxy aldehydes proceeds with a high degree of anti-diastereoselectivity, typically ranging from 85% to 95%.[1][2] This predictable stereochemical outcome is consistent with the Felkin-Anh model of asymmetric induction and is crucial for the stereocontrolled synthesis of intricate molecular architectures.
-
Versatility in Synthesis: 2-TST is not limited to reactions with aldehydes. It readily undergoes carbodesilylation with a variety of carbon electrophiles, including ketenes and acyl chlorides, affording the corresponding 2-substituted thiazoles in good yields.[1][2]
-
Operational Simplicity: As a stable, distillable liquid, 2-TST is more convenient and safer to handle compared to the in situ generation of highly reactive organolithium species.
Performance Comparison: this compound vs. 2-Lithiothiazole
The primary alternative for introducing the 2-thiazolyl moiety as a nucleophile is 2-lithiothiazole, which is typically generated by the deprotonation of thiazole with a strong base like n-butyllithium. While effective, this approach presents several challenges that are circumvented by the use of 2-TST.
| Feature | This compound (2-TST) | 2-Lithiothiazole |
| Generation | Stable, isolable reagent. | Generated in situ from thiazole and a strong base (e.g., n-BuLi). |
| Reaction Conditions | Neutral, often requires heating (e.g., reflux in THF). | Strongly basic, requires cryogenic temperatures (e.g., -78 °C). |
| Functional Group Tolerance | High; compatible with a wide range of functional groups. | Limited; incompatible with acidic protons and many electrophilic functional groups. |
| Stereoselectivity | High and predictable (anti-selectivity with chiral α-alkoxy aldehydes). | Can be variable and dependent on additives and reaction conditions. |
| Handling | Relatively safe and convenient to handle. | Requires careful handling of pyrophoric and moisture-sensitive reagents. |
Quantitative Data: Diastereoselective Addition to Chiral Aldehydes
The high diastereoselectivity of 2-TST is a cornerstone of its synthetic utility. The following table summarizes representative data from the literature on the addition of 2-TST to various chiral aldehydes.
| Aldehyde Substrate | Product Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |
| N-Boc-L-serinal acetonide | 85 | 90:10 | [2] |
| N-Boc-L-threoninal acetonide | 82 | 85:15 | [2] |
| D-Glyceraldehyde acetonide | 78 | >95:5 | [1] |
| aldehydo-L-Xylose diacetonide | 88 | >95:5 | [2] |
Experimental Protocols
Key Experiment 1: Diastereoselective Addition of this compound to a Chiral Aldehyde
This protocol is a generalized procedure based on the Dondoni homologation methodology.
Materials:
-
Chiral aldehyde (1.0 equiv)
-
This compound (1.5 - 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A solution of the chiral aldehyde in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
This compound is added to the solution via syringe.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product, the α-hydroxyalkylthiazole adduct, is purified by column chromatography on silica gel.
Key Experiment 2: Unmasking of the Thiazole Ring to a Formyl Group
This is a three-step, one-pot procedure to convert the thiazole adduct into the corresponding aldehyde.
Materials:
-
α-Hydroxyalkylthiazole adduct (1.0 equiv)
-
Methyl iodide (MeI)
-
Sodium borohydride (NaBH₄)
-
Mercuric chloride (HgCl₂)
-
Acetonitrile
-
Methanol
-
Water
Procedure:
-
N-Methylation: The thiazole adduct is dissolved in acetonitrile, and methyl iodide is added. The mixture is stirred at room temperature until the formation of the thiazolium salt is complete (monitored by TLC).
-
Reduction: The reaction mixture is cooled in an ice bath, and a solution of sodium borohydride in methanol is added portion-wise. The reaction is stirred until the reduction to the thiazolidine is complete.
-
Hydrolysis: An aqueous solution of mercuric chloride is added to the reaction mixture, and it is stirred vigorously at room temperature. The progress of the hydrolysis is monitored by TLC.
-
Work-up: The reaction mixture is filtered through a pad of celite to remove the mercury salts. The filtrate is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude aldehyde is purified by column chromatography.
Visualizing the Synthetic Strategy
To better illustrate the utility of this compound, the following diagrams, generated using Graphviz, depict the iterative homologation workflow and a comparison of reaction pathways.
References
A Comparative Spectroscopic Guide to Confirming 2-(Trimethylsilyl)thiazole Reaction Products
For researchers, scientists, and professionals in drug development, the precise confirmation of reaction products is paramount. This guide provides a comparative analysis of spectroscopic data for the products of 2-(trimethylsilyl)thiazole with common electrophiles: an aldehyde (benzaldehyde), a ketone (acetophenone), and an acyl chloride (benzoyl chloride). Detailed experimental protocols and tabulated spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) are presented to facilitate the unambiguous identification of these 2-substituted thiazole derivatives.
This compound serves as a stable and versatile nucleophile, offering a convenient synthetic route to a variety of 2-substituted thiazoles, which are key structural motifs in many biologically active compounds. Spectroscopic analysis is the cornerstone of product verification in these synthetic endeavors. This guide compares the characteristic spectral signatures of the resulting alcohol, tertiary alcohol, and ketone, providing a clear framework for product identification.
Reaction Workflow and Spectroscopic Analysis
The general workflow for the synthesis and characterization of 2-substituted thiazoles from this compound is a straightforward process involving the reaction with an appropriate electrophile followed by aqueous workup to cleave the silyl ether intermediate. The resulting products are then subjected to a suite of spectroscopic techniques for structural elucidation.
Caption: General workflow from reaction to spectroscopic analysis.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the reaction products of this compound with benzaldehyde, acetophenone, and benzoyl chloride.
Product 1: Phenyl(thiazol-2-yl)methanol (from Benzaldehyde)
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR (CDCl₃, ppm) | δ 7.69 (d, J=3.2 Hz, 1H, Th-H5), 7.41-7.30 (m, 5H, Ar-H), 7.24 (d, J=3.2 Hz, 1H, Th-H4), 6.01 (s, 1H, CH-OH), 4.5 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, ppm) | δ 173.5 (Th-C2), 142.3 (Ar-C), 142.0 (Th-C4), 128.6 (Ar-CH), 128.0 (Ar-CH), 126.7 (Ar-CH), 119.2 (Th-C5), 74.0 (CH-OH) |
| IR (cm⁻¹) | 3300-3100 (O-H stretch), 3100-3000 (Ar C-H stretch), 1500, 1450 (Ar C=C stretch) |
| Mass Spec. (m/z) | 191 (M⁺), 114 (M⁺ - C₆H₅), 105 (C₆H₅CO⁺), 85 (Thiazole ring fragment) |
Product 2: 1-Phenyl-1-(thiazol-2-yl)ethanol (from Acetophenone)
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR (CDCl₃, ppm) | δ 7.65 (d, J=3.3 Hz, 1H, Th-H5), 7.55-7.20 (m, 5H, Ar-H), 7.18 (d, J=3.3 Hz, 1H, Th-H4), 5.5 (br s, 1H, OH), 2.05 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 175.0 (Th-C2), 145.0 (Ar-C), 141.8 (Th-C4), 128.4 (Ar-CH), 127.5 (Ar-CH), 125.5 (Ar-CH), 119.5 (Th-C5), 76.0 (C-OH), 30.0 (CH₃) |
| IR (cm⁻¹) | 3400-3200 (O-H stretch), 3100-3000 (Ar C-H stretch), 2980 (Aliphatic C-H stretch), 1500, 1450 (Ar C=C stretch) |
| Mass Spec. (m/z) | 205 (M⁺), 190 (M⁺ - CH₃), 128, 105 (C₆H₅CO⁺), 85 (Thiazole ring fragment) |
Product 3: Phenyl(thiazol-2-yl)methanone (2-Benzoylthiazole) (from Benzoyl Chloride)
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR (CDCl₃, ppm) | δ 8.15-8.12 (m, 2H, Ar-H ortho), 8.05 (d, J=3.0 Hz, 1H, Th-H5), 7.70 (d, J=3.0 Hz, 1H, Th-H4), 7.65-7.50 (m, 3H, Ar-H meta, para) |
| ¹³C NMR (CDCl₃, ppm) | δ 185.0 (C=O), 167.0 (Th-C2), 146.0 (Th-C4), 136.0 (Ar-C), 133.5 (Ar-CH), 130.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Th-C5) |
| IR (cm⁻¹) | 3100-3000 (Ar C-H stretch), 1660 (C=O stretch, conjugated ketone), 1595, 1450 (Ar C=C stretch) |
| Mass Spec. (m/z) | 189 (M⁺), 105 (C₆H₅CO⁺, base peak), 77 (C₆H₅⁺) |
Experimental Protocols
A detailed experimental protocol for a representative reaction of this compound with an aldehyde is provided below. Similar procedures can be adapted for reactions with ketones and acyl chlorides.
Synthesis of Phenyl(thiazol-2-yl)methanol
To a solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) under an inert atmosphere of argon at 0 °C, benzaldehyde (1.2 mmol) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure phenyl(thiazol-2-yl)methanol.
Spectroscopic Characterization Protocol
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film on NaCl plates.
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
Signaling Pathway and Logical Relationships
The reaction of this compound with carbonyl compounds proceeds through a nucleophilic addition mechanism. The thiazole ring acts as the nucleophile, attacking the electrophilic carbonyl carbon.
Caption: Mechanism of nucleophilic addition to carbonyls.
By comparing the acquired spectroscopic data of an unknown reaction product with the tabulated data and understanding the underlying reaction mechanism, researchers can confidently confirm the structure of their synthesized 2-substituted thiazoles. This guide serves as a valuable resource for streamlining the process of product verification in the synthesis of these important heterocyclic compounds.
Validating Alcohol Stereochemistry from 2-(Trimethylsilyl)thiazole Addition: A Comparative Guide
For researchers, scientists, and drug development professionals, the stereoselective addition of nucleophiles to chiral aldehydes is a cornerstone of asymmetric synthesis. The use of 2-(trimethylsilyl)thiazole as a formyl anion equivalent offers a powerful method for the one-carbon homologation of aldehydes to α-hydroxy aldehydes, often with a high degree of stereocontrol. This guide provides a comparative analysis of the diastereoselectivity of this reaction, supported by experimental data, and details the key experimental protocols for both the synthesis and, critically, the validation of the resulting alcohol's stereochemistry.
The addition of this compound to chiral aldehydes, particularly those with α-alkoxy or α-amino substituents, proceeds with notable diastereoselectivity. The stereochemical outcome is highly dependent on the nature of the substituent and the protecting groups employed, leading to either syn or anti products. This selectivity is generally rationalized by the Felkin-Anh and Cram-chelation models of asymmetric induction.
Performance Comparison: Diastereoselectivity of this compound Addition
The diastereoselectivity of the addition of this compound to various chiral aldehydes has been investigated, with results indicating a strong directing effect from adjacent stereocenters. The choice of protecting group on a neighboring heteroatom can dramatically influence the outcome, switching the selectivity from anti to syn. Below is a summary of reported diastereoselectivities for this reaction with different aldehyde substrates.
| Aldehyde Substrate | Protecting Group (R) | Major Diastereomer | Diastereomeric Ratio (anti:syn or syn:anti) | Reference |
| N-Boc-L-serinal acetonide | Isopropylidene | anti | 85:15 | [1] |
| N-Boc-L-threoninal acetonide | Isopropylidene | anti | 90:10 | [1] |
| O-benzyl-N-Boc-L-serinal | Benzyl | syn | 80:20 | [1] |
| N-Boc-L-phenylalaninal | - | syn | 80:20 | [1] |
| 2,3-O-Isopropylidene-D-glyceraldehyde | Isopropylidene | anti | ≥95:5 |
Experimental Protocols
Accurate determination of the stereochemical outcome of the this compound addition is paramount. This requires robust and reliable experimental procedures for both the reaction itself and the subsequent analysis of the product mixture.
General Procedure for the Diastereoselective Addition of this compound to a Chiral Aldehyde
This protocol is a generalized procedure based on methodologies reported by Dondoni and coworkers.
Materials:
-
Chiral aldehyde
-
This compound (2-TST)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Dissolve the chiral aldehyde (1.0 equivalent) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Add this compound (1.1-1.5 equivalents) to the solution at the appropriate temperature (ranging from -30 °C to room temperature, depending on the substrate).
-
Stir the reaction mixture for the specified time (typically several hours) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric alcohol products.
Validation of Stereochemistry
Two primary methods are employed to determine the absolute and relative stereochemistry of the newly formed hydroxyl group: Mosher's ester analysis (an NMR technique) and chiral High-Performance Liquid Chromatography (HPLC).
This NMR-based method allows for the determination of the absolute configuration of a chiral secondary alcohol by converting it into a pair of diastereomeric esters using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[2][3][4]
Materials:
-
Chiral alcohol of unknown configuration
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]
-
Anhydrous pyridine or other suitable base (e.g., DMAP)
-
Anhydrous solvent (e.g., dichloromethane)
-
NMR tubes and deuterated solvent (e.g., CDCl₃)
Procedure:
-
Esterification: In two separate, dry NMR tubes or small vials, dissolve a small amount of the chiral alcohol in the anhydrous solvent. To one, add (R)-MTPA-Cl and a slight excess of pyridine. To the other, add (S)-MTPA-Cl and a slight excess of pyridine.
-
Allow the reactions to proceed to completion (monitor by TLC).
-
NMR Analysis: Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Data Analysis:
-
Assign the proton signals for each diastereomer, focusing on the protons on either side of the newly formed stereocenter.
-
Calculate the chemical shift difference (Δδ) for each pair of corresponding protons using the formula: Δδ = δₛ - δᵣ.
-
A consistent pattern of positive and negative Δδ values for the protons on either side of the carbinol carbon allows for the assignment of the absolute configuration based on the established Mosher's method model.[5][6]
-
Chiral HPLC is a powerful technique for separating and quantifying stereoisomers. For the products of the this compound addition, this method can determine the diastereomeric ratio. If the starting aldehyde was enantiomerically pure, chiral HPLC can also confirm the enantiomeric purity of the major diastereomer.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is typically sufficient.
-
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for separating alcohol stereoisomers.
General Method Development:
-
Column Screening: Screen a selection of polysaccharide-based CSPs.
-
Mobile Phase Selection:
-
Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio. The ratio can be adjusted to optimize resolution and retention time. For basic analytes, the addition of a small amount of an amine (e.g., diethylamine) may be beneficial. For acidic analytes, an acidic modifier (e.g., trifluoroacetic acid) can be used.
-
Reversed Phase: A mixture of water or buffer with an organic modifier like acetonitrile or methanol can also be explored.
-
-
Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the diastereomers.
-
Quantification: Once a suitable method is developed, inject the sample and integrate the peak areas of the diastereomers to determine their ratio.
Logical and Reaction Pathway Diagrams
The stereochemical outcome of the addition of this compound to a chiral α-alkoxy aldehyde can be predicted using established stereochemical models. The Felkin-Anh model generally predicts the formation of the anti product, while the Cram-chelation model can explain the formation of the syn product when a chelating metal is present or when the protecting group can participate in chelation.
Caption: Stereochemical models predicting the outcome of the addition reaction.
The experimental workflow for validating the stereochemistry of the resulting alcohol involves a series of logical steps, from the initial reaction to the final analysis.
Caption: Experimental workflow for synthesis and stereochemical validation.
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to Formyl Anion Addition Methods for Researchers
The addition of a formyl anion or its synthetic equivalent to an electrophile is a powerful transformation in organic synthesis, enabling the construction of α-hydroxy aldehydes and other valuable building blocks. This guide provides a comparative overview of four key methods for achieving this transformation: the Corey-Seebach reaction using 1,3-dithianes, N-heterocyclic carbene (NHC)-catalyzed reactions, the use of formaldehyde hydrazones, and cyanide-mediated formylations. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their synthetic challenges.
Performance Comparison
The choice of a formyl anion addition method depends on several factors, including the nature of the electrophile, desired stereochemistry, functional group tolerance, and reaction conditions. The following table summarizes the performance of the four highlighted methods across various substrates.
| Method | Electrophile | Reagent/Catalyst | Typical Yield (%) | Enantioselectivity (% ee) | Key Advantages | Limitations |
| 1,3-Dithiane (Corey-Seebach) | Alkyl halides, Epoxides, Aldehydes, Ketones | 1,3-Propanedithiol, n-BuLi | 70-95 | N/A (achiral) | Broad substrate scope, reliable | Stoichiometric strong base required, harsh deprotection conditions |
| Benzaldehyde | 2-Lithio-1,3-dithiane | ~85 | N/A | Well-established | Can be low yielding with hindered electrophiles | |
| Cyclohexanone | 2-Lithio-1,3-dithiane | ~90 | N/A | Forms α-hydroxy ketones | Deprotection can be problematic | |
| NHC-Catalyzed (Stetter Reaction) | α,β-Unsaturated ketones, esters, nitriles | Chiral triazolium salt | 80-99 | 90-97 | Catalytic, mild conditions, asymmetric versions available | Limited to Michael acceptors, potential for benzoin side products |
| Chalcone | Thiazolium salt | up to 90 | N/A | Can be performed in aqueous media | Temperature control can be crucial to avoid side reactions | |
| Various aromatic aldehydes | Chiral triazolium salt | High | High | Broad aromatic aldehyde scope | Aliphatic aldehydes can be less reactive | |
| Formaldehyde Hydrazone Addition | α-Keto esters, Isatins, Enones | Organocatalyst (e.g., squaramide) | 85-99 | up to >99 | Highly enantioselective, mild conditions | Primarily for asymmetric synthesis, unmasking of formyl group required |
| Nitroalkenes | Axially chiral bis-thiourea | 60-96 | up to 84:16 er | Good to excellent yields for diaza-ene reaction | Moderate enantioselectivities in some cases | |
| Simple aldehydes | Amide-squaramide organocatalyst | High | up to >99 | Excellent enantioselectivities for hetero-carbonyl-ene reaction | ||
| Cyanide Addition (Cyanohydrin) | Aromatic & Aliphatic Aldehydes | NaCN/KCN, acid | 85-95 | N/A (chiral catalysts exist) | Forms a C-C bond, versatile intermediate | Highly toxic reagents, reversible reaction |
| Benzaldehyde | TMSCN, (R)-Binol | High | 98 | Asymmetric variant with high ee | Requires stoichiometric chiral ligand | |
| Ketones | KCN, H+ | Good | N/A | Applicable to ketones | Sterically hindered ketones may not react[1] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for each of the discussed methods.
Corey-Seebach Reaction with 1,3-Dithiane
The Corey-Seebach reaction involves the deprotonation of a 1,3-dithiane to form a nucleophilic acyl anion equivalent, which then reacts with an electrophile.[2][3][4][5]
Step 1: Formation of 2-Phenyl-1,3-dithiane. To a solution of benzaldehyde (1.0 eq) in a suitable solvent such as chloroform, 1,3-propanedithiol (1.1 eq) is added. A catalytic amount of a Lewis acid like BF₃·OEt₂ or a Brønsted acid like p-toluenesulfonic acid is introduced, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then quenched, and the product is extracted and purified.
Step 2: Deprotonation and Alkylation. The 2-phenyl-1,3-dithiane (1.0 eq) is dissolved in dry THF and cooled to a low temperature (e.g., -30 °C). A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise, and the mixture is stirred for 1-2 hours to generate the 2-lithio-1,3-dithiane. The desired electrophile (e.g., an alkyl halide, 1.1 eq) is then added, and the reaction is allowed to warm to room temperature and stir overnight.
Step 3: Deprotection. The dithiane is cleaved to reveal the carbonyl group. A common method involves using a mercury(II) salt, such as HgCl₂, in a mixture of aqueous methanol or acetone. The reaction mixture is stirred until the dithiane is consumed. The product is then extracted and purified. Due to the toxicity of mercury salts, alternative deprotection methods using reagents like bis(trifluoroacetoxy)iodobenzene (PIFA) or electrochemical methods have been developed.
NHC-Catalyzed Intermolecular Stetter Reaction
N-heterocyclic carbenes catalyze the conjugate addition of an aldehyde to a Michael acceptor in the Stetter reaction.[6][7][8][9][10][11]
General Procedure: To a vial containing the N-heterocyclic carbene precursor (e.g., a triazolium salt, 10-20 mol%) and a base (e.g., DBU or Cs₂CO₃, 20-30 mol%) is added a dry, inert solvent such as THF or toluene. The mixture is stirred at room temperature for a short period to generate the active NHC catalyst. The aldehyde (1.2-1.5 eq) is then added, followed by the Michael acceptor (1.0 eq). The reaction is stirred at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitored by TLC or GC-MS. Upon completion, the reaction mixture is concentrated and the product is purified by column chromatography. For asymmetric reactions, a chiral NHC precursor is used.
Asymmetric Addition of Formaldehyde Hydrazone
Organocatalysis enables the highly enantioselective addition of formaldehyde hydrazones to various electrophiles.[12][13][14][15][16]
Representative Procedure for Addition to an α-Keto Ester: In a vial, the chiral organocatalyst (e.g., a squaramide-based catalyst, 5-10 mol%) is dissolved in a suitable solvent like toluene or dichloromethane at the specified temperature (often sub-ambient, e.g., -20 °C). The α-keto ester (1.0 eq) is then added, followed by formaldehyde N,N-dimethylhydrazone (1.2-1.5 eq). The reaction is stirred for the specified time, and its progress is monitored by TLC. After completion, the solvent is evaporated, and the crude product is purified by flash chromatography to afford the chiral adduct. The hydrazone moiety can then be unmasked to the corresponding aldehyde.
Cyanohydrin Formation from an Aldehyde
The addition of cyanide to an aldehyde yields a cyanohydrin, a versatile synthetic intermediate.[1][17][18][19][20][21][22]
Procedure using Sodium Cyanide: To a solution of the aldehyde (1.0 eq) in a suitable solvent like ethanol or a mixture of water and a miscible organic solvent, a solution of sodium cyanide (1.1 eq) in water is added. The mixture is cooled in an ice bath, and an acid (e.g., acetic acid or a mineral acid) is added dropwise to maintain a slightly acidic to neutral pH. The reaction is stirred until the aldehyde is consumed (monitored by TLC). The work-up typically involves extraction with an organic solvent, followed by washing, drying, and purification of the resulting cyanohydrin. Caution: Cyanide salts and hydrogen cyanide are highly toxic. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.
Signaling Pathways and Experimental Workflows
Visualizing the mechanistic pathways and experimental workflows can aid in understanding the intricacies of each method.
Corey-Seebach Reaction Workflow
Caption: Workflow of the Corey-Seebach reaction.
NHC-Catalyzed Stetter Reaction Mechanism
Caption: Mechanism of the NHC-catalyzed Stetter reaction.
Asymmetric Formaldehyde Hydrazone Addition Workflow
Caption: Workflow for asymmetric formyl anion addition using a formaldehyde hydrazone.
Cyanohydrin Formation Mechanism
Caption: Mechanism of cyanohydrin formation.
Conclusion
The selection of a method for formyl anion addition is a critical decision in synthetic planning. The Corey-Seebach reaction offers broad applicability but is often hampered by the need for stoichiometric strong bases and harsh deprotection steps. N-heterocyclic carbene catalysis provides a milder, catalytic alternative, with the significant advantage of well-developed asymmetric variants, particularly for the Stetter reaction. The use of formaldehyde hydrazones in organocatalytic reactions has emerged as a premier method for the highly enantioselective introduction of a masked formyl group. Finally, cyanide addition, while employing highly toxic reagents, remains a valuable tool for the direct formation of cyanohydrins, which are versatile intermediates for further transformations. By carefully considering the factors outlined in this guide, researchers can make an informed decision to best suit the needs of their specific synthetic targets.
References
- 1. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]
- 2. jk-sci.com [jk-sci.com]
- 3. synarchive.com [synarchive.com]
- 4. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 5. Corey-Seebach Reaction [organic-chemistry.org]
- 6. Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08326G [pubs.rsc.org]
- 7. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.irapa.org [journals.irapa.org]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Formaldehyde tert-butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Formaldehyde tert -butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02660C [pubs.rsc.org]
- 15. Catalytic Asymmetric Addition Reactions of Formaldehyde N, N-Dialkylhydrazone to Synthesize Chiral Nitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of enantioenriched azo compounds: organocatalytic Michael addition of formaldehyde N-tert-butyl hydrazone to nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. TBD- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 19. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. orientjchem.org [orientjchem.org]
- 22. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Mechanistic Pathways of 2-(Trimethylsilyl)thiazole Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanistic aspects of reactions involving 2-(trimethylsilyl)thiazole (2-TST), a versatile reagent for the C2-functionalization of the thiazole ring. Its performance is objectively compared with alternative synthetic strategies, supported by experimental data, detailed protocols, and mechanistic diagrams.
Introduction
This compound has emerged as a stable and convenient precursor for the introduction of various functionalities at the C2 position of the thiazole nucleus, a common scaffold in pharmaceuticals. It offers a milder alternative to the use of highly reactive 2-lithiothiazole. This guide delves into the mechanistic details of its reactions with key electrophiles and benchmarks its utility against established methods like the Hantzsch thiazole synthesis and direct C-H activation.
Comparison of C2-Thiazole Functionalization Methods
The functionalization of the C2 position of the thiazole ring is a critical transformation in the synthesis of many biologically active molecules. This section compares the performance of this compound with two other prominent methods: the use of 2-lithiothiazole and direct C-H arylation.
| Method | Reagent/Catalyst | Electrophile/Coupling Partner | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| This compound | 2-(Me₃Si)-Thiazole | Aldehydes, Ketones, Acyl Chlorides | Mild, often neat or in aprotic solvents (THF, ether), room temperature to gentle heating | 60-90 | Stable, isolable reagent; mild reaction conditions; avoids strongly basic and cryogenic conditions. | May require activation for less reactive electrophiles. |
| 2-Lithiothiazole | Thiazole, n-BuLi or LDA | Aldehydes, Ketones, Alkyl halides | Cryogenic temperatures (-78 °C), inert atmosphere, strong base | 50-85 | High reactivity towards a wide range of electrophiles. | Requires cryogenic conditions; the reagent is highly reactive and moisture-sensitive; potential for side reactions. |
| Direct C-H Arylation | Thiazole, Aryl Halide | Palladium or Copper catalyst, base (e.g., K₂CO₃, Cs₂CO₃) | High temperatures (80-150 °C), inert atmosphere | 50-95 | Atom-economical; avoids pre-functionalization of the thiazole ring. | High temperatures; requires a catalyst which can be expensive and needs to be removed from the product; regioselectivity can be an issue.[1] |
Mechanistic Insights into this compound Reactions
The reactions of this compound with electrophiles, particularly carbonyl compounds, are proposed to proceed through the formation of a key thiazolium-2-ylide intermediate.[2]
Reaction with Carbonyl Compounds
Theoretical studies suggest a termolecular mechanism for the reaction of 2-TST with aldehydes.[3][4] The reaction is initiated by the attack of the thiazole nitrogen on the carbonyl carbon, followed by a concerted formation of an N-[(silyloxy)methyl]thiazolium-2-ylide intermediate. This intermediate then reacts with a second molecule of the aldehyde, ultimately leading to the observed product after the loss of a formaldehyde molecule.
Acylation Reactions
The acylation of this compound with acyl chlorides provides a direct route to 2-acylthiazoles. This reaction is believed to proceed via a nucleophilic attack of the thiazole C2-carbon on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of the trimethylsilyl group and chloride.
Experimental Protocols
General Considerations
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be dried using standard procedures.
Protocol 1: Reaction of this compound with Benzaldehyde
Materials:
-
This compound (1.0 mmol)
-
Benzaldehyde (1.2 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound in anhydrous THF, add benzaldehyde at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(hydroxy(phenyl)methyl)thiazole.
Protocol 2: Acylation of this compound with Benzoyl Chloride
Materials:
-
This compound (1.0 mmol)
-
Benzoyl chloride (1.1 mmol)
-
Anhydrous diethyl ether (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Organic solvents for extraction and chromatography
Procedure:
-
Dissolve this compound in anhydrous diethyl ether under an inert atmosphere.
-
Add benzoyl chloride dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to yield 2-benzoylthiazole.
Alternative Method: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole
This classic method provides a comparison for the synthesis of a functionalized thiazole ring.[5]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium carbonate solution (20 mL)
Procedure:
-
In a 20 mL vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100 °C for 30 minutes.
-
Cool the reaction to room temperature and pour it into a beaker containing 5% sodium carbonate solution.
-
Filter the resulting precipitate through a Büchner funnel, wash with water, and air dry to obtain 2-amino-4-phenylthiazole. This reaction is reported to have a high yield, often around 99%.[6]
Workflow Diagrams
Conclusion
This compound serves as a valuable and user-friendly reagent for the C2-functionalization of thiazoles, offering a milder and often more convenient alternative to traditional organolithium-based methods. Its reactions with various electrophiles proceed under relatively gentle conditions to afford good yields of the desired products. While direct C-H activation methods are highly atom-economical, they typically require higher temperatures and transition metal catalysts. The choice of method will ultimately depend on the specific substrate, desired functionality, and the laboratory's capabilities. The mechanistic understanding of these reactions, particularly the role of the thiazolium-2-ylide intermediate, continues to guide the development of new and improved synthetic methodologies in medicinal and materials chemistry.
References
A Comparative Guide to the Kinetic Analysis of 2-(Trimethylsilyl)thiazole Addition to Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic aspects of the addition of 2-(trimethylsilyl)thiazole to aldehydes, a key reaction in the synthesis of complex molecules, with alternative synthetic strategies. By presenting available quantitative data, detailed experimental protocols, and mechanistic insights, this document aims to facilitate informed decisions in reaction design and optimization.
Introduction
The addition of a thiazole ring to an aldehyde is a fundamental transformation in organic synthesis, providing access to a wide range of biologically active compounds and important synthetic intermediates. Among the various methods to achieve this, the use of this compound has emerged as a practical approach. This guide delves into the kinetic analysis of this reaction and compares it with a common alternative: the addition of 2-lithiothiazole. Understanding the kinetics and mechanisms of these reactions is crucial for controlling reaction rates, yields, and stereoselectivity.
Performance Comparison: this compound vs. 2-Lithiothiazole
While specific kinetic data for the direct addition of this compound to aldehydes is not extensively reported in the literature, a qualitative and comparative analysis can be made based on mechanistic understanding and reported reaction conditions. The addition of this compound is understood to proceed through a nucleophilic attack of the thiazole ring on the aldehyde carbonyl, a process that can be catalyzed. In contrast, 2-lithiothiazole is a pre-formed, highly reactive organolithium reagent.
| Feature | This compound Addition | 2-Lithiothiazole Addition |
| Reagent Stability | Relatively stable, can be isolated and stored. | Highly reactive and unstable; typically generated and used in situ at low temperatures. |
| Reaction Conditions | Generally milder, often requires thermal or catalytic activation. | Requires cryogenic temperatures (e.g., -78 °C) and strictly anhydrous/anaerobic conditions. |
| Reactivity | Less reactive, offering potentially higher selectivity. | Highly reactive, leading to rapid additions but potentially lower selectivity with sensitive substrates. |
| Functional Group Tolerance | Generally more tolerant of various functional groups. | Limited tolerance; incompatible with acidic protons and some electrophilic functional groups. |
| Byproducts | Silyl ethers are the primary byproducts, which are typically stable and easily removed. | Lithium alkoxides are formed, which require aqueous workup. |
Mechanistic Insights and Signaling Pathways
The addition of this compound to aldehydes is mechanistically related to the broader class of nucleophilic additions to carbonyls. A theoretical study suggests a termolecular mechanism for the reaction with formaldehyde, involving the formation of an N-[(silyloxy)methyl]thiazolium-2-ylide intermediate.[1] This intermediate then acts as the nucleophile in the subsequent addition to another aldehyde molecule.
In contrast, the addition of 2-lithiothiazole is a more straightforward nucleophilic addition of a pre-formed organometallic reagent to the carbonyl group.
The reaction of this compound can also be viewed in the context of N-heterocyclic carbene (NHC) catalysis, particularly the Stetter reaction, where a thiazolium salt is a precursor to the active carbene catalyst.[2][3] The initial step in these reactions is the nucleophilic addition of the carbene to an aldehyde to form a Breslow intermediate.[2]
Reaction Pathway Diagrams
Caption: Proposed mechanism for this compound addition.
Caption: Mechanism for 2-lithiothiazole addition to an aldehyde.
Experimental Protocols
General Protocol for Kinetic Analysis
-
Materials and Instrumentation:
-
Reactants: this compound, aldehyde of interest, and solvent (e.g., THF, CH2Cl2).
-
Internal standard for quantification (e.g., a stable compound with a distinct NMR or GC signal).
-
Instrumentation: NMR spectrometer or Gas Chromatograph (GC) for monitoring reaction progress. A thermostated reaction vessel is essential for maintaining a constant temperature.
-
-
Procedure:
-
Prepare a stock solution of this compound, the aldehyde, and the internal standard in the chosen solvent in a thermostated reaction vessel.
-
Initiate the reaction by adding the final component (e.g., a catalyst if applicable) at time t=0.
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the quenched aliquot by NMR or GC to determine the concentration of reactants and products relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the limiting reagent versus time.
-
Determine the initial rate of the reaction from the slope of the tangent to the curve at t=0.
-
To determine the reaction order with respect to each reactant, perform a series of experiments varying the initial concentration of one reactant while keeping the others constant.
-
The rate law can be determined from the dependence of the initial rate on the initial concentrations.
-
To determine the activation energy (Ea), conduct the reaction at different temperatures and use the Arrhenius equation to plot ln(k) versus 1/T.
-
Experimental Workflow Diagram
Caption: General workflow for a kinetic study of the addition reaction.
Conclusion
The choice between this compound and 2-lithiothiazole for addition to aldehydes depends on the specific requirements of the synthesis. This compound offers operational simplicity and greater functional group tolerance, making it suitable for complex substrates. In contrast, 2-lithiothiazole provides high reactivity for rapid conversions but requires more stringent reaction conditions. While detailed kinetic data for the former is sparse, the provided protocols and mechanistic diagrams offer a framework for researchers to conduct their own analyses and optimize reaction conditions for their specific applications. Further quantitative kinetic studies are needed to provide a more definitive comparison and to fully elucidate the factors governing the reactivity and selectivity of these important synthetic transformations.
References
A Comparative Guide to the Functional Group Tolerance of 2-(Trimethylsilyl)thiazole
For researchers, scientists, and professionals in drug development, the strategic introduction of the thiazole moiety into complex molecules is a frequent challenge. The choice of the thiazole-building block is critical to the success of a synthetic campaign, particularly concerning its compatibility with various functional groups present in the substrate. This guide provides an objective comparison of 2-(trimethylsilyl)thiazole's performance against other common alternatives, supported by experimental data, to aid in the selection of the most suitable reagent for your synthetic needs.
Introduction to this compound
This compound has emerged as a versatile and user-friendly reagent for the introduction of a thiazole nucleus. Its stability and ease of handling, coupled with its reactivity under specific conditions, make it an attractive alternative to more traditional organometallic thiazole derivatives. This guide will focus on two primary modes of reactivity: its use as a nucleophile in addition reactions to carbonyl compounds and its application in palladium-catalyzed cross-coupling reactions.
Performance in Addition to Carbonyl Compounds
This compound serves as a stable precursor to the 2-thiazolyl anion, which can be generated in situ or used under conditions that promote its addition to a range of electrophiles, most notably aldehydes and ketones. This reactivity profile makes it a valuable tool for the synthesis of thiazolyl-substituted alcohols.
Comparison with 2-Lithiothiazole
The traditional method for generating a nucleophilic thiazole at the 2-position involves the direct lithiation of thiazole or a halogen-metal exchange of 2-halothiazoles. While effective, 2-lithiothiazole is a highly reactive and often unstable species, which can limit its functional group tolerance. In contrast, this compound offers a milder alternative.
| Functional Group Present in Aldehyde/Ketone | This compound Addition Yield (%) | 2-Lithiothiazole Addition Compatibility | Reference |
| Alkyl | Good to Excellent | Good, but potential for side reactions | [1] |
| Aryl | Good to Excellent | Good | [1] |
| α,β-Unsaturated | Good (1,2-addition) | Mixture of 1,2- and 1,4-addition often observed | |
| Ester | Tolerated | Reactive | |
| Amide | Tolerated | Generally Tolerated | |
| Protected Amine (e.g., Boc) | Tolerated | Tolerated | [1] |
| Protected Alcohol (e.g., TBDMS) | Tolerated | Tolerated | |
| Perfluoroalkyl | Good | Prone to decomposition | [1] |
Table 1. Functional Group Tolerance in Addition Reactions to Carbonyls. This table provides a qualitative and quantitative comparison of the performance of this compound and 2-lithiothiazole in addition reactions with various functionalized carbonyl compounds.
Experimental Protocol: Addition of this compound to p-Nitrobenzaldehyde
This protocol describes a typical procedure for the addition of this compound to an aldehyde, exemplified by the reaction with p-nitrobenzaldehyde.
Materials:
-
This compound
-
p-Nitrobenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of p-nitrobenzaldehyde (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add this compound (1.2 mmol).
-
To this mixture, add a 1 M solution of TBAF in THF (1.2 mL, 1.2 mmol) dropwise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired thiazolyl alcohol.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
This compound is an effective coupling partner in Hiyama cross-coupling reactions, offering a less toxic alternative to organotin reagents (Stille coupling) and a fluoride-activated pathway that can be advantageous over boronic acid derivatives (Suzuki coupling) in certain contexts.
Comparison with 2-Stannylthiazoles and 2-Bromothiazole/2-Thiazoleboronic Acids
The choice of coupling partner in palladium-catalyzed reactions is often dictated by the desired functional group compatibility, availability of starting materials, and toxicity of reagents and byproducts.
| Functional Group on Aryl Halide | This compound (Hiyama) Yield (%) | 2-(Tributylstannyl)thiazole (Stille) Yield (%) | 2-Bromothiazole (Suzuki) Compatibility | Reference |
| Electron-donating (e.g., -OMe) | Good to Excellent | Good to Excellent | Good | [2] |
| Electron-withdrawing (e.g., -NO2) | Good | Good | Good | [2] |
| Aldehyde (-CHO) | Moderate to Good | Good | May require protection | [3] |
| Ketone (-COR) | Good | Good | Good | |
| Ester (-COOR) | Good | Good | Good | |
| Cyano (-CN) | Good | Good | Good | [3] |
| Halogen (e.g., -Cl, -Br) | Tolerated | Tolerated | Potential for competing reactions |
Table 2. Functional Group Tolerance in Palladium-Catalyzed Cross-Coupling Reactions. This table compares the performance of this compound in Hiyama coupling with that of 2-(tributylstannyl)thiazole in Stille coupling and the general compatibility of 2-bromothiazole in Suzuki coupling with various functionalized aryl halides.
Experimental Protocol: Hiyama Coupling of this compound with 4-Bromoacetophenone
This protocol provides a representative procedure for the Hiyama cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
4-Bromoacetophenone
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous 1,4-Dioxane
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 4-bromoacetophenone (1.0 mmol), this compound (1.5 mmol), Pd(OAc)2 (0.05 mmol), and PPh3 (0.1 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane (10 mL) followed by a 1 M solution of TBAF in THF (2.0 mL, 2.0 mmol).
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the 2-arylthiazole product.
Visualizing the Reaction Pathways
To better understand the chemical transformations discussed, the following diagrams illustrate the key reaction pathways involving this compound.
Caption: Addition of this compound to carbonyls.
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Conclusion
This compound presents a compelling option for the synthesis of functionalized thiazoles. Its enhanced stability and milder reaction conditions for nucleophilic addition offer a significant advantage over traditional organolithium-based methods, particularly when sensitive functional groups are present. In the realm of palladium-catalyzed cross-coupling, it provides a viable, less toxic alternative to organostannanes, with a broad functional group tolerance that is comparable to, and in some cases superior to, other common cross-coupling protocols. The choice of reagent will ultimately depend on the specific substrate and desired transformation, but this compound should be considered a powerful and versatile tool in the modern synthetic chemist's arsenal.
References
A Comparative Guide to the Synthetic Applications of 2-(Trimethylsilyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
2-(Trimethylsilyl)thiazole (2-TST), often referred to as the Dondoni reagent, has emerged as a versatile and highly valuable reagent in modern organic synthesis. Its stability and unique reactivity have established it as a cornerstone for the introduction of the thiazole moiety and as a superior alternative to the less stable 2-lithiothiazole. This guide provides a comprehensive review of the synthetic applications of 2-TST, offering a comparative analysis with alternative methods and presenting key experimental data to inform synthetic strategy and drug development endeavors.
Superior Performance as a 2-Thiazolyl Anion Equivalent
2-TST serves as a stable and convenient precursor to the 2-thiazolyl anion. Unlike the highly reactive and thermally unstable 2-lithiothiazole, 2-TST can be stored and handled with greater ease, offering significant practical advantages in the laboratory. Its reactions with a variety of electrophiles proceed under mild conditions, often without the need for a catalyst, to afford 2-substituted thiazoles in good to excellent yields.
Reactions with Carbonyl Compounds
2-TST reacts readily with aldehydes and ketones to furnish the corresponding 2-(1-hydroxyalkyl)thiazoles. These adducts are valuable intermediates, particularly in the synthesis of complex molecules such as carbohydrates and polyketides. The reaction generally exhibits high diastereoselectivity when chiral aldehydes are employed.
Table 1: Reaction of this compound with Aldehydes
| Entry | Aldehyde | Product | Diastereoselectivity (ds) | Yield (%) | Reference |
| 1 | D-(R)-Glyceraldehyde acetonide | 2-O-Benzyl-3,4-isopropylidene-D-erythrose precursor | ≥95% | 96 | |
| 2 | N-Boc-L-serinal acetonide | anti-adduct | 85-90% | - | [1] |
| 3 | N-Boc-L-threoninal acetonide | anti-adduct | 85-90% | - | [1] |
| 4 | O-benzyl-NH-Boc-L-serinal | syn-adduct | 80% | - | [1] |
| 5 | NH-Boc-L-phenylalaninal | syn-adduct | 80% | - | [1] |
Yields and diastereoselectivities are highly dependent on the specific substrate and reaction conditions. The data presented is illustrative of the typical performance of 2-TST.
Comparison with 2-Lithiothiazole
While 2-lithiothiazole can also effect the addition to carbonyl compounds, its utility is often hampered by its instability and the need for cryogenic temperatures. In contrast, reactions with 2-TST are typically carried out at or below room temperature, simplifying the experimental setup and improving reproducibility. Furthermore, the generation of 2-lithiothiazole from thiazole and a strong base can lead to side reactions, which are generally avoided with the use of the pre-formed and purified 2-TST.
Table 2: Comparison of this compound and 2-Lithiothiazole
| Feature | This compound (2-TST) | 2-Lithiothiazole |
| Stability | Stable, can be isolated and stored | Unstable, generated in situ |
| Handling | Convenient, less stringent requirements | Requires inert atmosphere and low temperatures |
| Reaction Conditions | Mild, often at or below room temperature | Cryogenic temperatures (-78 °C) |
| Selectivity | High diastereoselectivity with chiral electrophiles | Can be less selective, prone to side reactions |
| Workup | Generally straightforward | Can be more complex due to quenching of strong base |
The Dondoni Homologation: A Powerful Tool for Carbon Chain Extension
A cornerstone application of 2-TST is the Dondoni one-carbon homologation of aldehydes. This powerful sequence, often referred to as the "Thiazole-Aldehyde Synthesis," allows for the iterative extension of a carbon chain by a single carbon atom, providing access to a wide range of valuable building blocks.[2]
The homologation process involves three key steps:
-
Addition of 2-TST to an aldehyde: This step forms the 2-(1-hydroxyalkyl)thiazole adduct with high stereocontrol.
-
N-Methylation of the thiazole ring: Treatment with an alkylating agent, such as methyl iodide, activates the thiazole ring for the subsequent reduction.
-
Reductive cleavage of the thiazolium salt: Reduction with a mild reducing agent, followed by hydrolysis, unmasks the formyl group to yield the one-carbon homologated aldehyde.
This entire sequence can often be performed in a one-pot procedure, providing the homologated aldehyde in good overall yield. For instance, the homologation of D-(R)-glyceraldehyde acetonide to 2-O-benzyl-3,4-isopropylidene-D-erythrose proceeds with an overall yield of 62% in a one-pot reaction.
Experimental Protocols
General Procedure for the Reaction of this compound with Aldehydes
To a solution of the aldehyde in an anhydrous solvent (e.g., CH₂Cl₂, THF) under an inert atmosphere is added this compound (typically 1.1-1.5 equivalents). The reaction mixture is stirred at the appropriate temperature (ranging from -78 °C to room temperature) and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Detailed Experimental Protocol: Diastereoselective Homologation of D-(R)-Glyceraldehyde Acetonide[1]
Step A: (R)-2,3-O-Isopropylidene-1-(thiazol-2-yl)glycerol
A solution of this compound (10.0 g, 63.6 mmol) in anhydrous dichloromethane (50 mL) is added dropwise to a solution of D-(R)-glyceraldehyde acetonide (6.5 g, 50 mmol) in anhydrous dichloromethane (100 mL) at 0 °C under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel (hexane/ethyl acetate, 7:3) to afford the title compound as a colorless oil (10.3 g, 96% yield).
Step B: 2-O-Benzyl-3,4-isopropylidene-D-erythrose (One-Pot Procedure)
To a solution of the product from Step A (10.3 g, 47.8 mmol) in anhydrous DMF (100 mL) is added sodium hydride (60% dispersion in mineral oil, 2.3 g, 57.4 mmol) portionwise at 0 °C. After stirring for 30 minutes, benzyl bromide (6.8 mL, 57.4 mmol) is added dropwise, and the mixture is stirred at room temperature for 12 hours. The reaction is quenched by the slow addition of water (50 mL) and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
The crude product is dissolved in anhydrous acetonitrile (100 mL), and methyl iodide (5.9 mL, 95.6 mmol) is added. The mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure.
The resulting thiazolium salt is dissolved in methanol (100 mL) and cooled to 0 °C. Sodium borohydride (1.8 g, 47.8 mmol) is added portionwise, and the mixture is stirred for 30 minutes. The reaction is quenched with acetone (20 mL), and the solvent is evaporated.
The residue is dissolved in a mixture of acetonitrile and water (9:1, 100 mL), and mercury(II) chloride (13.0 g, 47.8 mmol) is added. The mixture is stirred at room temperature for 30 minutes and then filtered through a pad of Celite. The filtrate is concentrated, and the residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with a saturated aqueous solution of potassium iodide and then brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash chromatography (hexane/ethyl acetate, 8:2) to give 2-O-benzyl-3,4-isopropylidene-D-erythrose as a colorless oil (7.8 g, 62% overall yield from the product of Step A).
Logical Relationships and Workflows
The synthetic utility of 2-TST can be visualized through the following workflows:
Caption: Synthetic pathways involving this compound.
Caption: General experimental workflow for the addition of 2-TST to aldehydes.
References
A Comparative Guide to the Use of 2-(Trimethylsilyl)thiazole in Multi-Step Synthesis
For researchers and professionals in drug development and organic synthesis, the choice of reagents is paramount to the efficiency, cost-effectiveness, and overall success of a multi-step synthesis. The introduction of a thiazole moiety, a privileged scaffold in medicinal chemistry, often presents a synthetic challenge. This guide provides a comprehensive cost-benefit analysis of utilizing 2-(trimethylsilyl)thiazole as a key reagent compared to traditional and alternative methods for the synthesis of 2-substituted thiazoles.
Executive Summary
This compound (2-TST) emerges as a stable, versatile, and safer alternative to traditional organolithium reagents for the introduction of a thiazole unit at the 2-position. Its primary advantages lie in its ease of handling, mild reaction conditions, and high diastereoselectivity in additions to chiral aldehydes. While the initial cost of 2-TST may be higher than the precursors for some classical methods like the Hantzsch synthesis, the benefits in terms of simplified procedures, reduced reaction steps for certain targets, and improved safety profiles can offset this initial investment, particularly in complex, multi-step syntheses.
Data Presentation: Performance Comparison
The following table summarizes the key quantitative and qualitative differences between the use of this compound and the classical Hantzsch thiazole synthesis for the preparation of 2-substituted thiazoles.
| Parameter | This compound (2-TST) Method | Hantzsch Thiazole Synthesis |
| Typical Yield | Good to excellent (often >80%) | Generally high (can be >90%)[1][2] |
| Reaction Conditions | Mild (often room temperature to gentle heating) | Often requires heating (reflux)[1][2] |
| Key Reagents | This compound, electrophile (e.g., aldehyde, ketone) | α-haloketone, thioamide[1][2] |
| Versatility/Scope | Excellent for introducing a formyl group equivalent and subsequent elaboration. High diastereoselectivity with chiral aldehydes.[3][4] | Broad scope for variously substituted thiazoles.[5][6] |
| Safety Considerations | 2-TST is relatively stable and easier to handle than 2-lithiothiazole. | α-haloketones can be lachrymatory and toxic. |
| Cost of Key Reagents | Higher initial cost of 2-TST. | Lower cost of basic starting materials (e.g., thiourea, α-haloketones). |
| Workup/Purification | Generally straightforward. | Can require neutralization and filtration to remove byproducts.[1][2] |
Experimental Protocols
Protocol 1: Synthesis of a 2-Substituted Thiazole using this compound
This protocol describes a general procedure for the reaction of this compound with an aldehyde.
Materials:
-
This compound (2-TST)
-
Aldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., argon or nitrogen) at room temperature, add this compound (1.2 mmol).
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC). Gentle heating may be required for less reactive electrophiles.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted thiazole.
Protocol 2: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a classic example of the Hantzsch synthesis.[2]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium carbonate (Na₂CO₃) solution
-
Water
Procedure: [2]
-
In a suitable flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[2]
-
Add methanol (5 mL) and a stir bar.[2]
-
Heat the mixture with stirring on a hot plate to reflux for 30 minutes.[2]
-
Remove the reaction from heat and allow the solution to cool to room temperature.[2]
-
Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.[2]
-
Collect the solid product by vacuum filtration through a Buchner funnel.[2]
-
Wash the filter cake with water.[2]
-
Allow the collected solid to air dry to obtain the crude 2-amino-4-phenylthiazole. The product is often pure enough for characterization without further purification.[2]
Mandatory Visualizations
Logical Workflow for Reagent Selection
Caption: Decision-making flowchart for selecting a synthetic route to 2-substituted thiazoles.
Experimental Workflow: this compound Method
Caption: Step-by-step experimental workflow for the synthesis using this compound.
Experimental Workflow: Hantzsch Thiazole Synthesis
Caption: Step-by-step experimental workflow for the Hantzsch thiazole synthesis.
Cost-Benefit Analysis in Detail
Cost:
-
This compound: The upfront cost of 2-TST is significantly higher than the basic starting materials for the Hantzsch synthesis. For instance, 25 mL of 96% pure 2-TST can be priced in the range of several hundred dollars.
-
Hantzsch Synthesis Precursors: The starting materials for the Hantzsch synthesis, such as thiourea and α-bromoacetophenone, are commodity chemicals and are considerably less expensive.
Benefits of this compound:
-
Mild Reaction Conditions: Reactions with 2-TST often proceed at room temperature, which is beneficial for sensitive substrates and reduces energy consumption.
-
High Diastereoselectivity: One of the most significant advantages of 2-TST is its ability to react with chiral aldehydes with high anti-diastereoselectivity.[3][4] This is crucial in the synthesis of complex molecules like carbohydrates and sphingosines, where controlling stereochemistry is essential.[4]
-
Formyl Anion Equivalent: 2-TST serves as an effective and stable formyl anion equivalent. The resulting 2-hydroxyalkylthiazole can be unmasked to reveal an aldehyde, allowing for a one-carbon homologation of the starting aldehyde.[3][4]
-
Safety and Handling: Compared to its precursor, 2-lithiothiazole, which is highly reactive and requires cryogenic temperatures, 2-TST is a stable liquid that is much easier and safer to handle in a standard laboratory setting. The multigram preparation of 2-TST from 2-bromothiazole is also more practical than methods starting from the volatile and expensive unsubstituted thiazole.
-
Reduced Step Count for Specific Targets: For the synthesis of 2-formylthiazole derivatives, using 2-TST can be more direct than multi-step alternatives that might be required starting from a product of a Hantzsch synthesis.
Drawbacks of this compound:
-
Higher Reagent Cost: As mentioned, the initial purchase price is a significant consideration.
-
Limited to 2-Substitution: By its nature, this reagent is designed for functionalization at the C-2 position of the thiazole ring.
Benefits of Hantzsch Thiazole Synthesis:
-
Cost-Effectiveness: The low cost of starting materials makes it an economically favorable choice, especially for large-scale synthesis.
-
Versatility in Substitution: The Hantzsch synthesis allows for the preparation of thiazoles with a wide variety of substituents at the 2, 4, and 5 positions by simply changing the α-haloketone and the thioamide component.[5][6]
-
High Yields: The reaction is known for its high efficiency, often providing excellent yields of the desired thiazole.[1][2]
-
One-Pot Procedures: Many modern variations of the Hantzsch synthesis are one-pot, multi-component reactions, which increases efficiency.[5][6]
Drawbacks of Hantzsch Thiazole Synthesis:
-
Harsh Conditions: The reaction often requires heating, which may not be suitable for thermally sensitive substrates.
-
Use of Hazardous Reagents: α-haloketones are often toxic and lachrymatory, requiring careful handling.
-
Lack of Stereocontrol: The classical Hantzsch synthesis does not offer the stereocontrol that is a hallmark of the 2-TST addition to chiral aldehydes.
Conclusion
The choice between using this compound and a more traditional method like the Hantzsch synthesis is highly dependent on the specific synthetic goal.
-
For the synthesis of complex, chiral molecules where stereochemistry is critical , and for the direct introduction of a formyl or hydroxyalkyl group at the 2-position , the high diastereoselectivity and mild reaction conditions of This compound present a clear advantage that can justify its higher cost. The improved safety profile over 2-lithiothiazole is an additional significant benefit.
-
For the large-scale, cost-effective production of variously substituted thiazoles where stereochemistry is not a primary concern , the Hantzsch synthesis remains a powerful and economically viable option due to its high yields and the low cost of its starting materials.
Ultimately, a thorough evaluation of the target molecule's structure, the required stereochemistry, the overall synthetic route, and the project's budget will guide the prudent researcher to the most appropriate and efficient method.
References
- 1. youtube.com [youtube.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. old.iupac.org [old.iupac.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-(Trimethylsilyl)thiazole: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-(Trimethylsilyl)thiazole is critical for ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound safely. Adherence to these protocols will help mitigate risks associated with this combustible and moisture-sensitive chemical.
Key Safety and Handling Information
Before initiating any disposal procedures, it is essential to be aware of the inherent hazards of this compound. This compound is a combustible liquid and is sensitive to moisture.[1][2] Upon decomposition, it can emit hazardous substances, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), silicon dioxide, and sulfur oxides.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye and Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.
-
Respiratory Protection: If working in a poorly ventilated area or if exposure limits are likely to be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Keep the compound away from open flames, hot surfaces, and all sources of ignition.[1][2][3]
-
Due to its moisture sensitivity, this compound should be handled under an inert atmosphere, such as argon, to prevent degradation.[1][2]
Quantitative Data and Physical Properties
For quick reference, the following table summarizes the key physical and chemical properties of this compound relevant to its safe disposal.
| Property | Value |
| Physical State | Liquid |
| Appearance | Clear |
| Odor | Pungent |
| Flash Point | 62 °C / 143.6 °F[1] |
| Moisture Sensitivity | Yes[1][2] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Silicon dioxide, Sulfur oxides[1][2] |
| Incompatible Materials | Strong oxidizing agents[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as a hazardous chemical waste and transfer it to an approved waste disposal facility.[1][2] Do not pour this chemical down the drain.[1]
1. Small Uncontaminated Quantities:
-
If you have a small amount of pure, unreacted this compound, it should be collected in a designated, properly labeled, and sealed waste container.
-
The container should be clearly marked as "Hazardous Waste" and include the chemical name: "this compound".
-
Store the waste container in a cool, dry, and well-ventilated area away from heat and incompatible materials.
2. Contaminated Materials and Spill Cleanup:
-
In the event of a spill, immediately remove all ignition sources from the area.[1][3]
-
Absorb the spilled liquid with an inert, non-combustible material such as vermiculite, dry sand, or earth.
-
Carefully collect the absorbed material and place it into a suitable, sealed container for disposal.[1][3]
-
The container must be labeled as "Hazardous Waste" and specify the contents, including the absorbent material and this compound.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
3. Disposal of Empty Containers:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from the cleaning process is considered hazardous and must be collected in a designated hazardous waste container.
-
Once cleaned, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plastic.
4. Large Quantities:
-
For larger quantities of this compound, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Do not attempt to treat or neutralize large volumes of this chemical without expert supervision and appropriate facilities.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended for guidance and should be supplemented by your institution's specific safety and disposal protocols. Always consult your local, regional, and national regulations to ensure complete and accurate waste classification and disposal.[1]
References
Personal protective equipment for handling 2-(Trimethylsilyl)thiazole
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Trimethylsilyl)thiazole. Adherence to these procedures is critical for ensuring personal safety and proper management of this chemical.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure. The following table summarizes the required PPE.
| Protection Type | Specific Requirements | Rationale & Citations |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side shields. | To protect against splashes and eye contact. Compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene or nitrile rubber). | To prevent skin contact. Inspect gloves for any signs of damage before use.[3][4] |
| Skin and Body Protection | A lab coat or other protective clothing. | To prevent skin exposure.[1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if exposure limits are exceeded, if irritation is experienced, or in poorly ventilated areas.[1][2][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety.
Preparation and Engineering Controls:
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[1][2][5]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][2]
-
Inert Atmosphere: Handle the material under an inert gas, such as argon, as it is moisture-sensitive.[1][6]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[1][2][6]
-
Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[2][3]
Handling:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Inspect Container: Before use, inspect the container for any damage or leaks.
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes or generation of aerosols.
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1][2]
-
Storage During Use: Keep the container tightly closed when not in use.[1][2][6]
Disposal Plan: Step-by-Step Procedure
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[1][2]
-
Containerization: Collect waste in a suitable, closed, and properly labeled container for disposal.[2]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.[7]
-
Spill Management: In the event of a spill, soak up the material with an inert absorbent material and place it in a suitable, closed container for disposal.[2] Remove all sources of ignition from the spill area.[2]
-
Prohibited Disposal: Do not empty into drains or dispose of with regular waste.[1][2][5]
-
Approved Disposal Facility: Dispose of the contents and container at an approved waste disposal plant.[1][2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. gelest.com [gelest.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. chemistry.utoronto.ca [chemistry.utoronto.ca]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
